Methyl 2-fluoro-3-hydroxypropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-fluoro-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEGCFMMLFMGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697093 | |
| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-30-7 | |
| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-fluoro-3-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxypropanoate (MFHP) for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with fluorinated organic compounds. Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a strategically important fluorinated building block whose value extends beyond its basic structure. It is a key, stable precursor to the highly reactive monomer, methyl 2-fluoroacrylate (MFA), and an emerging intermediate in pharmaceutical synthesis. This document provides an in-depth exploration of its properties, synthesis protocols, core applications, and safety procedures, grounded in authoritative scientific literature to empower your research and development endeavors.
Chapter 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This chapter outlines the core identity, physical characteristics, and spectroscopic signature of this compound.
Core Identification
The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| CAS Number | 671-30-7 | [1][2][3] |
| Molecular Formula | C₄H₇FO₃ | [1][2] |
| Molecular Weight | 122.09 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C(OC)C(F)CO | [1] |
| InChI | 1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | [2] |
| InChIKey | GUEGCFMMLFMGAJ-UHFFFAOYSA-N | [2] |
Physical and Computed Properties
These properties are essential for predicting the compound's behavior in various solvents and under different experimental conditions, aiding in process design and reaction optimization.
| Property | Value | Source |
| Boiling Point | 197 °C (at 1 atm) | [4][5] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| logP | -0.5102 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of MFHP.
-
Proton Nuclear Magnetic Resonance (¹H NMR): The structure of MFHP has been confirmed by ¹H NMR (400 MHz, CDCl₃). Key signals include a multiplet at δ 5.06-4.93 ppm for the methine proton (FCH), a multiplet for the methylene protons (CH₂) at δ 4.08-3.91 ppm, a singlet for the methyl protons (CH₃) at δ 3.81 ppm, and a broad singlet for the hydroxyl proton (OH) at δ 2.85 ppm.[4]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 121 ([M-H]⁻), confirming the molecular weight.[4] Another source reports fragments at m/z 121 [C₄H₆FO₃⁺], 92 [C₃H₅FO₂⁺], and 77 [C₃H₆FO⁺] under electron ionization (EI) conditions.[6] Spectroscopic data is also noted as available by commercial suppliers.[7][8]
Chapter 2: Synthesis Methodologies and Mechanistic Insights
The accessibility of MFHP is crucial for its widespread application. This chapter details a proven, high-yield synthesis protocol and discusses alternative routes.
Primary Synthesis: Aqueous Route from Claisen Salts
A novel, facile, and environmentally conscious method for synthesizing MFHP has been developed, utilizing Claisen salts and formaldehyde in an aqueous medium.[4][5][9] This approach is advantageous as it avoids harsh conditions and starts from readily available materials like methyl fluoroacetate.[5] The reaction proceeds with high efficiency, achieving an isolated yield of 81.3%.[4][5]
This protocol is adapted from the peer-reviewed methodology published by Fu et al. in Phosphorus, Sulfur, and Silicon and the Related Elements.[4]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (Claisen salt, 1.0 equiv.) and sodium bicarbonate (NaHCO₃, 1.0 equiv.) in water.
-
Reagent Addition: While maintaining the temperature at 20-30 °C, slowly add 37% aqueous formaldehyde (9.0 equiv.) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature (20-30 °C) for 2-3 hours. Monitor the reaction progress using a suitable technique, such as gas chromatography.
-
Workup and Extraction: Upon completion, extract the aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified if necessary, though the source reports high purity after concentration.
Alternative Synthetic Routes
While the aqueous Claisen salt method is highly efficient, other pathways have been explored:
-
Two-Step Synthesis: A patented method describes a two-step process starting with methyl fluoroacetate and dimethyl oxalate to generate a sodium enolate intermediate, which then reacts with paraformaldehyde or formaldehyde to yield MFHP.[10]
-
Epoxide Ring-Opening: Another synthetic strategy involves the formation of a glycidate (epoxide) from an acrylate, followed by a regioselective ring-opening with an HF-reagent to form MFHP.[6]
Chapter 3: Core Applications in Material Science and Drug Discovery
MFHP's utility stems from its unique combination of a fluorine atom, a hydroxyl group, and an ester, making it a versatile intermediate.
A Strategic Precursor to Methyl 2-fluoroacrylate (MFA)
The primary industrial application of MFHP is its role as a stable, transportable precursor to Methyl 2-fluoroacrylate (MFA).[4][5][9] MFA is a critical monomer for producing advanced 2-fluoroacrylate polymers, which exhibit exceptional thermal stability, chemical inertness, and unique optical properties, making them valuable in optical fibers, electronics, and specialty coatings.[4][5]
However, MFA itself is highly reactive, prone to polymerization during storage and transport, and has a low boiling point (41 °C), which complicates its handling and increases costs.[4][5] MFHP (boiling point 197 °C) elegantly solves this problem. It is stable for storage and can be easily converted into MFA on-demand under basic conditions just before use.[4][5] This "roundabout strategy" significantly enhances the practicality and economic viability of using MFA in large-scale industrial applications.[4][9]
Role in Pharmaceutical and Fine Chemical Synthesis
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.
-
Pharmaceutical Intermediate: MFHP is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel fluorinated compounds.[3]
-
Oncology Research: It has been specifically cited for its use in the preparation of cyclopeptide-containing heteroaryl compounds intended for cancer treatment.[11]
-
Building Block Potential: The non-fluorinated analog, methyl 3-hydroxypropanoate, is a known building block and PROTAC linker.[12] This suggests that MFHP, with its added fluorine atom, is a highly valuable building block for creating complex molecules and could find similar applications in areas like PROTAC development where precise structural modifications are key.
Chapter 4: Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate.
GHS Hazard Identification
MFHP is classified with the following hazards. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.
| Hazard | GHS Code | Description | Source |
| Signal Word | Warning | ||
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Recommended Handling Procedures
Based on the hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[13][14]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[15] Change gloves immediately if contaminated.
-
Hygiene: Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[13][14]
-
Avoid Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate aerosols or mists.[13]
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][14]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant.[15]
Conclusion
This compound is a compound of significant and growing importance. Its physicochemical properties make it an ideal, stable precursor for the industrially valuable but difficult-to-handle monomer, methyl 2-fluoroacrylate. This role alone cements its utility in advanced materials science. Furthermore, its identity as a functionalized, fluorinated building block positions it as a valuable intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical sectors. By understanding its synthesis, properties, and applications as detailed in this guide, researchers and developers are well-equipped to leverage the full potential of this versatile chemical.
References
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1253-1258. [Link]
-
Taylor & Francis Online. (2022). Full article: Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. CID 53415982. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]
- Google Patents. (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Retrieved from [Link]
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physical and chemical properties of Methyl 2-fluoro-3-hydroxypropanoate
An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxypropanoate: Synthesis, Properties, and Applications
Introduction
This compound (MFHP) is a fluorinated organic compound of significant interest in materials science and pharmaceutical development. As a key intermediate, its primary value lies in its role as a stable and easily transportable precursor to Methyl 2-fluoroacrylate (MFA), an important monomer for producing advanced fluorinated polymers.[1][2] These polymers are utilized in a wide range of applications, from optical materials and specialty coatings to drug delivery systems, owing to their high thermal stability, chemical inertness, and low surface energy.[3]
The inherent instability and low boiling point (41°C) of MFA present considerable challenges for its storage, transportation, and handling.[1][4] MFHP provides a strategic solution to these issues. With a much higher boiling point, it is less volatile and more stable, yet it can be readily converted to MFA under basic conditions when needed.[1][3] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of MFHP, its synthesis, reactivity, analytical characterization, and safe handling protocols.
Physicochemical and Spectroscopic Properties
The unique arrangement of a methyl ester, a hydroxyl group, and a fluorine atom on a three-carbon backbone dictates the physicochemical behavior and reactivity of MFHP.
Core Physical Properties
The physical properties of MFHP make it a manageable liquid under standard laboratory conditions, a stark contrast to its highly volatile derivative, MFA.
| Property | Value | Source |
| Molecular Formula | C₄H₇FO₃ | [5][6] |
| Molecular Weight | 122.09 g/mol | [5][6] |
| CAS Number | 671-30-7 | [5] |
| Appearance | Yellow liquid | |
| Boiling Point | 196.9 °C at 760 mmHg | [7] |
| Density | 1.204 g/cm³ at 25 °C | [7] |
| IUPAC Name | This compound | [5] |
| InChI Key | GUEGCFMMLFMGAJ-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of MFHP. The following data are characteristic of the compound.
| Technique | Data | Interpretation |
| ¹H NMR | Signals at δ = 4.08-3.91 ppm. | Attributed to the methylene (-CH₂) protons adjacent to the hydroxyl group.[1] |
| ¹³C NMR | Expected signals for ester carbonyl, fluoro-substituted carbon, hydroxyl-substituted carbon, and methoxy carbon. | Confirms the carbon backbone and functional groups. |
| Mass Spec. (MS) | Molecular Ion Peak (M+) at m/z ≈ 122.04. | Corresponds to the molecular weight of the compound.[5] |
| Infrared (IR) | Broad absorption ~3400 cm⁻¹; Strong absorption ~1750 cm⁻¹. | Indicates the presence of the hydroxyl (-OH) group and the ester carbonyl (C=O) group, respectively. |
Note: Specific chemical shifts in NMR can vary slightly based on the solvent used.
Synthesis and Reaction Mechanisms
The utility of MFHP is greatly enhanced by efficient and environmentally conscious synthesis routes. A recently developed method highlights a move towards greener chemistry principles.
Novel Green Synthesis from Claisen Salts
A novel and facile method for synthesizing MFHP utilizes the reaction of a Claisen salt (sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate) with formaldehyde in water.[1][3] This approach is advantageous as it avoids harsh organic solvents and starts from a stable intermediate derived from the inexpensive and commercially available methyl fluoroacetate.[3] The use of sodium bicarbonate is critical to modulate the pH, preventing the hydrolysis of the Claisen salt and subsequent unwanted conversion of the MFHP product into MFA during the reaction.[1]
Causality Behind the Method:
-
Expertise: The choice of water as a solvent represents a significant advancement, reducing both environmental impact and cost. Traditional organic synthesis often relies on volatile and toxic solvents.
-
Trustworthiness: The reaction is monitored by gas chromatography, ensuring precise tracking of conversion and yield. The reported isolated yield of 81.3% demonstrates the method's efficiency and reliability.[1][2]
-
Authoritative Grounding: This method, published in a peer-reviewed journal, provides a robust and validated pathway for MFHP production, overcoming limitations of previous synthetic routes.[1]
Experimental Protocol: MFHP Synthesis
The following protocol is adapted from the validated literature method.[1]
-
Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add 160 mL of pure water.
-
Reagent Addition: While stirring, add the Claisen salt (20 g, 100 mmol) and sodium bicarbonate (4.2 g, 50 mmol) to the water.
-
Formaldehyde Addition: Slowly dropwise, add 37% aqueous formaldehyde (73 g, 900 mmol) into the solution, maintaining the temperature between 20-30 °C.
-
Reaction: Stir the reaction mixture for 2-3 hours at 20-30 °C. Monitor the reaction progress using gas chromatography with an internal standard.
-
Workup and Extraction: Once the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 200 mL).
-
Drying and Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Standard workflow for the analytical characterization of MFHP.
Safety, Handling, and Storage
Proper handling of MFHP is crucial to ensure laboratory safety. Although it is not classified as acutely toxic, it is an irritant.
Hazard Identification
Based on GHS classifications, MFHP presents the following hazards:
-
H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid breathing vapors. [8][10]Avoid contact with skin, eyes, and clothing. [10]* Storage: Store in a tightly closed container in a cool, dry place. [11]Recommended storage temperature is between 0-8 °C. * First Aid:
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler for the broader application of fluorinated polymers. By providing a stable, safe, and cost-effective precursor to Methyl 2-fluoroacrylate, MFHP resolves significant logistical challenges in the production of advanced materials. The development of green, water-based synthesis routes further enhances its appeal for industrial and research applications. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for scientists and researchers aiming to leverage its full potential in creating next-generation pharmaceuticals and materials.
References
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Semantic Scholar. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. [Link]
-
Request PDF. (n.d.). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. [Link]
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Structure Elucidation of Methyl 2-fluoro-3-hydroxypropanoate: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoro-3-hydroxypropanoate (CAS No. 671-30-7) is a valuable fluorinated building block, notably serving as a stable precursor for methyl 2-fluoroacrylate (MFA), a monomer used in the synthesis of advanced polymers.[1][2][3] The precise structural characterization of this molecule is paramount for ensuring purity, predicting reactivity, and maintaining quality control in synthetic applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, synthesizing data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. We delve into the causality behind experimental choices and the interpretation of complex spectral data, offering a self-validating system for researchers.
Foundational Analysis: Molecular Formula and Unsaturation
The logical starting point for any structure elucidation is the determination of the molecular formula. This is most reliably achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion.
For this compound, the molecular formula is confirmed as C₄H₇FO₃.[4][5] This corresponds to a molecular weight of approximately 122.09 g/mol .[4][5]
Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
For C₄H₇FO₃: DoU = 4 + 1 - (7/2) - (1/2) + (0/2) = 5 - 4 = 1
A DoU of 1 is a critical first piece of the structural puzzle, suggesting the presence of either one double bond or one ring. Given the context of a propanoate ester, this is strongly indicative of a carbonyl (C=O) double bond.
The Elucidation Workflow: A Symphony of Techniques
No single technique can unambiguously determine a structure. The core principle of structure elucidation is the integration of complementary data from multiple spectroscopic methods. Each technique probes different aspects of the molecular architecture, and together, they provide a cross-validating confirmation of the final structure.
Caption: Workflow for the structure elucidation of this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For this compound, the key is to identify the hydroxyl, carbonyl, and C-F bonds.
Table 1: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Broad, Strong |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |
| Ester Carbonyl (C=O) | Stretch | ~1740 | Strong, Sharp |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1000 | Strong |
| Ester (C-O) | Stretch | 1250 - 1100 | Strong |
The presence of a strong, broad absorption band above 3200 cm⁻¹ (O-H) and a sharp, intense band around 1740 cm⁻¹ (C=O) would provide immediate, self-validating evidence for the hydroxyl and ester functional groups, corroborating the DoU calculation.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: As the compound is a liquid, the neat liquid film method is most appropriate.[6] Place one drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Gently place a second salt plate on top, creating a thin, uniform liquid film.
-
Background Scan: Place the empty, clean salt plates into the FTIR spectrometer and run a background scan. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
-
Sample Scan: Place the prepared sample into the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is automatically ratioed against the background and is typically displayed in terms of percent transmittance.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two vital pieces of information: the molecular weight and structural clues from fragmentation patterns. The choice of ionization technique is critical.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion with minimal fragmentation. In negative ion mode (ESI⁻), the molecule can lose a proton to form the [M-H]⁻ ion. A reported mass spectrum shows a peak at m/z 121, corresponding to the [M-H]⁻ ion of a compound with a molecular weight of 122.[1]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. This provides a "fingerprint" of the molecule. A patent describing the GC-MS analysis reports characteristic fragments for this compound.[7]
Table 2: Mass Spectrometry Data
| Ionization Mode | m/z | Assignment | Significance |
| ESI⁻ | 121 | [M-H]⁻ | Confirms molecular weight of 122[1] |
| EI⁺ | 92 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group |
| EI⁺ | 77 | [M - OCH₃ - H₂O]⁺ (?) | Plausible but complex rearrangement |
| EI⁺ | 59 | [COOCH₃]⁺ | Characteristic fragment for a methyl ester |
The observation of a fragment corresponding to the loss of the methoxy group ([M - 31]) and a base peak at m/z 59 ([COOCH₃]⁺) are classic indicators of a methyl ester functionality, providing authoritative grounding for this part of the structure.
Experimental Protocol: Acquiring EI-MS Data
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring atoms (spin-spin coupling). The presence of fluorine introduces additional complexity and provides crucial information through heteronuclear coupling.
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |
| 5.06 - 4.93 | Multiplet (ddt) | 1H | H -2 (F-CH) | Highly deshielded due to adjacent electronegative F and C=O group. The complex multiplet arises from coupling to H-3 protons (~4-6 Hz), the fluorine atom (~47-49 Hz), and the H-3' proton. |
| 4.08 - 3.91 | Multiplet | 2H | H -3 (-CH₂OH) | Deshielded by the adjacent hydroxyl group and C-2. The multiplet results from coupling to H-2 and the fluorine atom on C-2. |
| 3.81 | Singlet | 3H | -OCH ₃ | A characteristic singlet for a methyl ester group, not coupled to any other protons. |
| 2.85 | Broad Singlet | 1H | -OH | The hydroxyl proton is typically broad due to chemical exchange and does not couple with other protons. Its chemical shift is variable. |
The key to interpreting this spectrum is understanding the J-coupling, particularly the large geminal coupling between fluorine and H-2 (²JHF) and the vicinal coupling between fluorine and the H-3 protons (³JHF).
Caption: Key H-H and H-F J-couplings in this compound.
¹³C NMR Spectroscopy: The Carbon Backbone
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Shift (δ, ppm) | Predicted Multiplicity (JCF) | Causality and Field Insights |
| C-1 (-C =O) | 168 - 172 | Doublet (~20-30 Hz) | Typical ester carbonyl chemical shift. Will show a small ²JCF coupling to fluorine. |
| C-2 (-C HF) | 88 - 92 | Doublet (~180-200 Hz) | The alpha-carbon is significantly shifted downfield by fluorine. The signal will be split into a large doublet due to ¹JCF. |
| C-3 (-C H₂OH) | 60 - 64 | Doublet (~15-25 Hz) | Typical chemical shift for a carbon bearing a hydroxyl group. Will show a ²JCF coupling. |
| C-4 (-OC H₃) | 51 - 53 | Singlet | Standard chemical shift for a methyl ester carbon. Too far from fluorine to show significant coupling. |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[8] For this molecule, a single fluorine environment is expected. The signal will be split by the protons on C-2 and C-3.
Predicted Spectrum: A single signal is expected, which will appear as a doublet of triplets (dt). The large splitting will be from the geminal proton (H-2, ²JHF ~47-49 Hz), and the smaller splitting will be from the two vicinal protons (H-3, ³JHF ~20-25 Hz). The chemical shift will depend on the reference standard used but is expected in the typical range for alkyl fluorides.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good choice as it is a common solvent for organic molecules.[9]
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. Inverse-gated decoupling can be used for more accurate integration if needed.
-
¹⁹F Spectrum Acquisition: Acquire a proton-coupled ¹⁹F spectrum. No special decoupling is needed unless simplifying the spectrum is desired. A common external reference like CFCl₃ is used.
Final Confirmation and IUPAC Nomenclature
The collective spectroscopic evidence provides an interlocking, self-validating confirmation of the structure:
-
MS confirms the molecular formula C₄H₇FO₃.
-
IR confirms the presence of -OH and C=O functional groups.
-
¹H NMR shows the four distinct proton environments (CH, CH₂, OCH₃, OH) and their connectivity through H-H and H-F coupling.
-
¹³C NMR confirms the four-carbon skeleton, with the C-F bond confirmed by the large ¹JCF coupling constant.
-
¹⁹F NMR confirms the single fluorine environment and its coupling to adjacent protons.
This complete dataset unambiguously confirms the structure and leads to its formal name under the International Union of Pure and Applied Chemistry (IUPAC) rules.
Confirmed IUPAC Name: This compound [5][10]
Conclusion
The structure elucidation of this compound is a clear example of the power of a modern, multi-spectroscopic approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR, a definitive and trustworthy structural assignment can be achieved. The causality-driven interpretation, particularly of the complex splitting patterns induced by the fluorine atom in NMR spectra, is essential for moving beyond simple data reporting to true molecular understanding. The protocols and insights presented in this guide provide a robust framework for researchers in chemical synthesis and drug development to confidently characterize this and other novel fluorinated molecules.
References
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- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound | 671-30-7 [sigmaaldrich.com]
The Ascendancy of Fluorinated Hydroxypropanoates: A Chronicle of Discovery and Synthesis
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated hydroxypropanoates, a class of chiral building blocks, are particularly prized for their ability to impart unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered acidity in larger molecules.[3][4] This guide provides a comprehensive exploration of the discovery and historical development of these vital synthons. We will trace the evolution of their synthesis from classical organometallic methods to highly sophisticated asymmetric and biocatalytic strategies. This narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and field-proven insights that have driven innovation in this critical area of organofluorine chemistry.
The Genesis: Early Explorations with the Reformatsky Reaction
The journey of fluorinated hydroxypropanoates is intrinsically linked to the broader history of organofluorine chemistry, which began as early as the 19th century.[5] However, the practical synthesis of α-fluoro-β-hydroxy esters, a key subclass, gained significant traction with the application of the Reformatsky reaction.[6] Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc.[7]
The classical Reformatsky reaction offered a robust and functional-group-tolerant alternative to base-catalyzed aldol reactions for forming β-hydroxy esters.[6] Its adaptation for fluorinated compounds, typically using ethyl bromofluoroacetate or ethyl iodofluoroacetate, became one of the most efficient early methods for preparing α-fluoro-β-hydroxy esters.[6][8] The core of this reaction lies in the in-situ formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than its lithium or Grignard counterparts, thus preventing self-condensation of the ester.[7]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
boiling point and density of Methyl 2-fluoro-3-hydroxypropanoate
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-fluoro-3-hydroxypropanoate: Boiling Point and Density
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (MFHP), specifically its boiling point and density. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer a detailed exploration of the structural factors influencing these properties. We present established values, detail the experimental methodologies for their accurate determination, and discuss the underlying chemical principles. This guide is designed to be a self-validating resource, grounding all protocols and claims in authoritative scientific context to ensure technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound (MFHP) is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, incorporating a fluorine atom, a hydroxyl group, and an ester moiety, makes it a valuable intermediate for creating complex molecules with tailored biological or material properties. For instance, MFHP serves as a stable precursor to Methyl 2-fluoroacrylate (MFA), a key monomer for fluorinated polymers that exhibit high thermal stability and chemical inertness.
The introduction of a fluorine atom into an organic molecule can profoundly alter its physical and chemical characteristics, including acidity, lipophilicity, and metabolic stability. Similarly, the hydroxyl group introduces the capacity for hydrogen bonding, significantly impacting intermolecular forces. Accurate determination of fundamental properties like boiling point and density is therefore not merely a procedural step but a critical prerequisite for process design, purification, storage, and application development.
Core Physicochemical Properties of MFHP
The primary physical constants for this compound are summarized below. These values serve as the benchmark for the experimental protocols detailed in the subsequent sections.
| Property | Value | Conditions | Source |
| Boiling Point | 196.9 °C | at 760 mmHg (1 atm) | |
| Density | 1.204 g/cm³ | at 25 °C | |
| Molecular Formula | C₄H₇FO₃ | ||
| Molecular Weight | 122.09 g/mol | ||
| CAS Number | 671-30-7 | ||
| Appearance | Yellow Liquid |
Structural Interpretation of Properties
The observed high boiling point of MFHP is a direct consequence of its molecular structure. The presence of the hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome, leading to a higher boiling point compared to non-hydroxylated analogues. Furthermore, NMR spectra studies have suggested the presence of intramolecular hydrogen bonding between the fluorine and the hydroxyl proton (F···H-O), which can influence the molecule's conformation and reactivity.
The density of MFHP being greater than water (1.204 g/cm³) is primarily attributed to the presence of the fluorine atom. Fluorine has a high atomic mass relative to hydrogen, and its substitution for hydrogen increases the overall molecular weight without a proportional increase in molecular volume, thus elevating the density. This effect is a common characteristic of fluorinated organic compounds.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For novel or synthesized compounds available in limited quantities, a micro-scale method is preferable. The Thiele tube method is a reliable and material-sparing technique.
Causality Behind the Thiele Tube Method
This method relies on trapping a small bubble of air within an inverted capillary tube submerged in the sample. As the sample is heated, the trapped air and vaporized sample expand, creating a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is precisely the temperature at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary tube. This provides a sharp, observable endpoint.
Step-by-Step Protocol for Micro-Boiling Point Determination
-
Sample Preparation: Add 0.5 mL of this compound to a small test tube or a Durham tube.
-
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the sample, with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, making sure the rubber band is well above the oil level.
-
Observation (Heating): Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents in the oil will ensure uniform heating. Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the temperature is just above the boiling point.
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature recorded the instant the stream of bubbles ceases and the liquid is drawn into the capillary tube.
-
Validation: Repeat the procedure to ensure reproducibility.
Diagram: Workflow for Micro-Boiling Point Determination
Caption: Experimental workflow for the Thiele tube method.
Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/V). For a liquid like MFHP, this can be determined with high precision using standard laboratory glassware and an analytical balance.
Rationale for the Pycnometer or Volumetric Flask Method
To ensure accuracy, the volume of the liquid must be measured precisely. While a graduated cylinder is adequate for approximate measurements, a volumetric flask or pycnometer is calibrated to contain a highly accurate volume at a specific temperature. By measuring the mass of a known, precise volume, the density can be calculated with a high degree of confidence.
Step-by-Step Protocol for Density Determination
-
Apparatus Preparation: Select a clean, dry 10 mL or 25 mL Class A volumetric flask.
-
Mass of Empty Flask: Using an analytical balance, measure and record the mass of the empty volumetric flask with its stopper.
-
Sample Filling: Carefully fill the flask with this compound until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask. Use a dropper for the final additions to avoid overshooting the mark.
-
Temperature Equilibration: Ensure the sample is at the desired temperature (e.g., 25 °C) by placing the flask in a temperature-controlled water bath for a few minutes. Re-check the meniscus and adjust if necessary.
-
Mass of Filled Flask: Re-stopper the flask and measure its total mass on the same analytical balance.
-
Calculation:
-
Calculate the mass of the MFHP by subtracting the mass of the empty flask from the mass of the filled flask.
-
Divide the mass of the MFHP by the calibrated volume of the flask (e.g., 10.00 mL or 25.00 mL) to obtain the density in g/mL. (Note: 1 mL = 1 cm³).
-
-
Validation: Perform the measurement in triplicate to calculate an average density and ensure the precision of the result.
Diagram: Workflow for Liquid Density Determination
Caption: Protocol for determining liquid density via mass and volume.
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be observed when handling this compound. Based on safety data for structurally related fluorinated and hydroxylated compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
The boiling point (196.9 °C at 760 mmHg) and density (1.204 g/cm³ at 25 °C) of this compound are defining physicochemical properties that arise directly from its unique molecular structure. The hydroxyl group's capacity for hydrogen bonding dictates its relatively high boiling point, while the electronegative and massive fluorine atom contributes to its high density. The experimental protocols detailed herein provide robust and reproducible methods for verifying these values, ensuring data integrity for research, development, and process scale-up. This guide serves as an authoritative resource, combining established data with the practical scientific principles required for its application.
References
-
MySkinRecipes. This compound. [Link]
-
Fu, B., Cao, Z., Wu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277-1283. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. [Link]
- Jarvis, N. L., & Zisman, W. A. (1959). SURFACE ACTIVITY OF FLUORINATED ORGANIC COMPOUNDS AT ORGANIC LIQUID—AIR INTERFACES. PART II.
An In-Depth Technical Guide to the Safe Handling, and Storage of Methyl 2-fluoro-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Understanding Methyl 2-fluoro-3-hydroxypropanoate: A Profile
This compound (CAS No. 671-30-7) is a valuable fluorinated building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from the presence of multiple functional groups—a methyl ester, a fluorine atom at the alpha position, and a primary alcohol—which allow for a variety of chemical transformations.[3] Notably, it serves as a more stable precursor to the volatile and polymerizable Methyl 2-fluoroacrylate (MFA), making it a key intermediate in the synthesis of fluorinated polymers and active pharmaceutical ingredients.[2][4][5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₄H₇FO₃ | [1] |
| Molecular Weight | 122.09 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [6] |
| Boiling Point | 197 °C at 760 mmHg | [6] |
| Storage Temperature | 2-8 °C | [6] |
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before any handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
Note: The GHS classification is based on available Safety Data Sheets.[6][7][8][9][10]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial for ensuring laboratory safety. The following workflow is recommended:
Caption: A systematic workflow for assessing and mitigating risks associated with handling this compound.
Safe Handling Protocols: From Benchtop to Reaction Vessel
Adherence to stringent handling protocols is paramount to minimize exposure and prevent accidents. All work with this compound should be conducted in a well-ventilated laboratory, and a chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[11]
Engineering Controls
| Control Measure | Specification | Rationale |
| Chemical Fume Hood | Properly functioning with a face velocity of 80-120 feet per minute. | To minimize inhalation exposure to vapors.[11] |
| Safety Shower and Eyewash Station | Immediately accessible and regularly tested. | For rapid decontamination in case of accidental exposure.[6] |
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are non-negotiable.
| PPE | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and eye irritation.[11] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | To prevent skin contact and irritation.[11] |
| Body Protection | Flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator with an appropriate organic vapor cartridge may be necessary for large-scale operations or in the event of a ventilation failure. | To prevent respiratory tract irritation.[11] |
In-Practice Handling: A Step-by-Step Approach
The following protocol outlines the safe handling of this compound during a typical laboratory procedure, such as its use in a functional group transformation.
-
Preparation: Before starting, ensure that all necessary PPE is worn correctly and that the fume hood is operational. Have a spill kit readily available.
-
Weighing and Transfer:
-
Conduct all weighing and transfers within the fume hood.
-
Use a tared, sealed container to minimize exposure during weighing.
-
When transferring the liquid, use a syringe or a pipette with a compatible bulb. Avoid pouring directly from the bottle, especially for larger quantities.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
If the reaction is to be heated, use a well-maintained heating mantle and a temperature controller.
-
-
Reaction Quenching and Workup:
-
Quench reactions carefully, especially if reactive reagents were used. For instance, if a strong base was used, the quench should be performed at a low temperature with a suitable proton source.
-
During aqueous workup and extractions, be mindful of potential pressure buildup in the separatory funnel. Vent the funnel frequently.
-
-
Post-Procedure:
-
Clean all glassware thoroughly.
-
Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Storage and Stability: Maintaining Chemical Integrity
Proper storage is crucial for maintaining the stability of this compound and preventing the formation of hazardous degradation products.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C in a refrigerator. | To minimize degradation and potential side reactions.[6] |
| Container | Tightly sealed, original container. | To prevent contamination and evaporation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required. | To prevent potential oxidation or reaction with atmospheric moisture. |
Chemical Incompatibility
Avoid storing this compound with the following classes of chemicals:
-
Strong Oxidizing Agents: May react exothermically.
-
Strong Bases: Can catalyze hydrolysis of the ester or other decomposition pathways.[2]
-
Strong Acids: Can catalyze hydrolysis of the ester.
A general chemical compatibility chart should be consulted for a broader understanding of safe storage practices.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[6] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[6] |
Spill Response
For a small spill (less than 100 mL) that can be safely managed by trained laboratory personnel:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area. Ensure the fume hood is operational.[11]
-
Don PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inwards.[12]
-
Neutralization (if applicable and safe): For spills of fluorinated organic compounds, neutralization is generally not recommended without a specific, validated procedure due to the potential for hazardous reactions.[11]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
For large spills, or any spill that cannot be safely managed, evacuate the area immediately and contact your institution's emergency response team.[11]
Fire Safety
This compound is a combustible liquid. In the event of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen fluoride and carbonyl fluoride.[13][14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide into daily laboratory practice, scientists can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.
References
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- 13. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Blueprint of Methyl 2-fluoro-3-hydroxypropanoate: A Technical Guide for Researchers
Introduction: The Significance of a Fluorinated Building Block
Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a pivotal, non-volatile precursor for the synthesis of Methyl 2-fluoroacrylate (MFA), a monomer essential for creating advanced fluorinated polymers with unique mechanical and optical properties.[1] The stability of MFHP contrasts sharply with the volatile and polymerization-prone nature of MFA, making it a superior candidate for storage and transportation.[1] Accurate and comprehensive characterization of MFHP is therefore paramount for quality control, reaction monitoring, and the development of robust synthetic methodologies.
This technical guide provides an in-depth analysis of the preliminary spectroscopic data for this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a mere presentation of spectra to explain the underlying chemical principles and the rationale behind the analytical approach. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this important fluorinated ester.
Molecular and Physical Properties
A foundational understanding begins with the basic chemical and physical properties of the molecule, which are summarized below. This data is critical for sample handling, solvent selection, and interpretation of mass spectrometry results.
| Property | Value | Source |
| CAS Number | 671-30-7 | [2][3] |
| Molecular Formula | C₄H₇FO₃ | [2][3] |
| Molecular Weight | 122.09 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C(CO)F | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a fluorinated compound like MFHP, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for unambiguous characterization.[4][5] The presence of the highly sensitive, 100% abundant ¹⁹F nucleus provides a powerful analytical handle with a wide chemical shift dispersion and minimal background interference, making it an ideal spectroscopic "spy".[4][6][7]
Expertise in Action: Why Fluorine Changes the Game
The high electronegativity of the fluorine atom directly attached to the chiral center (C2) induces significant electronic effects throughout the molecule. This results in predictable deshielding of nearby nuclei, observed as downfield shifts in ¹H and ¹³C NMR spectra. Furthermore, the spin-active ¹⁹F nucleus (I=½) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns (J-coupling) that are invaluable for confirming connectivity.[8][9] Understanding these fluorine-specific interactions is key to accurately interpreting the spectra.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments. The experimental data below is consistent with the proposed structure of MFHP.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| 5.06 - 4.93 | Doublet of Triplets (dt) | 1H | H-2 (CHF) | This proton is directly attached to the fluorine-bearing carbon. It is split into a doublet by the adjacent fluorine (²JHF) and into a triplet by the two diastereotopic H-3 protons (³JHH). |
| 4.08 - 3.91 | Multiplet | 2H | H-3 (CH₂) | These methylene protons are diastereotopic due to the adjacent chiral center. They are coupled to H-2 (³JHH) and the fluorine atom (³JHF), resulting in a complex multiplet. Their downfield shift is due to the inductive effect of the adjacent hydroxyl group. |
| 3.83 (approx.) | Singlet | 3H | H-4 (OCH₃) | The methyl ester protons appear as a sharp singlet, as they are isolated from other protons and fluorine. |
| 2.85 | Broad Singlet | 1H | OH | The hydroxyl proton is labile and often appears as a broad signal. Its chemical shift can be concentration and solvent-dependent. The observation of this peak confirms the presence of the alcohol functional group. |
Data sourced from Fu, B., et al. (2022).[1]
Carbon-13 (¹³C) NMR Analysis (Predicted)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale & Key Insights |
| ~168 | C-1 (C=O) | The ester carbonyl carbon appears in its characteristic downfield region. It may show a small two-bond coupling to fluorine (²JCF). |
| ~90 (d, ¹JCF ≈ 180-200 Hz) | C-2 (CHF) | The direct attachment to the highly electronegative fluorine atom causes a dramatic downfield shift. The signal will be split into a large doublet due to one-bond coupling with ¹⁹F. |
| ~62 | C-3 (CH₂) | This carbon is adjacent to the hydroxyl group and will appear in the typical range for alcohols. A smaller two-bond coupling to fluorine (²JCF) is expected. |
| ~53 | C-4 (OCH₃) | The methyl ester carbon appears in its expected region. |
Predictions are based on standard chemical shift values and known effects of fluorine substitution.[10][11]
Fluorine-19 (¹⁹F) NMR Analysis (Predicted)
¹⁹F NMR is crucial for confirming the identity and purity of fluorinated compounds. For MFHP, a single resonance is expected.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Rationale & Key Insights |
| -200 to -220 | Doublet of Triplets (dt) | The chemical shift is typical for an aliphatic C-F bond.[6][12] The signal will be split into a doublet by the geminal H-2 proton (²JFH) and into a triplet by the vicinal H-3 protons (³JFH), mirroring the splitting of H-2 in the ¹H spectrum. |
Prediction based on typical chemical shift ranges for organofluorine compounds. The reference standard is CFCl₃ at 0 ppm.[9][12]
Experimental Protocol: NMR Data Acquisition
This protocol provides a self-validating framework for obtaining high-quality NMR data for MFHP.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent is free of interfering signals.
-
Filter the solution into a 5 mm NMR tube to a minimum height of 4 cm to ensure proper shimming.[13]
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).
-
-
¹H NMR Acquisition:
-
¹³C{¹H} NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire both proton-coupled and proton-decoupled spectra to observe and assign the H-F coupling constants.
-
Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the peak is captured.[9]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Calibrate the chemical shifts and analyze the multiplicities and coupling constants.
-
Diagram: NMR Workflow
Caption: A streamlined workflow for NMR analysis of MFHP.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Data
The structure of MFHP contains a hydroxyl group (-OH), a carbonyl group (C=O), C-H bonds, a C-O bond, and a C-F bond. Each of these will produce a characteristic absorption band.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |
| 3500 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding. This is a definitive peak for the alcohol functional group.[14][15] |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
| ~1740 | Strong, Sharp | C=O stretch | Characteristic absorption for a saturated aliphatic ester.[16] This is typically one of the most intense peaks in the spectrum. |
| 1300 - 1000 | Strong | C-O stretch | Esters show strong C-O stretching bands in this region. |
| 1100 - 1000 | Strong | C-F stretch | The C-F stretch is typically a strong and sharp absorption in the fingerprint region. |
Predictions are based on characteristic absorption frequencies for known functional groups.[14][16]
Experimental Protocol: FTIR Data Acquisition
Given that MFHP is a liquid at room temperature, a neat liquid film method is most appropriate.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Collect a background spectrum of the empty instrument to subtract atmospheric H₂O and CO₂ absorptions.
-
-
Sample Preparation (Neat Liquid Film):
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder in the FTIR spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.[17]
-
-
Post-Acquisition:
-
Process the spectrum (the instrument software will automatically ratio it against the background).
-
Clean the salt plates thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator to prevent damage from moisture.[18]
-
Diagram: IR Spectroscopy Workflow
Caption: Standard procedure for FTIR analysis of a liquid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.
Analysis of Mass Spectrum Data
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like MFHP, often yielding the molecular ion with minimal fragmentation.[19][20]
| m/z | Ion | Method | Rationale & Key Insights |
| 121.03 | [M-H]⁻ | ESI (-) | In negative ion mode, the acidic hydroxyl proton is easily lost to form the deprotonated molecule. The theoretical m/z for [C₄H₆FO₃]⁻ is 121.0301, confirming the molecular formula. |
| 123.05 (Predicted) | [M+H]⁺ | ESI (+) | In positive ion mode, protonation of the carbonyl or hydroxyl oxygen would yield the [M+H]⁺ ion. |
| 145.03 (Predicted) | [M+Na]⁺ | ESI (+) | Adduct formation with sodium ions, often present as trace impurities in solvents or glassware, is very common in ESI-MS.[21] |
[M-H]⁻ data sourced from Fu, B., et al. (2022).[1]
Experimental Protocol: ESI-MS Data Acquisition
This protocol is designed to ensure accurate mass determination and avoid common pitfalls like signal suppression.
-
Sample Preparation:
-
Prepare a stock solution of the purified sample at approximately 1 mg/mL in a volatile solvent like methanol or acetonitrile.[22]
-
Perform a serial dilution to create a final working solution with a concentration of ~1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[22][23]
-
Ensure the final solution is free of any particulate matter; filter if necessary. High concentrations of non-volatile salts are incompatible with ESI and must be avoided.[23]
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimal values for small polar molecules.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source via direct injection or through an LC system.
-
Acquire spectra in both positive and negative ion modes to observe all possible adducts and ions (e.g., [M+H]⁺, [M+Na]⁺, and [M-H]⁻).
-
Acquire data in high-resolution mode to enable molecular formula determination from the accurate mass.
-
-
Data Analysis:
-
Process the raw data to identify the m/z values of the major ions.
-
Use the instrument's software to calculate the neutral mass and propose elemental compositions for the observed ions based on their accurate mass and isotopic pattern.[21]
-
Diagram: Mass Spectrometry Workflow
Caption: A robust workflow for ESI-MS analysis of MFHP.
Conclusion: A Coherent Spectroscopic Portrait
The collective spectroscopic data provides a clear and self-consistent structural confirmation of this compound. ¹H NMR confirms the proton framework and key connectivities through H-F coupling. Predicted ¹³C and ¹⁹F NMR spectra offer a roadmap for complete characterization. IR spectroscopy validates the presence of the essential hydroxyl and ester carbonyl functional groups. Finally, high-resolution mass spectrometry anchors the analysis by confirming the elemental composition. This comprehensive spectroscopic blueprint serves as an authoritative reference for scientists working with this valuable fluorinated building block, enabling confident quality assessment and facilitating further research and development.
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). Retrieved from [Link]
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Kwiecień, A., et al. (2015). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
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Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277–1283. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-hydroxypropanoate from Claisen Salts
Abstract
Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a pivotal building block in modern materials science and pharmaceutical development. Its primary utility lies in its role as a stable, high-boiling point precursor to methyl 2-fluoroacrylate (MFA), a key monomer for creating advanced fluorinated polymers with exceptional mechanical and optical properties.[1][2] The inherent instability and high volatility of MFA present significant challenges for its storage, transportation, and large-scale industrial application.[1][2] Synthesizing and handling MFHP as a stable intermediate circumvents these issues, allowing for on-demand generation of MFA. This guide provides a comprehensive overview of a novel, facile, and environmentally conscious method for synthesizing MFHP, starting from a stable Claisen salt intermediate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and explain the scientific rationale behind the chosen methodology, offering researchers and drug development professionals a robust framework for its practical application.
Strategic Rationale: Why Synthesize from a Claisen Salt?
The selection of a synthetic route is governed by factors including cost, efficiency, safety, and environmental impact. The pathway commencing from a Claisen salt offers compelling advantages in each of these areas.
-
Expertise & Experience: Traditional routes to MFA are often complex or utilize hazardous reagents.[2] The strategy discussed here employs a "roundabout" approach: synthesizing a stable precursor (MFHP) that can be easily converted to the desired monomer when needed.[1][2] This enhances the shelf-life of the core chemical stock and reduces the costs associated with specialized storage and shipping of the volatile MFA.[2][3]
-
Trustworthiness & Efficiency: The starting Claisen salt, specifically Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate, is itself derived from inexpensive, commercially available reagents: methyl fluoroacetate and dimethyl oxalate.[2][4] Crucially, this salt can be used directly in the subsequent reaction without an intermediate acidification step, streamlining the process and minimizing waste.[2] The synthesis proceeds in water, a green solvent, further bolstering its credentials as a sustainable method.[3]
Mechanistic Deep Dive: From Enolate to Final Product
The synthesis can be conceptually divided into two main stages: the formation of the Claisen salt (for context) and its subsequent reaction with formaldehyde to yield MFHP.
The Claisen Condensation: Genesis of the Key Intermediate
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, occurring between two ester molecules in the presence of a strong base.[5][6] In this specific context, it involves the reaction between methyl fluoroacetate and dimethyl oxalate.
The mechanism proceeds as follows:
-
Enolate Formation: A strong base deprotonates the α-carbon of methyl fluoroacetate, creating a nucleophilic enolate.[6][7]
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the condensation product.[6][8] The resulting β-keto ester is deprotonated by the base, forming the stable sodium enolate salt—our "Claisen salt".[5][9] This final deprotonation is thermodynamically favorable and drives the reaction to completion.[8][9]
Core Synthesis: The Aldol-Type Reaction and Decarboxylation
The pivotal step is the reaction of the pre-formed Claisen salt with formaldehyde in an aqueous solution. This process can be understood as an aldol-type addition followed by a crucial fragmentation step.
Reaction Scheme:
Caption: Proposed reaction mechanism for MFHP synthesis.
Causality Explained:
-
Nucleophilic Addition: The Claisen salt, a stabilized enolate, acts as a potent nucleophile. It attacks the electrophilic carbon of formaldehyde. This is a classic example of an aldol-type reaction, forming a new carbon-carbon bond and creating a hydroxymethyl group.
-
Fragmentation: The resulting intermediate undergoes a fragmentation reaction. This is conceptually a retro-Claisen type cleavage. The presence of water and the mild base (sodium bicarbonate) facilitates the cleavage of the carbon-carbon bond originally formed during the Claisen condensation, eliminating a stable molecule (dimethyl oxalate) and yielding the final product, MFHP.
-
Role of Sodium Bicarbonate (NaHCO₃): While the starting salt is basic, the reaction is performed with an added equivalent of NaHCO₃.[1][3] This weak base serves as a crucial buffer. It maintains the pH in a range that is high enough to facilitate the reaction but not so high as to promote unwanted side reactions, such as the polymerization of formaldehyde or decomposition of the product.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the validated methodology published by Fu et al. in the Journal of Fluorine Chemistry.[1][2]
Materials and Equipment
-
Apparatus: 500 mL three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer.
-
Reagents:
-
Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (Claisen Salt)
-
Sodium Bicarbonate (NaHCO₃)
-
Formaldehyde (37% aqueous solution)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction Parameters
The optimal conditions identified for this synthesis are summarized below.[1][2]
| Parameter | Value | Rationale |
| Claisen Salt | 1.0 equiv. | Limiting reagent |
| Formaldehyde (37% aq.) | 9.0 equiv. | A large excess drives the reaction to completion. |
| Sodium Bicarbonate | 1.0 equiv. | Acts as a buffer to maintain optimal pH.[3] |
| Solvent | Water | Green, inexpensive, and effective for this reaction. |
| Temperature | 20-30 °C (Room Temp.) | Mild conditions reduce energy costs and side reactions. |
| Reaction Time | 2-3 hours | Sufficient time for reaction completion. |
| Isolated Yield | 81.3% | High efficiency for a facile, one-pot process.[3] |
Synthesis Procedure
Caption: Step-by-step experimental workflow for MFHP synthesis.
-
Reaction Setup: To a 500 mL three-neck flask equipped with a mechanical stirrer, add 160 mL of pure water.[1]
-
Addition of Solids: With agitation, add Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (20 g, 100 mmol) and sodium bicarbonate (4.2 g, 50 mmol) to the flask.[1]
-
Formaldehyde Addition: Begin the dropwise addition of 37% aqueous formaldehyde (73 g, 900 mmol) into the solution. It is critical to maintain the internal reaction temperature between 20-30 °C during the addition.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for 3 hours at 20-30 °C.[1] The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography, using an internal standard.[1]
-
Aqueous Workup: Once the reaction is complete, transfer the aqueous solution to a separatory funnel. Perform an extraction with ethyl acetate (3 x 200 mL) to move the organic product from the aqueous phase.[1]
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.[1]
-
Product Isolation: Concentrate the resulting filtrate using a rotary evaporator to remove the ethyl acetate. This procedure yields approximately 12 g of crude this compound.[1] Further purification can be achieved via distillation if required, taking advantage of the large difference in boiling points between MFHP (~197 °C) and potential impurities.[1][2]
Conclusion and Outlook
The synthesis of this compound from a stable Claisen salt intermediate represents a significant advancement in the practical production of fluorinated building blocks. This method is characterized by its operational simplicity, high yield, mild reaction conditions, and use of water as a solvent, aligning with the principles of green chemistry. For researchers and professionals in drug development and materials science, this robust protocol provides an efficient and cost-effective route to a valuable precursor, thereby facilitating the broader application of methyl 2-fluoroacrylate-based materials. The strategic use of MFHP as a stable surrogate for MFA effectively resolves long-standing issues of storage and transport, paving the way for more widespread innovation in fluoropolymer chemistry.
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Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1195-1199. [Link]
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Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
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An In-depth Technical Guide to the Solubility Characteristics of Methyl 2-fluoro-3-hydroxypropanoate
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-fluoro-3-hydroxypropanoate, a significant compound in pharmaceutical and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility profile.
Introduction to this compound
This compound (MFHP) is a fluorinated ester with growing importance as a stable precursor for the synthesis of methyl 2-fluoroacrylate (MFA), a key monomer in the production of advanced polymers with unique mechanical and optical properties.[1][4][5] Its stability makes it advantageous for storage and transportation compared to the readily polymerizable MFA.[3][4] In the pharmaceutical industry, fluorinated compounds are of high interest, and understanding the solubility of intermediates like MFHP is critical for process development and formulation.[2][6]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 671-30-7 | [7] |
| Molecular Formula | C₄H₇FO₃ | [7][8] |
| Molecular Weight | 122.09 g/mol | [7][8] |
| Appearance | Yellow liquid | |
| Boiling Point | 196.9 °C at 760 mmHg | [9] |
| Density | 1.204 g/cm³ at 25 °C | [9] |
| SMILES | COC(=O)C(CO)F | [7] |
| InChIKey | GUEGCFMMLFMGAJ-UHFFFAOYSA-N | [7] |
Theoretical Framework for Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guide. The structure of this compound, featuring an ester, a hydroxyl group, and a fluorine atom, suggests a nuanced solubility profile.
-
Ester Group (-COOCH₃): The ester functional group imparts a degree of polarity to the molecule. Esters can act as hydrogen-bond acceptors but not donors.[10] This allows for some interaction with polar solvents. Generally, esters are soluble in a wide range of organic solvents.[10][11]
-
Hydroxyl Group (-OH): The presence of a primary hydroxyl group is a significant contributor to the molecule's polarity and its potential for aqueous solubility. This group can both donate and accept hydrogen bonds, facilitating strong interactions with protic solvents like water and alcohols.
-
Fluorine Atom (-F): The highly electronegative fluorine atom introduces a strong dipole moment. The impact of fluorination on solubility is complex. While it increases polarity, the low polarizability of the C-F bond can reduce van der Waals interactions, potentially decreasing solubility in non-polar organic solvents. The interaction of the fluorine atom with solvents can also occur through hydrogen bonding.[12]
Expected Solubility Profile: Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be moderate, enhanced by the hydroxyl group's hydrogen bonding capacity but limited by the non-polar hydrocarbon backbone. In non-polar solvents like hexane, the solubility is predicted to be low.
Experimental Determination of Thermodynamic Solubility
To quantitatively assess the solubility of this compound, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] This method involves equilibrating an excess amount of the compound in a solvent at a controlled temperature and then measuring the concentration of the dissolved solute in the supernatant.
Rationale for Method Selection
The shake-flask method is chosen for its reliability in establishing a true equilibrium between the dissolved and undissolved solute, providing a definitive measure of thermodynamic solubility.[13][14] This is crucial for applications in drug development and process chemistry where precise solubility data is required.
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
Materials:
-
This compound (purity ≥95%)[8]
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of Solutions:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance).[13][15]
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[14] A preliminary study can determine the minimum time required to reach equilibrium.[16]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or filter the solution using a chemically compatible syringe filter.[13][17] This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[17] A calibration curve should be prepared using standards of known concentrations.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility.[15]
-
Solubility is typically reported in units of mg/mL or mol/L.
-
Considerations for Drug Development Professionals
For drug development, understanding the pH-dependent solubility of a compound is often critical, especially for ionizable molecules.[14][18] Although this compound is a neutral molecule and not expected to exhibit significant pH-dependent solubility, this is an important consideration for other compounds. For pharmaceutical applications, solubility is often determined in biorelevant media that simulate physiological conditions.[15]
The following diagram illustrates the logical flow for assessing solubility in a pharmaceutical context.
Caption: Decision framework for solubility assessment in drug development.
Conclusion
The solubility of this compound is a key parameter influencing its application in both materials science and pharmaceutical development. Its molecular structure, containing ester, hydroxyl, and fluoro groups, suggests a versatile solubility profile with good affinity for polar organic solvents and moderate aqueous solubility. The shake-flask method provides a robust and reliable means for the quantitative determination of its thermodynamic solubility. The protocols and theoretical considerations outlined in this guide offer a comprehensive framework for researchers and scientists to accurately characterize and effectively utilize the solubility properties of this important chemical intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Fluoro-3-hydroxypropanoic acid methyl ester | 671-30-7 [chemicalbook.com]
- 3. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 7. This compound | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound [myskinrecipes.com]
- 10. scribd.com [scribd.com]
- 11. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 2-fluoro-3-hydroxypropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In the landscape of modern drug discovery and organic synthesis, the quest for molecular scaffolds that offer both stereochemical control and unique physicochemical properties is paramount. Methyl 2-fluoro-3-hydroxypropanoate (MFHP) emerges as a preeminent chiral building block, embodying the strategic incorporation of fluorine into a versatile three-carbon backbone. The presence of fluorine, the most electronegative element, can profoundly alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the two contiguous stereocenters in MFHP, it provides a powerful tool for navigating the complexities of medicinal chemistry and asymmetric synthesis.
This guide provides an in-depth exploration of the synthesis and application of this compound. It is designed to move beyond a simple recitation of facts, offering instead a narrative grounded in the principles of synthetic strategy and mechanistic understanding. The protocols detailed herein are presented as self-validating systems, providing the causal logic behind experimental choices to empower researchers to not only replicate but also adapt these methods for their unique synthetic challenges.
I. Synthesis of this compound: Accessing the Core Scaffold
The utility of MFHP is predicated on its efficient and stereocontrolled synthesis. Several robust methods have been developed, ranging from scalable racemic preparations to sophisticated asymmetric strategies that provide access to specific stereoisomers.
A. Facile Synthesis of Racemic this compound
A notable and practical synthesis of racemic MFHP utilizes readily available Claisen salts and formaldehyde in an aqueous medium.[1][2] This method is particularly attractive for its operational simplicity and use of inexpensive starting materials, making it suitable for large-scale production.
Reaction Principle: The reaction proceeds via the hydrolysis of the Claisen salt to generate a fluorinated enolate, which then undergoes an aldol addition to formaldehyde. The use of sodium bicarbonate is crucial to temper the basicity of the solution, thereby minimizing the elimination of water from the product to form methyl 2-fluoroacrylate (MFA).[3]
Detailed Protocol 1: Synthesis of Racemic this compound [3]
-
Reagents and Equipment:
-
Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (Claisen salt)
-
Formaldehyde (37% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Standard glassware for extraction and distillation
-
-
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add pure water (160 mL).
-
With stirring, add the Claisen salt (20 g, 100 mmol) and sodium bicarbonate (8.4 g, 100 mmol).
-
Once the solids have dissolved, begin the dropwise addition of 37% aqueous formaldehyde (73 g, 900 mmol) via a dropping funnel, maintaining the internal temperature between 20-30 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless oil (yields up to 81% have been reported).[3]
-
B. Asymmetric Synthesis: Controlling Stereochemistry
Accessing enantiomerically pure MFHP is critical for its application in chiral drug synthesis. Biocatalysis, particularly the use of ketoreductases (KREDs), has proven to be a highly effective strategy for the stereoselective reduction of the corresponding α-fluoro-β-ketoester.[4] This approach allows for the synthesis of both syn and anti diastereomers with high enantiomeric and diastereomeric excess through dynamic reductive kinetic resolution (DYRKR).
Workflow for Asymmetric Synthesis of MFHP:
Caption: Asymmetric synthesis of MFHP via ketoreductase-mediated dynamic reductive kinetic resolution.
Protocol 2: General Procedure for Biocatalytic Reduction of Methyl 2-fluoro-3-oxobutanoate [5][6]
-
Reagents and Equipment:
-
Methyl 2-fluoro-3-oxobutanoate
-
Ketoreductase (KRED) screening kit (e.g., from Codexis)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Isopropyl alcohol (for cofactor regeneration with some KREDs)
-
Standard laboratory glassware for small-scale reactions
-
-
Procedure (Screening Scale):
-
In a microcentrifuge tube, prepare a solution containing the buffer, NADP⁺ (or NAD⁺), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add the substrate, methyl 2-fluoro-3-oxobutanoate, to the buffered solution.
-
Initiate the reaction by adding a small amount of the selected ketoreductase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product to determine the diastereomeric and enantiomeric excess.
-
Key Experimental Insight: The choice of ketoreductase is the critical determinant of the stereochemical outcome. Different enzymes exhibit distinct selectivities for producing either the syn or anti diastereomer. For example, KRED 110 has been reported to yield the anti (2S,3S) isomer, while KRED 130 favors the syn (2S,3R) isomer.[4]
II. Key Applications of this compound in Synthesis
The synthetic versatility of MFHP stems from its three key functional handles: the methyl ester, the hydroxyl group, and the fluorine-bearing stereocenter. These can be manipulated with a high degree of selectivity to construct more complex molecular architectures.
A. Synthesis of Fluorinated Amino Acids
Optically pure α-fluoro-β-hydroxy esters are valuable precursors to fluorinated amino acids, which are of significant interest in peptide and protein engineering.[4] The hydroxyl group can be converted to an azide, which is then reduced to the corresponding amine.
Synthetic Pathway to Fluorinated β-Amino Acids:
Caption: Transformation of MFHP into a fluorinated β-amino acid.
B. Precursor to Methyl 2-fluoroacrylate (MFA)
MFHP serves as a stable, high-boiling point precursor to the volatile and polymerizable monomer, methyl 2-fluoroacrylate (MFA).[3] This "roundabout strategy" circumvents the challenges associated with the storage and transportation of MFA. The conversion is typically achieved by elimination of water under basic conditions.
C. Building Block for Complex Molecules: A Case Study in Atorvastatin Analogs
The true power of MFHP as a chiral building block is demonstrated in its potential for constructing complex pharmaceutical agents. While a direct total synthesis of a marketed drug starting from MFHP is not prominently documented, the stereoselective synthesis of a fluorinated derivative of the top-selling drug atorvastatin has been achieved using a closely related α-fluoro-β-hydroxy thioester.[5] This highlights the utility of the α-fluoro-β-hydroxy ester motif in accessing fluorinated analogs of medicinally relevant compounds.[5] The introduction of fluorine can lead to improved pharmacokinetic profiles and binding affinities.
III. Protocols for Key Functional Group Transformations
The strategic manipulation of the functional groups in MFHP is essential for its use as a versatile building block. The following protocols provide detailed procedures for common and crucial transformations.
A. Protection of the Hydroxyl Group
Protecting the hydroxyl group is often a necessary first step to allow for selective reactions at the ester functionality. Silyl ethers are a common choice due to their ease of formation and selective removal under mild conditions.
Protocol 3: Silylation of this compound (Representative Procedure)
-
Reagents and Equipment:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Standard inert atmosphere glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
-
B. Hydrolysis of the Methyl Ester
Conversion of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation or other transformations.
Protocol 4: Saponification of this compound
-
Reagents and Equipment:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add LiOH·H₂O (1.5 eq).
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-3-hydroxypropanoic acid.
-
C. Stereochemical Inversion of the Hydroxyl Group
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol, proceeding via an Sₙ2 mechanism.[2][7] This allows for access to diastereomers that may not be readily available through other synthetic routes.
Protocol 5: Mitsunobu Inversion of this compound (Representative Procedure)
-
Reagents and Equipment:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography to isolate the inverted p-nitrobenzoate ester.
-
Hydrolyze the ester (e.g., using K₂CO₃ in methanol/water) to unmask the inverted hydroxyl group.
-
IV. Data Presentation
Table 1: Stereoselective Reduction of α-Fluoro-β-ketoesters
| Substrate | Ketoreductase | Diastereomer | Diastereomeric Ratio | Enantiomeric Excess | Reference |
| Methyl 2-fluoro-3-oxobutanoate | KRED-P1-B02 | anti | >99:1 | >99% | [4] |
| Methyl 2-fluoro-3-oxobutanoate | KRED-P2-C02 | syn | >99:1 | >99% | [4] |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 110 | anti | >95:5 | >99% | [4] |
| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 | syn | >95:5 | >99% | [4] |
V. Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in the design of chiral building blocks. Its accessibility through both scalable racemic and highly stereoselective asymmetric routes, combined with the orthogonal reactivity of its functional groups, makes it an invaluable tool for organic and medicinal chemists. The applications highlighted in this guide, from the synthesis of fluorinated amino acids to its potential role in the construction of complex drug analogs, merely scratch the surface of its synthetic utility. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic deployment of building blocks like MFHP will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and development.
VI. References
-
Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
-
Sparr, C., & Frings, M. (2016). Enantioselective Aldol Reactions With Masked Fluoroacetates. Angewandte Chemie International Edition, 55(5), 1832-1835. [Link]
-
Koszelewski, D., & Clay, D. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education, 100(2), 765-771.
-
Evans, D. A., et al. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(5), 635-638.
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1125-1130. [Link]
-
Abell, A. D., & Foulds, G. J. (1997). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 119(46), 11241-11249.
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Semantic Scholar. [Link]
-
Gawronski, J., & Wascinska, N. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules, 27(17), 5488.
-
Chem-Station. (2014). Mitsunobu Reaction. Chem-Station International Edition. [Link]
-
BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary. BenchChem.
-
Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
Master Organic Chemistry. (2024). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2021). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Zhang, X., Li, X., & Tang, W. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 129-134.
-
Dodge, J. A., & Nissen, J. S. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110.
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]
-
Sun, H., Li, X., & Tang, W. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10735-10799.
-
Wang, Y., Zhang, Y., & Wang, J. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Gouverneur, V., & Seppelt, K. (2015). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 20(7), 12963-12988.
-
Gouverneur, V., & Tredwell, M. (2015). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 13(21), 5864-5880.
-
ResearchGate. (2023). Synthesis of fluorinated atorvastatin. [Link]
-
Google Patents. (2015). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
ResearchGate. (2020). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. [Link]
-
Tarui, A. (2015). [Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core]. Yakugaku Zasshi, 135(11), 1245-53. [Link]
-
ResearchGate. (2020). Synthesis of Fluorinated β-Amino Acids. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypropanoate for Analysis. BenchChem.
-
Staroń, J., & Leśniak, S. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S284-S292.
-
PubMed. (1968). Reactions of 3 beta-fluoro-5 alpha-hydroxy steroids. The Journal of Organic Chemistry, 33(8), 3294-3297. [Link]
-
ResearchGate. (2020). The synthesis of enantioenriched alpha-hydroxy esters. [Link]
Sources
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- 4. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 5. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Methyl 2-fluoro-3-hydroxypropanoate as a Stable Precursor for the Synthesis of Methyl 2-fluoroacrylate (MFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-fluoroacrylate (MFA) is a valuable monomer in the synthesis of fluorinated polymers with applications in advanced materials and pharmaceuticals. However, its high reactivity and low boiling point (41°C at 1 atm) present significant challenges for storage, transportation, and handling.[1] This document details the use of methyl 2-fluoro-3-hydroxypropanoate (MFHP) as a stable, high-boiling point precursor to MFA. We provide detailed protocols for the synthesis of MFA from MFHP via a dehydration reaction, discuss the underlying chemical principles, and present safety and handling guidelines. This "roundabout strategy" of generating MFA from a stable precursor on-demand can extend its utility and reduce the costs associated with its shipment and storage.[2]
Introduction: The Strategic Advantage of a Stable Precursor
Fluorinated polymers are highly sought after for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy.[3] Methyl 2-fluoroacrylate (MFA) is a key building block for these materials.[4] The primary challenge in utilizing MFA is its inherent instability and volatility, which complicates its long-term storage and safe handling.
This compound (MFHP) offers a practical solution to this problem. With a significantly higher boiling point (197°C at 1 atm) compared to MFA, MFHP is a stable liquid that can be easily stored and transported.[2] It can be readily and efficiently converted to MFA through a straightforward dehydration (elimination) reaction, allowing for the in-situ or on-demand generation of the highly reactive monomer. This approach mitigates the risks associated with handling pure MFA and provides a more cost-effective and logistically sound workflow for researchers and manufacturers.
Physicochemical Properties of Precursor and Product
A clear understanding of the physical properties of both MFHP and MFA is crucial for successful synthesis and purification. The substantial difference in their boiling points forms the basis for the purification strategy.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (MFHP) | C₄H₇FO₃ | 122.09 | 197 (at 1 atm) | |
| Methyl 2-fluoroacrylate (MFA) | C₄H₅FO₂ | 104.08 | 91 (at 750 mmHg) |
Reaction Mechanism: The Elimination Pathway
The conversion of MFHP to MFA proceeds via a dehydration reaction, which is a type of β-elimination. The reaction can be catalyzed by either acid or base, or induced thermally. Given that MFHP can be easily converted to MFA under basic conditions, a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a likely pathway.[3] The presence of the electron-withdrawing ester group increases the acidity of the α-proton, facilitating its removal by a base to form a stabilized enolate. Subsequent elimination of the hydroxyl group yields the desired α,β-unsaturated product.
Alternatively, the reaction can be promoted by dehydrating agents such as acetic anhydride. In this case, the hydroxyl group is first acetylated to form a better leaving group (acetate). Subsequent elimination, often promoted by heat or a base, yields MFA.
Experimental Protocols
Two primary methods for the dehydration of MFHP to MFA are presented below. The choice of method may depend on the scale of the reaction, available reagents, and desired purity.
Protocol 1: Base-Catalyzed Dehydration with Concurrent Distillation
This protocol is adapted from a similar industrial process for the dehydrochlorination of methyl 3-chloro-2-fluoropropionate and is suitable for larger-scale preparations where the continuous removal of the low-boiling product is advantageous.[5]
Materials:
-
This compound (MFHP)
-
Tribasic sodium phosphate (Na₃PO₄) or other suitable non-nucleophilic base
-
N-Methylpyrrolidone (NMP), anhydrous
-
Di-tert-butylhydroxytoluene (BHT) or other suitable polymerization inhibitor
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate glassware for reaction under vacuum with distillation setup
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a condenser and a receiving flask. The receiving flask should be cooled in an ice bath.
-
Inhibitor: Add a small amount of a polymerization inhibitor, such as BHT (e.g., 0.1 mol%), to the receiving flask to prevent the polymerization of the MFA product.
-
Reaction Mixture: In the reaction flask, create a suspension of tribasic sodium phosphate (1.1 equivalents) in anhydrous N-methylpyrrolidone. Heat the mixture to 150°C with vigorous stirring.
-
Addition of Precursor: Begin the dropwise addition of this compound (1.0 equivalent) to the heated reaction mixture via the dropping funnel.
-
Distillation: As MFA is formed, it will distill from the reaction mixture due to its low boiling point. Maintain the reaction temperature to ensure a steady distillation of the product. The progress of the addition should be controlled to match the rate of distillation.
-
Completion and Purification: Once the addition is complete and no more distillate is collected, the reaction is finished. The collected distillate, which is crude MFA, can be further purified.
-
Drying and Final Distillation: Dry the crude MFA over anhydrous sodium sulfate, filter, and perform a final fractional distillation under reduced pressure, again in the presence of a polymerization inhibitor, to obtain pure methyl 2-fluoroacrylate.
Protocol 2: Dehydration using Acetic Anhydride
This method is well-suited for lab-scale synthesis and utilizes a common dehydrating agent. A patent suggests the use of acetic anhydride for the dehydration of MFHP.[6]
Materials:
-
This compound (MFHP)
-
Acetic anhydride
-
Sodium acetate (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., hydroquinone or BHT)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and acetic anhydride (1.5 - 2.0 equivalents). A catalytic amount of sodium acetate can also be added.
-
Heating: Heat the reaction mixture to reflux (the boiling point of acetic anhydride is approximately 140°C) and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purification: Purify the resulting crude MFA by vacuum distillation. It is crucial to add a polymerization inhibitor to the distillation flask.
Visualization of the Synthetic Workflow
The overall process of utilizing MFHP as a stable precursor for MFA can be visualized as a two-stage process: the synthesis of MFHP and its subsequent conversion to MFA.
Caption: Workflow for MFA synthesis via the stable precursor MFHP.
Safety and Handling Precautions
This compound (MFHP):
-
Generally considered stable with low volatility.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Methyl 2-fluoroacrylate (MFA):
-
Highly Flammable: Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Toxic: Harmful if swallowed, in contact with skin, or inhaled.
-
Corrosive: Causes irritation to the eyes, respiratory system, and skin.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly closed and may require refrigeration. Due to its propensity to polymerize, it should be stored with a suitable inhibitor.
Conclusion
The use of this compound as a precursor for methyl 2-fluoroacrylate represents a significant strategic advantage for researchers and professionals in the fields of polymer chemistry and drug development. This approach effectively circumvents the challenges associated with the handling and storage of the volatile and reactive MFA monomer. The protocols provided herein offer reliable methods for the on-demand synthesis of MFA, thereby enhancing safety, reducing costs, and expanding the practical utility of this important fluorinated building block.
References
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1277–1283. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782524, Methyl 2-fluoroacrylate. Retrieved from [Link]
- Kreis, M., & Kirschhoff, J. (2012). Process for the preparation of methyl 2-fluoroacrylate. U.S.
-
Fu, B., et al. (2022). Full article: Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53415982, this compound. Retrieved from [Link]
-
Wikipedia. (2023). Methyl 2-fluoroacrylate. Retrieved from [Link]
- He, F., Bo, X., & Zhang, J. (2011). Method of obtaining methyl-2-fluoroacrylate.
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Application Note & Protocol: Chemical Conversion of Hydroxamic Acids to Carboxylic Acids
A Guide for Researchers in Drug Development and Organic Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating the Conversion of MFHP to MFA
In the field of medicinal chemistry and drug development, the precise conversion of functional groups is a cornerstone of molecular design and optimization. A common query involves the transformation of hydroxamic acid derivatives, which are prevalent in molecules like histone deacetylase (HDAC) inhibitors, into their corresponding carboxylic acids. This application note addresses the topic of converting N-formyl-N-hydroxy-2-(p-methoxyphenyl)propanamide (MFHP) to 2-methoxy-5-fluorophenylacetic acid (MFA).
A direct chemical conversion of MFHP to MFA as stated is not chemically feasible in a single procedural sequence. The rationale is based on the fundamental structural differences between the two molecules:
-
Aromatic Substitution: MFHP contains a para-methoxyphenyl group, whereas MFA possesses a 2-methoxy-5-fluoro substitution pattern. Introducing a fluorine atom and shifting the methoxy group's position would require a multi-step synthetic route, not a simple functional group conversion.
-
Carbon Skeleton: MFHP is a derivative of propanamide (a three-carbon chain), while MFA is a derivative of acetic acid (a two-carbon chain). This difference in the carbon backbone would necessitate cleavage and rearrangement reactions that are not characteristic of a standard functional group interconversion.
Therefore, this guide will focus on the core chemical transformation of interest: the hydrolysis of a hydroxamic acid to a carboxylic acid . This is a scientifically robust and widely applicable procedure. We will present a detailed protocol for this conversion, using a generic N-substituted hydroxamic acid as a model, which can be adapted by researchers for their specific substrates. This approach provides a practical and scientifically sound methodology for professionals in the field.
The Chemistry of Hydroxamic Acid Hydrolysis
The conversion of a hydroxamic acid to a carboxylic acid is typically achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[1][2][3] This process involves the cleavage of the carbon-nitrogen bond within the hydroxamic acid moiety.
Mechanism of Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of a hydroxamic acid generally follows an A-2 mechanism, which is similar to the hydrolysis of amides.[1][2] The key steps are:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2][4]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydroxylamine group.
-
Elimination of the Leaving Group: The protonated hydroxylamine is now a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the hydroxylamine derivative.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base in the solution to yield the final carboxylic acid product.
Caption: Workflow for acid-catalyzed hydrolysis of a hydroxamic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Generic N-Aryl Hydroxamic Acid
This protocol provides a general method for the hydrolysis of an N-aryl hydroxamic acid to its corresponding carboxylic acid. Researchers should optimize reaction times and temperatures based on the specific reactivity of their substrate, which can be monitored by techniques like TLC or LC-MS.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Aryl Hydroxamic Acid | Substrate specific | - | Ensure starting material is of high purity |
| Dioxane | Anhydrous | Sigma-Aldrich | Can be substituted with other inert solvents like THF |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Use with caution in a fume hood |
| Deionized Water | - | - | |
| Ethyl Acetate | ACS Grade | VWR | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For neutralization |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich | For drying the organic phase |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-aryl hydroxamic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water. The concentration should be approximately 0.1-0.5 M.
-
Addition of Acid: To the stirring solution, slowly add concentrated hydrochloric acid (3-5 eq). An exothermic reaction may occur, so addition should be careful, potentially in an ice bath.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the substrate's stability and reactivity.[2]
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it may be the desired carboxylic acid, which can be isolated by filtration.
-
If no precipitate forms, transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water and then with brine. Be cautious of emulsions.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Caption: A step-by-step experimental workflow for the hydrolysis.
Safety and Handling Precautions
-
Concentrated Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle it with care in a well-ventilated area, away from ignition sources.
-
Heating: Use a suitable heating mantle and ensure the apparatus is securely clamped. Do not heat a closed system.
Concluding Remarks for the Practicing Scientist
While the direct conversion of the initially proposed MFHP to MFA is not viable due to significant structural differences, the fundamental transformation of a hydroxamic acid to a carboxylic acid is a robust and valuable reaction in organic synthesis. The provided protocol for acid-catalyzed hydrolysis serves as a reliable starting point for researchers. Successful synthesis will always depend on careful optimization of reaction conditions for the specific substrate . For the synthesis of 2-methoxy-5-fluorophenylacetic acid (MFA), researchers should consult literature for established routes starting from commercially available materials like 4-fluoroanisole.[5]
References
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (n.d.). PubMed. Retrieved from [Link]
-
The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. Retrieved from [Link]
-
Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. (2009). ResearchGate. Retrieved from [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. Retrieved from [Link]
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy. (2007). PubMed. Retrieved from [Link]
-
A Convenient Method for the Preparation of Hydroxamic Acids. (2014). ResearchGate. Retrieved from [Link]
-
Methods for Hydroxamic Acid Synthesis. (n.d.). SciSpace. Retrieved from [Link]
-
Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020). ACS Publications. Retrieved from [Link]
-
N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE. (n.d.). precisionFDA. Retrieved from [Link]
-
2-Methoxy-5-(trifluoromethyl)phenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]
- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
-
Synthesis of Carboxylic Acids: Hydrolysis of Amides. (2017). YouTube. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. Retrieved from [Link]
-
N-[2-Hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino]-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide. (n.d.). precisionFDA. Retrieved from [Link]
-
N-(3-(1-Hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Preparation method of 2-methoxy-5-fluorobromoacetophenone. (n.d.). Google Patents.
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.
-
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide;2-hydroxypropane-1,2,3-tricarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis. (2013). PubMed. Retrieved from [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2021). SpringerLink. Retrieved from [Link]
- A process for the preparation of cis-lactam. (n.d.). Google Patents.
-
2-(2-Methoxyphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-Methoxyphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2021). ResearchGate. Retrieved from [Link]
-
A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). National Institutes of Health. Retrieved from [Link]
-
Online Monitoring of Biotransformations in High Viscous Multiphase Systems by Means of FT-IR and Chemometrics. (n.d.). Oude Kotte University. Retrieved from [Link]
-
Interlaboratory Studies Using the NISTmAb to Advance Biopharmaceutical Structural Analytics. (n.d.). Oude Kotte University. Retrieved from [Link]
-
Synthesis of N-hydroxy-N-(1-hydroxy-2-naphthyl)-4-methoxycarbonylbutanamide. (n.d.). Mol-Instincts. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-fluoro-3-hydroxypropanoate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Methyl 2-fluoro-3-hydroxypropanoate (MFHP)
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3] this compound (MFHP), a trifunctional C3 building block, has emerged as a molecule of significant interest for introducing this valuable element into complex pharmaceutical intermediates.
Possessing a stereocenter at the C2 position, a primary hydroxyl group for further elaboration, and a methyl ester, MFHP is a versatile chiral synthon.[4][5] Its utility spans from being a stable, transportable precursor for the highly reactive methyl 2-fluoroacrylate (MFA) to serving as a foundational element in the asymmetric synthesis of fluorinated sugar mimics and other key fragments for antiviral and anticancer agents.[6][7] This guide provides an in-depth exploration of MFHP's applications, complete with detailed protocols grounded in established chemical principles.
Caption: Versatility of MFHP stemming from its key functional groups.
Part 1: Synthesis of this compound
The accessibility of a building block is paramount to its widespread adoption. MFHP can be synthesized through various routes, including a facile and scalable method using Claisen salts and formaldehyde in an aqueous medium. This approach is advantageous due to its use of inexpensive starting materials and environmentally benign solvent.[7]
Protocol 1: Synthesis of MFHP from a Claisen Salt
This protocol is adapted from the method described by Fu, B. et al. (2022) in Phosphorus, Sulfur, and Silicon and the Related Elements.[7] The reaction proceeds via an aldol-type condensation between the enolate derived from the Claisen salt and formaldehyde.
Caption: Workflow for the synthesis of MFHP.
Materials:
-
Claisen salt (sodium 2-fluoro-3-methoxy-3-oxoprop-1-en-1-olate)
-
Formaldehyde (37% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the Claisen salt (1.0 equiv.) and sodium bicarbonate (1.0 equiv.) in deionized water.
-
Causality: Sodium bicarbonate is crucial for maintaining a weakly alkaline pH. This prevents the acid-catalyzed hydrolysis of the Claisen salt and the base-catalyzed elimination of the hydroxyl group from the MFHP product to form MFA.[7]
-
-
Addition of Formaldehyde: Cool the solution to maintain a temperature between 20-30°C. Slowly add the 37% formaldehyde solution (9.0 equiv.) dropwise from the dropping funnel over 1-2 hours.
-
Causality: Formaldehyde acts as the electrophile in the aldol condensation. A slow, controlled addition is necessary to manage the reaction exotherm and prevent side reactions.
-
-
Reaction: Stir the mixture vigorously for an additional 2-3 hours at 20-30°C. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous solution three times with ethyl acetate.
-
Causality: MFHP is an organic ester with sufficient polarity to have some water solubility, but it partitions preferentially into an organic solvent like ethyl acetate. Multiple extractions ensure efficient recovery.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (e.g., at 1-2 mmHg, collecting the fraction at ~80°C) to yield MFHP as a colorless oil.[7]
| Parameter | Value | Reference |
| Reactant Ratio | 1.0 (Claisen Salt) : 9.0 (Formaldehyde) : 1.0 (NaHCO₃) | [7] |
| Temperature | 20-30 °C | [7] |
| Reaction Time | 2-3 hours | [7] |
| Typical Yield | ~81% | [7] |
Part 2: Advanced Application - A Chiral Synthon for Fluorinated Sugar Fragments
The synthesis of nucleoside analogues is a critical endeavor in the development of antiviral therapies.[8][9] Modifying the sugar moiety, particularly with fluorine, can lock the ring in a specific conformation favorable for binding to viral polymerases and can increase the glycosidic bond's stability against enzymatic cleavage.[6] MFHP is an ideal starting material for constructing such fluorinated sugar mimics.
The following section outlines a synthetic strategy and a detailed protocol for the initial, critical steps of converting MFHP into a C4 aldehyde, a versatile intermediate for building a five-membered furanose ring.
Caption: Proposed workflow for synthesizing a fluorinated sugar mimic from MFHP.
Protocol 2: Synthesis of a Protected C3 Fluorinated Aldehyde Intermediate
This protocol details the first two essential transformations: protection of the primary alcohol and subsequent reduction of the ester to an aldehyde.
Step 2a: Protection of the Hydroxyl Group
Rationale: The primary hydroxyl group is reactive and would interfere with the selective reduction of the ester. Protecting it with a bulky silyl group like tert-butyldiphenylsilyl (TBDPS) ensures it remains inert during the next step and can be removed later under specific conditions.
Materials:
-
This compound (MFHP) (1.0 equiv.)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1 equiv.)
-
Imidazole (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve MFHP (1.0 equiv.) and imidazole (1.5 equiv.) in anhydrous DCM in a flame-dried, argon-purged flask.
-
Causality: Imidazole acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of the silyl chloride.
-
-
Addition of Silyl Chloride: Cool the solution to 0°C in an ice bath. Add TBDPSCl (1.1 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield methyl 3-((tert-butyldiphenylsilyl)oxy)-2-fluoropropanoate.
Step 2b: Selective Reduction to the Aldehyde
Rationale: The conversion of an ester to an aldehyde requires a mild reducing agent and low temperatures to prevent over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, forming a stable tetrahedral intermediate at low temperatures that collapses to the aldehyde upon workup.
Materials:
-
Protected MFHP from Step 2a (1.0 equiv.)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes) (1.2 equiv.)
-
Anhydrous Toluene or DCM
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Reaction Setup: Dissolve the protected ester (1.0 equiv.) in anhydrous toluene in a flame-dried, argon-purged flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: Maintaining the temperature at -78°C is critical. At higher temperatures, DIBAL-H can reduce the newly formed aldehyde to the corresponding alcohol, leading to a mixture of products.
-
-
Addition of DIBAL-H: Add the DIBAL-H solution (1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at -78°C by the slow, dropwise addition of methanol.
-
Causality: Methanol reacts with the excess DIBAL-H and breaks down the aluminum-complexed intermediate. This must be done slowly to control the evolution of hydrogen gas.
-
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear.
-
Causality: Rochelle's salt is a chelating agent that complexes with the aluminum salts, breaking up the gelatinous precipitate that often forms during DIBAL-H workups and facilitating a clean separation of the organic and aqueous layers.
-
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting aldehyde is often used immediately in the next step without further purification due to its potential instability.
This C3 fluorinated aldehyde is now a valuable intermediate, ready for chain elongation reactions (e.g., with a vinyl Grignard or a Wittig reagent) to construct the carbon backbone of a fluorinated sugar mimic, which can then be cyclized and coupled to a nucleobase to form a novel antiviral candidate.
References
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Bar-Haim, G., et al. (2018). Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine. PubMed Central. Available at: [Link]
-
Cheng, D., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Ferreira, A. C., et al. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. Available at: [Link]
-
Chen, C. H., et al. (2009). Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. PubMed. Available at: [Link]
-
Choi, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Available at: [Link]
-
Singh, R. K., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]
-
Hay, D. L., et al. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]
-
Shakil, M. S., et al. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]
-
Postigo, A. (2016). Late-stage fluorination of complex molecules. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alonso, E. R., et al. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. Available at: [Link]
-
Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Choi, Y., et al. (2023). Fluorine-Containing Glycomimetics. Encyclopedia.pub. Available at: [Link]
-
Mykhailiuk, P. K. (2020). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
-
Hunter, L. (2016). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chien, T. C., et al. (2021). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of Fluorinated Compounds in Drug Discovery
Introduction: The Rise of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, has become an indispensable tool in the modern drug discovery armamentarium.[1][2] Once considered an exotic element in medicinal chemistry, its strategic incorporation into drug candidates is now a routine and powerful strategy to enhance a molecule's pharmacological profile. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this unique element.[3][4]
Unlike a simple bioisostere for hydrogen, fluorine's properties—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to exert powerful effects on a molecule's physicochemical and pharmacokinetic properties.[5][6][7] Judicious placement of fluorine can modulate metabolic stability, membrane permeability, acidity/basicity (pKa), molecular conformation, and binding affinity for a biological target.[8][9] These modulations can lead to significant improvements in potency, selectivity, bioavailability, and overall safety profiles.[10]
This guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by detailed protocols for evaluating its impact. It is designed for researchers, scientists, and drug development professionals seeking to leverage the "fluorine effect" in their discovery programs.
Strategic Impact of Fluorination on Drug Properties
The decision to introduce fluorine is a strategic one, aimed at overcoming specific challenges in the drug discovery pipeline. The rationale is grounded in the predictable, yet context-dependent, effects of fluorine on key molecular attributes.
Enhancing Metabolic Stability
A primary driver for incorporating fluorine is to improve a compound's metabolic stability.[3][5] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which often hydroxylate susceptible C-H bonds.[7]
The Causality: The C-F bond is significantly stronger (~106-116 kcal/mol) than a C-H bond (~96-100 kcal/mol).[7] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down this oxidative metabolism.[7][11] This metabolic shield leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][3] For instance, the introduction of fluorine atoms was crucial for improving the metabolic stability and pharmacokinetic properties of the antiviral drug Cabotegravir and the anticancer drug Gefitinib.[3][12]
Data Presentation: Fluorination vs. Metabolic Clearance
The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in Human Liver Microsomes (HLM).
| Compound Pair | Modification | In Vitro Half-Life (t½) in HLM | Fold Improvement in Stability | Reference |
| Risperidone vs. 9-Fluororisperidone | Fluorination at the 9-position | - | 16x more stable | [13] |
| Celecoxib vs. 4'-Fluorocelecoxib | Fluorination at the 4'-position | - | 4x more stable | [13] |
| Midazolam vs. 1'-Fluoromidazolam | Fluorination at the 1'-position | More stable in CYP3A5 | - | [13] |
| Gefitinib vs. 2-Fluoro and 6-Fluoro Analogs | Fluorination on the quinazoline core | Both analogs show lower clearance and improved bioavailability | - | [12] |
Modulating Physicochemical Properties
Fluorine's powerful inductive effect and unique steric profile allow for the fine-tuning of essential physicochemical properties.
-
pKa Modulation: As the most electronegative element, fluorine strongly withdraws electron density. Placing it near a basic functional group, such as an amine, can significantly lower the group's pKa (making it less basic).[1][7] This is a critical tactic in drug design. A lower pKa can decrease unwanted ionization at physiological pH, which often leads to improved cell membrane permeability, better oral absorption, and enhanced brain penetration.[1][5]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is nuanced. A single fluorine atom often slightly increases lipophilicity compared to hydrogen.[14] However, more heavily fluorinated groups, like the trifluoromethyl (CF3) group, can also enhance lipophilicity, which can improve membrane permeability and interactions with hydrophobic pockets in target proteins.[14][15] This property must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[1]
-
Conformational Control: Fluorine substitution can introduce specific intramolecular interactions (e.g., dipole-dipole, hydrogen bonds) that restrict the conformational flexibility of a molecule.[1][9] This can pre-organize the drug candidate into its "bioactive" conformation—the specific shape required to bind effectively to its target. This conformational stabilization can lead to a significant increase in binding affinity and potency.[1]
Improving Binding Affinity and Selectivity
The introduction of fluorine can directly enhance a molecule's binding affinity to its target protein. Fluorine is a weak hydrogen bond acceptor and can participate in favorable electrostatic interactions with electron-deficient groups in a protein's active site, such as the backbone amide protons or other polar residues.[1][16] In some cases, replacing a hydrogen with a fluorine atom has been shown to increase binding affinity by more than 50-fold.[17] This ability to form unique, favorable contacts can also improve a drug's selectivity for its intended target over off-targets, thereby reducing potential side effects.
Application Notes & Protocols
To translate theory into practice, robust and reproducible assays are essential. The following protocols provide step-by-step methodologies for assessing the impact of fluorination on key drug discovery parameters.
Protocol 1: Assessing Metabolic Stability in Liver Microsomes
This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing a quantitative measure of a compound's susceptibility to metabolism.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (fluorinated vs. non-fluorinated analog) using pooled human liver microsomes (HLM).
Materials:
-
Test compounds and non-fluorinated controls
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Ice-cold acetonitrile or methanol containing an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of the test compounds, non-fluorinated analogs, and positive controls in DMSO.
-
On the day of the experiment, thaw the pooled HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions and keep it on ice.
-
-
Incubation Setup:
-
In a 96-well plate, add HLM to pre-warmed phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to achieve a final concentration of 1 µM. Include a parallel incubation without the NADPH system as a negative control to assess non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to each well. The 0-minute time point is quenched immediately after adding NADPH.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg of Microsomal Protein) .
-
A longer t½ and lower CLint for the fluorinated compound compared to its non-fluorinated analog indicates improved metabolic stability.[11]
-
Protocol 2: Determining Binding Affinity via Competition Assay
Competition binding assays are used to determine the binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) of a test compound by measuring its ability to displace a known labeled ligand from a target receptor.[18]
Objective: To determine the relative binding affinity of a fluorinated compound versus its non-fluorinated analog for a specific biological target.
Principle: A labeled ligand (e.g., radiolabeled or fluorescent) with a known affinity for the target is incubated with the target protein. Increasing concentrations of an unlabeled test compound are added, and the displacement of the labeled ligand is measured. A more potent compound will displace the labeled ligand at a lower concentration.
Caption: Principle of a competitive binding assay.
Methodology (General Outline):
-
Select a Labeled Ligand: Choose a high-affinity radiolabeled ([³H], [¹²⁵I]) or fluorescently labeled ligand for your target of interest.
-
Prepare Reagents: Prepare assay buffer, target protein/receptor preparation (e.g., cell membranes, purified protein), labeled ligand, and serial dilutions of your test compounds (fluorinated and non-fluorinated).
-
Incubation: In a microplate, combine the target protein, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. For radioligand assays, this is typically done by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a microplate reader is used.[18]
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).
-
The affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the labeled ligand and KD is its dissociation constant.
-
A lower IC50/Ki value for the fluorinated compound indicates a higher binding affinity.
-
Note on ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR-based screening is a powerful, direct method. Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) use a fluorinated "spy" molecule in a competition assay, where the binding of a non-fluorinated hit can be detected by changes in the ¹⁹F NMR signal of the spy.[19][20] This allows for high-throughput screening to identify fragments or leads that bind to the target.[19][21]
Advanced Applications: ¹⁸F in Positron Emission Tomography (PET)
Beyond therapeutics, fluorine plays a critical role in diagnostics. The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life (109.8 min), making it ideal for Positron Emission Tomography (PET) imaging.[5][22] By incorporating ¹⁸F into a drug candidate or a selective ligand, researchers can non-invasively visualize and quantify the distribution of the molecule in vivo. This enables studies of drug pharmacokinetics, target engagement, and receptor occupancy directly in living subjects, bridging the gap between preclinical research and clinical development.[1][2][23]
Caption: Conceptual workflow of Positron Emission Tomography (PET).
Conclusion and Future Perspectives
The strategic use of fluorine is a cornerstone of modern medicinal chemistry. Its ability to predictably modulate key properties—most notably metabolic stability, pKa, and binding affinity—provides a powerful toolkit for overcoming common hurdles in drug development.[5] From blocking metabolic hot spots to fine-tuning receptor interactions and enabling advanced diagnostic imaging, the "fluorine effect" has proven its value across countless therapeutic areas.[2][24]
The future of fluorine in drug discovery remains bright.[22] Advances in synthetic chemistry are continually expanding the toolbox, allowing for more precise and innovative "late-stage" fluorination of complex molecules.[1][25] As our understanding of the nuanced interactions of fluorine within biological systems deepens, medicinal chemists will be even better equipped to rationally design and develop the next generation of safer and more effective medicines.
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Dalvit, C., & Vulpetti, A. (2019). Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. ResearchGate. [Link]
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biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid
Application Note & Protocol
Topic: Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid
For: Researchers, scientists, and drug development professionals.
A Whole-Cell Biocatalytic Approach for the Synthesis of 2-Fluoro-3-Hydroxypropionic Acid (2-F-3-HP)
Introduction: The Imperative for Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agriculture, and materials science.[1][2][3] Fluorine's unique properties, including high electronegativity and a small van der Waals radius, can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP) is a valuable chiral fluorinated synthon, serving as a precursor for advanced fluorinated biopolymers like poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][3] Traditional chemical synthesis routes for such compounds often rely on harsh conditions and hazardous reagents. Biocatalysis presents a compelling alternative, offering high selectivity under mild, aqueous conditions, thereby aligning with green chemistry principles.[5][6]
This document details an application and protocol for the synthesis of 2-F-3-HP using an engineered whole-cell biocatalyst. This method leverages a synthetic metabolic pathway constructed in Escherichia coli, providing a sustainable and efficient route to this important fluorinated platform chemical.[1][2][3]
Scientific Rationale and Strategy Overview
The core of this biocatalytic system is an engineered E. coli strain designed to convert 2-fluoromalonic acid (2-FMA) into 2-F-3-HP. This strategy repurposes enzymes from a known metabolic pathway for 3-hydroxypropionic acid (3-HP), a non-fluorinated structural analog.[1][7] The pathway relies on two key enzymatic steps, supplemented by a transporter to ensure efficient substrate uptake into the cell.
The Enzymatic Cascade:
-
Substrate Transport: The malonate transmembrane protein (MadLM) is expressed to facilitate the transport of the substrate, 2-FMA, from the extracellular medium into the cytoplasm of the E. coli host.[1]
-
CoA Ligation: Methylmalonyl CoA synthase (MatBrp) from Rhodopseudomonas palustris activates the imported 2-FMA by ligating it to Coenzyme A (CoA), forming 2-fluoromalonyl-CoA. This step requires ATP.[1][8]
-
Reduction: Methylmalonyl CoA reductase (MCR) from Thermophilic Filiculture catalyzes the NADPH-dependent reduction of 2-fluoromalonyl-CoA to the final product, 2-fluoro-3-hydroxypropionic acid.[1][8]
A whole-cell approach is employed for several strategic reasons: it obviates the need for complex enzyme purification, and the host cell's metabolism intrinsically handles the regeneration of essential cofactors like ATP and NADPH, making the process more cost-effective and scalable.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the construction of the biocatalyst, whole-cell biotransformation, and in vitro validation.
Part A: Construction of the Engineered E. coli Biocatalyst
The genetic backbone of this system is a two-plasmid co-expression setup in an E. coli BL21(DE3) host. This allows for the stable maintenance and inducible expression of the three required proteins.
Table 1: Key Components of the Engineered Biocatalytic System [2]
| Component | Description | Source Organism |
| Host Strain | E. coli BL21(DE3) | N/A |
| Plasmid 1 | pACYCDuet-1 derivative | N/A |
| Gene 1 | matBrp (Methylmalonyl CoA synthase) | Rhodopseudomonas palustris |
| Gene 2 | mcr (Methylmalonyl CoA reductase) | Thermophilic Filiculture |
| Plasmid 2 | pBAD derivative | N/A |
| Gene 3 | madLM (Malonate transmembrane protein) | Pseudomonas pf5 |
| Control Strain | BL21(DE3) with empty pACYCDuet-1 and pBAD vectors | N/A |
Protocol:
-
Gene Synthesis & Cloning: Synthesize the codon-optimized genes for matBrp, mcr, and madLM.
-
Plasmid Construction:
-
Clone matBrp and mcr into the multiple cloning sites of the pACYCDuet-1 vector to create pACYC-matBrp-Mcr.
-
Clone madLM into the pBAD vector to create pBAD-MadLM.
-
-
Transformation: Co-transform E. coli BL21(DE3) competent cells with both pACYC-matBrp-Mcr and pBAD-MadLM plasmids.
-
Colony Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pACYC and ampicillin for pBAD).
-
Verification: Confirm successful transformation by colony PCR and subsequent sequence analysis of the inserted genes. Prepare a control strain by co-transforming BL21(DE3) with the corresponding empty vectors.
Part B: Whole-Cell Biotransformation Protocol
This protocol outlines the cultivation of the engineered strain and the bioconversion of 2-FMA to 2-F-3-HP.
Materials:
-
Engineered E. coli strain (and control strain)
-
Luria-Bertani (LB) and Terrific Broth (TB) media
-
Appropriate antibiotics (e.g., 34 µg/mL chloramphenicol, 100 µg/mL ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
-
2-Fluoromalonic acid (2-FMA)
-
Tris-HCl buffer (100 mM, pH 7.8)
Procedure:
-
Inoculum Preparation: Inoculate 5 mL of LB medium (with antibiotics) with a single colony of the engineered E. coli. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Main Culture: Transfer the inoculum to 500 mL of TB medium (with antibiotics) in a 2 L baffled flask. Grow at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Cool the culture to 16°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM and L-Arabinose to a final concentration of 0.2% (w/v). Continue incubation at 16°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 100 mM Tris-HCl buffer (pH 7.8).
-
Biotransformation: Resuspend the cell pellet in 100 mM Tris-HCl buffer (pH 7.8) to a final OD₆₀₀ of 50. Add 2-FMA to the cell suspension to a final concentration of 20 mM.
-
Reaction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Sample Collection: After 24 hours, collect a sample and centrifuge at 13,000 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.
Table 2: Summary of Whole-Cell Biotransformation Parameters
| Parameter | Value | Rationale |
| Host Strain | E. coli BL21(DE3) | Robust strain for protein expression. |
| Induction Temp. | 16°C | Lower temperature promotes proper protein folding. |
| Substrate | 2-Fluoromalonic acid (2-FMA) | The precursor for the enzymatic conversion. |
| Reaction pH | 7.8 | Optimal for the activity of the key enzymes.[2] |
| Reaction Temp. | 30°C | Balances enzyme activity and stability.[2] |
| Reaction Time | 24 h | Allows for sufficient conversion.[1][3] |
| Expected Titer | ~50.0 mg/L | Based on initial reports; optimization is needed.[1][2] |
Part C: In Vitro Enzymatic Assay Protocol (Crude Lysate)
This protocol serves as a validation step to confirm the enzymatic activity in a cell-free environment.
Procedure:
-
Crude Lysate Preparation: Resuspend a portion of the harvested cell pellet from Part B, Step 4 in ice-cold 100 mM Tris-HCl buffer (pH 7.8). Lyse the cells via sonication on ice. Centrifuge at 13,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme lysate. Determine the total protein concentration using a Bradford assay.
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
1 mg/mL crude enzyme lysate
-
20 mM 2-FMA
-
2 mM NADPH
-
2 mM ATP
-
1 mM Coenzyme A (CoA)
-
10 mM MgCl₂
-
-
Incubation: Incubate the reaction at 30°C with shaking for 12 hours.[2]
-
Analysis: Terminate the reaction by adding an equal volume of acetonitrile. Centrifuge to precipitate proteins and analyze the supernatant by HPLC-MS.
Analytical Methods and Validation
Robust analytical methods are critical to confirm the identity and quantity of the synthesized 2-F-3-HP. A combination of HPLC-MS and ¹⁹F-NMR is recommended.
HPLC-MS for Quantification
Table 3: HPLC-MS Method Parameters [1]
| Parameter | Specification |
| Instrument | UPLC-Triple Quadrupole Mass Spectrometer |
| Column | Acclaim Organic Acid (e.g., 2.1 x 150 mm) |
| Column Temp. | 25°C |
| Mobile Phase A | Water with 0.01% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Vol. | 1 µL |
| Gradient | 0-4 min, 0% B; 4-20 min, 0-30% B; 20-22 min, 30-80% B |
| MS Detection | Negative Ion Mode, monitoring for m/z of 2-F-3-HP |
Validation: The retention time of the product in the sample should match that of an authentic 2-F-3-HP standard. The mass spectrum should show the expected molecular ion.
¹⁹F-NMR for Structural Confirmation
For unequivocal confirmation, ¹⁹F-NMR spectroscopy is invaluable.[2] The presence of a signal in the ¹⁹F spectrum confirms the successful incorporation of fluorine into the product. The chemical shift should be compared to a 2-F-3-HP standard.
Challenges and Future Directions
The described whole-cell biocatalytic method is a significant first step, achieving a product titer of 50.0 mg/L.[1][2] However, this yield is modest, and several factors may contribute to this limitation:
-
Enzyme Activity: The key enzymes, MatBrp and MCR, may exhibit suboptimal activity towards the non-natural fluorinated substrate.[1]
-
Substrate/Product Toxicity: High concentrations of 2-FMA or the product 2-F-3-HP may be toxic to the E. coli host, inhibiting cell growth and enzyme function.[1]
Future research should focus on overcoming these bottlenecks through:
-
Protein Engineering: Employing directed evolution or rational design to improve the catalytic efficiency and substrate specificity of MatBrp and MCR for their fluorinated substrates.
-
Process Optimization: Systematically optimizing fermentation parameters such as pH, temperature, media composition, and substrate feeding strategies to enhance cell density and productivity.
-
Host Strain Engineering: Developing more robust host strains with improved tolerance to fluorinated compounds.
By addressing these challenges, this promising biocatalytic route can be further developed into a highly efficient and commercially viable method for producing 2-F-3-HP and other valuable fluorinated chemicals.
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. [Link]
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Cheng, L., & Ma, M. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8749–8764. [Link]
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Cheng, L., & Ma, M. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central, PMC8500122. [Link]
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Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
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Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
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Cheng, L., & Ma, M. (2021). Enzymatic synthesis of fluorinated compounds. ResearchGate. [Link]
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Deng, H., O'Hagan, D. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 119-126. [Link]
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Liu, W., et al. (2022). Synthesis of 2-F-3-HP designed in this study. [Diagram]. ResearchGate. [Link]
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Deng, H., O'Hagan, D. (2020). Fluorine Biocatalysis. ResearchGate. [Link]
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Liu, H., et al. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. Journal of the American Chemical Society. [Link]
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Schallmey, M., et al. (2016). Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. Applied Microbiology and Biotechnology, 100(20), 8695-8708. [Link]
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Zhang, J., et al. (2024). Engineering an Epoxide Hydrolase for Chemoenzymatic Asymmetric Synthesis of Chiral Triazole Fungicide (S)- and (R)-Flutriafol. Journal of Agricultural and Food Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis – Fluorinase. WordPress. [Link]
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Schallmey, M. (n.d.). Novel halohydrin dehalogenases by protein engineering and database mining. University of Groningen. [Link]
-
Skalarc, M., et al. (2021). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. Reaction Chemistry & Engineering, 6(11), 2065-2076. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. PubChem. Retrieved from [Link]
-
Sadeghi, S., et al. (2025). Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. Scientific Reports, 15(1), 1-12. [Link]
-
Bains, A., et al. (2021). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. ACS Catalysis, 11(15), 9700-9711. [Link]
-
Sharma, P., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International Journal of Molecular Sciences, 24(8), 7386. [Link]
-
Sadeghi, S., et al. (2025). Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase. National Institutes of Health. [Link]
-
Nieto-Taype, M., et al. (2021). Combining Metabolic Engineering and Multiplexed Screening Methods for 3-Hydroxypropionic Acid Production in Pichia pastoris. Frontiers in Bioengineering and Biotechnology, 9, 734994. [Link]
-
Kourmentza, C., et al. (2017). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Fermentation, 3(3), 33. [Link]
-
Yu, H., et al. (2016). Enzymatic Synthesis of 3-Hydroxypropionic Acid at High Productivity by Using Free or Immobilized cells of Recombinant Escherichia coli. ResearchGate. [Link]
-
Csepregi, R., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Journal of Inherited Metabolic Disease, 40(6), 849-857. [Link]
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1H NMR and 13C NMR analysis protocol for Methyl 2-fluoro-3-hydroxypropanoate
An Application Guide for the Structural Elucidation of Methyl 2-fluoro-3-hydroxypropanoate using ¹H and ¹³C NMR Spectroscopy
Abstract: This comprehensive application note provides a detailed protocol and in-depth analysis guide for the characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and drug development professionals, this guide explains the causal relationships behind experimental choices, from sample preparation to advanced spectral interpretation, ensuring a robust and self-validating analytical workflow. We delve into the unique spectral features arising from the molecule's stereochemistry and fluorine substitution, offering field-proven insights for accurate structural elucidation.
Introduction
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of fluorinated analogues of biologically active molecules. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Accurate and unambiguous structural verification is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.
This guide outlines a systematic approach to acquiring and interpreting high-quality ¹H, ¹³C, and 2D NMR data for this compound, addressing the specific challenges posed by ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F spin-spin couplings and the presence of a labile hydroxyl proton.
Molecular Structure and Key NMR-Active Features
The unique spectral features of this compound are a direct consequence of its chemical structure. Understanding these features is critical for predicting and interpreting the resulting NMR spectra.
Caption: Structure of this compound with atom numbering.
Key Structural Considerations:
-
Chiral Center (C2): The presence of a stereocenter at the C2 position renders the two protons on the adjacent C3 methylene group (Ha and Hb) diastereotopic. This means they are chemically non-equivalent and will resonate at different chemical shifts, couple to each other (geminal coupling), and show different couplings to the proton and fluorine on C2.
-
Fluorine Atom (¹⁹F): Fluorine has a nuclear spin (I = ½) and is 100% naturally abundant. It will couple to nearby protons and carbons, leading to characteristic splitting patterns. These couplings (J-couplings) are observed over one, two, or three bonds (¹JCF, ²JHF, ³JHF, ²JCF, etc.) and are invaluable for confirming the position of the fluorine atom.[1]
-
Hydroxyl Proton (-OH): The proton of the hydroxyl group is labile and can undergo chemical exchange. Its signal's appearance (broad singlet vs. sharp multiplet) and chemical shift are highly dependent on the choice of solvent, concentration, and temperature.[2]
PART I: Experimental Protocol
A robust experimental protocol is the foundation of high-quality, reproducible NMR data. This section details the recommended procedures for sample preparation and instrument setup.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. Inhomogeneity or the presence of particulate matter can severely degrade spectral resolution by disrupting the magnetic field homogeneity.[3][4]
A. Solvent Selection: The choice of deuterated solvent is critical, especially due to the hydroxyl group.
-
Chloroform-d (CDCl₃): A common, non-polar aprotic solvent. While it dissolves many organic compounds, it is a poor hydrogen-bond acceptor. Consequently, the -OH proton signal is often broad and may not show clear coupling to adjacent protons due to intermediate chemical exchange.[2]
-
DMSO-d₆ or Acetone-d₆: These are polar, aprotic solvents that are excellent hydrogen-bond acceptors. They slow down the rate of proton exchange, often resulting in a sharp -OH signal that displays clear spin-spin coupling to neighboring protons.[2][5] DMSO-d₆ is particularly effective but can be difficult to remove from the sample after analysis.[6]
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These are protic solvents. The labile -OH proton will rapidly exchange with the deuterium atoms of the solvent, causing the -OH signal to disappear from the ¹H NMR spectrum. This "D₂O exchange" experiment is a definitive method for identifying hydroxyl or amine proton signals.[6][7]
Recommendation: For initial comprehensive analysis, DMSO-d₆ is recommended to resolve the -OH coupling. For routine analysis where the -OH signal is not of primary interest, CDCl₃ is often sufficient.
B. Analyte Concentration: Proper concentration ensures a good signal-to-noise ratio (S/N) without causing line broadening due to increased viscosity or intermolecular interactions.[3][8][9]
| Experiment | Recommended Concentration | Rationale |
| ¹H NMR | 5-25 mg / 0.6-0.7 mL | High sensitivity of the ¹H nucleus allows for lower concentrations. |
| ¹³C NMR | 50-100 mg / 0.6-0.7 mL | Lower natural abundance (1.1%) and gyromagnetic ratio of ¹³C requires a more concentrated sample for reasonable acquisition times.[8][9] |
C. Step-by-Step Preparation Protocol:
-
Weigh 10-20 mg of this compound into a clean, dry glass vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Gently vortex or swirl the vial until the sample is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[9]
-
If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Cotton wool should be avoided as solvents can leach impurities from it.[3]
-
Ensure the sample height in the NMR tube is between 4 and 5 cm (approx. 0.6-0.7 mL).[4][10]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition Workflow
The following workflow outlines the acquisition of a comprehensive dataset for full structural assignment.
Caption: Recommended workflow for NMR analysis.
A. Instrument Parameters (400 MHz Spectrometer Example):
| Experiment | Key Parameters & Purpose |
| ¹H NMR | Purpose: Observe proton chemical shifts, integrals, and coupling patterns.Parameters: Pulse Angle: 30-45°; Acquisition Time: ~4s; Relaxation Delay (d1): 2-5s; Scans: 8-16. |
| ¹³C{¹H} NMR | Purpose: Observe chemical shifts of all carbon atoms (proton-decoupled).Parameters: Pulse Angle: 30°; Acquisition Time: ~1.5s; Relaxation Delay: 2s; Scans: 1024 or more. |
| DEPT-135 | Purpose: Differentiate carbon types.Output: CH₃/CH = positive phase; CH₂ = negative phase; C (quaternary) = absent.[11] |
| ¹H-¹H COSY | Purpose: Identify protons that are spin-coupled to each other (typically over 2-3 bonds).Output: Cross-peaks connect coupled protons. |
| ¹H-¹³C HSQC | Purpose: Correlate protons with their directly attached carbons (one-bond correlation).[12]Output: Each cross-peak represents a C-H bond. |
| ¹H-¹³C HMBC | Purpose: Correlate protons and carbons over multiple bonds (typically 2-3 bonds).[13]Output: Essential for identifying quaternary carbons and linking different spin systems. |
PART II: Spectral Analysis and Interpretation
This section provides the predicted spectral data and an interpretation strategy based on the molecule's structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals, with complex multiplicities due to both H-H and H-F couplings.
Table 1: Predicted ¹H NMR Spectral Data
| Label | Protons | Approx. δ (ppm) (DMSO-d₆) | Multiplicity | Coupling Constant(s) (J, Hz) |
|---|---|---|---|---|
| A | -OCH₃ | ~3.7 | s (singlet) | N/A |
| B | -CH₂ OH | ~3.9 - 4.1 | Two separate m | Ha/Hb are diastereotopic. Each is a ddd (doublet of doublet of doublets). See analysis below. |
| C | -CH F- | ~4.9 - 5.1 | ddd | ²JHF ≈ 48-50 Hz; ³JHH (to Ha) ≈ 3-5 Hz; ³JHH (to Hb) ≈ 6-8 Hz |
| D | -OH | Variable (~5.0) | t (triplet) | ³JHH ≈ 5-6 Hz (coupling to CH₂) |
-
Signal A (-OCH₃): A simple singlet as these protons have no adjacent coupling partners.
-
Signal B (-CH₂OH): Due to the C2 chiral center, protons Ha and Hb are diastereotopic. They will appear as two distinct multiplets. Each proton is split by:
-
Its geminal partner (²JHH ≈ 10-12 Hz).
-
The methine proton at C2 (³JHH, different values for Ha and Hb).
-
The fluorine atom at C2 (³JHF, different values for Ha and Hb).
-
-
Signal C (-CHF-): This proton experiences a large two-bond coupling to fluorine (²JHF), which splits the signal into a large doublet.[14] Each of these lines is further split into a doublet of doublets by the two non-equivalent CH₂ protons.
-
Signal D (-OH): In a hydrogen-bonding solvent like DMSO-d₆, this proton's exchange is slowed, and it will appear as a triplet due to coupling with the two adjacent CH₂ protons (n+1 rule). In CDCl₃, it would likely be a broad singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum will show four signals, with splittings caused by coupling to the fluorine atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Label | Carbon | Approx. δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |
|---|---|---|---|---|
| 1 | -OC H₃ | ~53 | s (singlet) | Very small ⁴JCF, likely unresolved. |
| 2 | -C H₂OH | ~62 | d (doublet) | ²JCF ≈ 20-25 Hz |
| 3 | -C HF- | ~90 | d (doublet) | ¹JCF ≈ 170-190 Hz |
| 4 | C =O | ~168 | d (doublet) | ²JCF ≈ 25-30 Hz |
-
Key Feature: The most diagnostic signal is C2 (-CHF-), which appears as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 160-250 Hz.[14] The carbons at C3 and the carbonyl position also show smaller two-bond C-F couplings.
-
DEPT-135 Confirmation: A DEPT-135 experiment will confirm these assignments: Signal 1 (CH₃) and Signal 3 (CH) will be positive, Signal 2 (CH₂) will be negative, and Signal 4 (C=O) will be absent.[11]
Using 2D NMR for Unambiguous Assignment
While 1D spectra provide significant information, 2D correlation experiments are essential for definitive proof of structure.
Caption: Key 2D NMR correlations for structural assignment.
-
¹H-¹H COSY: Will show a cross-peak between the H-C2 proton (Signal C) and the H-C3 methylene protons (Signal B), and between the H-C3 protons and the H-OH proton (Signal D, if coupling is resolved). This confirms the -CHF-CH₂-OH fragment.
-
¹H-¹³C HSQC: Will definitively connect each proton signal to its carbon: H-Me to C-Me, H-C2 to C2, and H-C3 to C3.
-
¹H-¹³C HMBC: Provides the final pieces of the puzzle. Key correlations will be:
-
From the methyl protons (H-Me) to the carbonyl carbon (C=O), confirming the ester group.
-
From the methine proton (H-C2) to the carbonyl carbon (C=O) and the methylene carbon (C3).
-
From the methylene protons (H-C3) to the methine carbon (C2).
-
PART III: Troubleshooting and Best Practices
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Broad, distorted peaks | 1. Poor shimming.2. Inhomogeneous sample (undissolved solids).3. Sample too concentrated.4. Paramagnetic impurities. | 1. Re-shim the instrument, potentially using gradient shimming routines.[15]2. Re-prepare the sample, ensuring it is fully dissolved and filtered.[3]3. Dilute the sample.[6]4. Purify the sample if paramagnetic species are suspected. |
| -OH peak is broad or absent | Rapid chemical exchange of the hydroxyl proton. | 1. Re-run the sample in DMSO-d₆ or acetone-d₆ to slow exchange.[2]2. Acquire the spectrum at a lower temperature.3. To confirm, add a drop of D₂O to the sample; the -OH peak should disappear.[6] |
| Unexpected peaks present | Contamination from residual solvents (e.g., acetone from cleaning tubes), grease, or impurities in the sample. | 1. Ensure NMR tubes are thoroughly dried after cleaning.[6]2. Compare unknown peaks to chemical shift tables for common lab solvents.[16]3. Purify the sample if necessary. |
| ADC Overflow Error | Receiver gain (RG) is set too high for a concentrated sample. | Reduce the receiver gain manually and re-acquire the spectrum. The instrument's "autogain" function can sometimes overestimate the required value.[17][18] |
Safety Precautions:
-
Magnetic Fields: NMR magnets are always on. Keep all ferromagnetic objects (tools, keys, credit cards) outside the marked 5-Gauss line to prevent them from becoming dangerous projectiles.[19][20]
-
Cryogens: NMR magnets contain liquid helium and nitrogen. Handle with care and wear appropriate personal protective equipment (PPE), such as thermal gloves and face shields, during cryogen fills.[20][21]
-
Sample Tubes: NMR tubes are made of thin glass and can break under pressure. Handle them with care, never use scratched or chipped tubes, and do not prepare samples directly on the spectrometer console.[19][22]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. thieme-connect.de [thieme-connect.de]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.as.uky.edu [chem.as.uky.edu]
- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
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- 18. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. mun.ca [mun.ca]
- 20. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]
- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Application Note: GC-MS Analysis for Purity Assessment of Methyl 2-fluoro-3-hydroxypropanoate
Introduction
Methyl 2-fluoro-3-hydroxypropanoate (MFHP) is a key building block in the synthesis of specialty chemicals and pharmaceuticals, notably as a precursor to Methyl 2-fluoroacrylate (MFA), a valuable monomer.[1] The purity of MFHP is paramount as impurities can significantly affect the yield and properties of downstream products, potentially introducing toxic byproducts. This application note provides a comprehensive, field-proven protocol for the purity assessment of MFHP using Gas Chromatography-Mass Spectrometry (GC-MS).
The inherent chemical properties of MFHP, specifically the polar hydroxyl group and the electronegative fluorine atom, present unique analytical challenges.[2] The hydroxyl group can lead to poor peak shape and thermal instability during GC analysis due to intermolecular hydrogen bonding.[3] To overcome this, a derivatization step is employed to enhance volatility and thermal stability, ensuring robust and reproducible results.[4][5] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the quality control of this critical intermediate.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[6] Volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.[7] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification.
Due to the polar nature of MFHP, direct GC analysis can be challenging.[8][9][10][11] Therefore, a silylation reaction is performed prior to analysis. This involves replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[3][4]
Experimental Workflow
The overall workflow for the GC-MS analysis of MFHP is depicted below. It involves sample preparation, derivatization, GC separation, and MS detection, followed by data analysis for purity determination.
Caption: Workflow for MFHP Purity Analysis by GC-MS.
Detailed Protocols
Reagents and Materials
-
This compound (MFHP) sample
-
Anhydrous Pyridine (for derivatization)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate (GC grade)
-
2 mL glass vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply (for drying if necessary)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation and Derivatization
The key to a successful analysis of hydroxyl-containing compounds by GC is effective derivatization.[5][13][14] Silylation with BSTFA is a robust and widely used method for this purpose.[12]
-
Sample Weighing: Accurately weigh approximately 10 mg of the MFHP sample into a 2 mL glass vial.
-
Dissolution: Add 1 mL of anhydrous ethyl acetate to the vial and vortex until the sample is completely dissolved.
-
Derivatization Reagent Addition: To the solution, add 100 µL of anhydrous pyridine followed by 200 µL of BSTFA with 1% TMCS. The pyridine acts as a catalyst and acid scavenger.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven set to 60°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before proceeding with the GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation. The goal is to achieve good separation between the derivatized MFHP peak and any potential impurities.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A standard non-polar to mid-polar column provides good separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized sample without thermal degradation. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp 1: 10°C/min to 180°C, Ramp 2: 25°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that provides reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | |
| Quadrupole Temp | 150°C | |
| Acquisition Mode | Full Scan | Allows for the identification of unknown impurities. |
| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and potential impurities. |
Data Analysis and Purity Calculation
Peak Identification
The primary peak in the total ion chromatogram (TIC) should correspond to the TMS-derivatized MFHP.
-
Retention Time: Compare the retention time of the main peak with that of a derivatized reference standard if available.
-
Mass Spectrum: The mass spectrum of the main peak should be extracted and compared with a reference library (e.g., NIST) or interpreted based on expected fragmentation patterns. The molecular ion of the TMS-derivatized MFHP (C7H15FO3Si) would be at m/z 206.07.
Purity Calculation
For purity assessment, the area percent method is commonly used. This assumes that all compounds in the sample have a similar response factor in the detector.
Purity (%) = (Area of the main MFHP peak / Total area of all peaks) x 100
This calculation provides a good estimate of purity, especially for identifying major impurities. For regulatory purposes, a full method validation according to ICH guidelines would be required, including assessments of specificity, linearity, accuracy, and precision.[15][16][17][18]
Example Data
The following table illustrates how purity assessment data would be presented.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (via MS Library) |
| 1 | 5.82 | 15,430 | 0.21 | Residual Solvent (Ethyl Acetate) |
| 2 | 8.95 | 7,298,560 | 99.28 | TMS-derivatized MFHP |
| 3 | 10.14 | 37,015 | 0.51 | Unknown Impurity |
| Total | 7,351,005 | 100.00 |
Based on this example data, the purity of the MFHP sample is determined to be 99.28%.
Conclusion
This application note details a robust and reliable GC-MS method for the purity assessment of this compound. The critical step of silylation derivatization is employed to overcome the analytical challenges posed by the polar hydroxyl group, ensuring accurate and reproducible results. By following this protocol, researchers and quality control analysts can confidently determine the purity of MFHP, ensuring the quality and integrity of their downstream applications in pharmaceutical and chemical synthesis. For stringent quality control and regulatory submissions, further validation of the method is recommended.[16]
References
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Taylor & Francis Online. Available at: [Link]
-
Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
What Is Derivatization In GC-MS? Chemistry For Everyone - YouTube. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]
-
Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. Available at: [Link]
-
Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaeliX. Available at: [Link]
-
A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
GC Method Development. MAC-MOD Analytical. Available at: [Link]
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A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link]
-
Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
-
Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study. PubMed. Available at: [Link]
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Chiral Synthesis Methods for Optically Active Methyl 2-fluoro-3-hydroxypropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active Methyl 2-fluoro-3-hydroxypropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the final products. The stereochemistry at the C2 and C3 positions is crucial for its function, necessitating robust and efficient methods for its enantioselective synthesis. This guide provides a detailed overview of various synthetic strategies, complete with experimental protocols, to obtain enantiomerically enriched this compound. We will explore methods starting from the synthesis of the racemic compound, followed by enzymatic resolution, and also discuss emerging biocatalytic approaches.
Part 1: Synthesis of Racemic this compound
A reliable and high-yielding synthesis of the racemic starting material is the first critical step for a resolution-based approach. Two effective methods are presented below.
Method A: From Claisen Salts and Formaldehyde
This modern approach offers a facile and high-yield synthesis of racemic this compound (MFHP) in an aqueous medium, which is environmentally benign.[1][2]
Protocol 1: Synthesis of Racemic MFHP from Claisen Salt
-
Preparation of the Claisen Salt Solution: In a reaction vessel, dissolve 1.0 equivalent of the Claisen salt (methyl 2-fluoro-3-oxo-3-(sodiooxy)propanoate) and 1.0 equivalent of sodium bicarbonate (NaHCO₃) in water.
-
Reaction with Formaldehyde: To the stirred solution, slowly add 9.0 equivalents of a 37% aqueous formaldehyde solution at room temperature (20-30 °C).
-
Reaction Monitoring: Stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up and Extraction: Upon completion, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure racemic this compound.
Method B: From Methyl Fluoroacetate and Dimethyl Oxalate
This method is a cost-effective route suitable for large-scale production, proceeding through a stable sodium enolate intermediate.[3]
Protocol 2: Synthesis of Racemic MFHP from Methyl Fluoroacetate
-
Formation of the Enolate: In a suitable solvent (e.g., methanol), react methyl fluoroacetate and dimethyl oxalate with a strong base like sodium methoxide to form the sodium enolate intermediate.
-
Reaction with Formaldehyde: In a separate vessel, dissolve the sodium enolate intermediate in a solvent mixture (e.g., methanol/water). To this solution, add an aqueous solution of formaldehyde or paraformaldehyde.
-
Reaction Conditions: Maintain the reaction under weakly alkaline conditions and stir until the reaction is complete (monitor by TLC or GC).
-
Work-up and Purification: Acidify the reaction mixture and extract the product with a suitable organic solvent. The subsequent purification is similar to Protocol 1.
Caption: Racemic synthesis routes to MFHP.
Part 2: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. Lipases are particularly effective for the resolution of esters, offering high enantioselectivity under mild reaction conditions.
Introduction to Enzymatic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, a lipase. The lipase will selectively acylate or hydrolyze one enantiomer at a much faster rate, leading to a mixture of an enantioenriched product and the unreacted, enantioenriched starting material.
Protocol 3: Screening of Lipases for Kinetic Resolution
-
Preparation of Racemic Substrate Solution: Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene, or hexane).
-
Lipase Panel: In separate vials, place a small amount of different commercially available lipases (see Table 1).
-
Initiation of Reaction: To each vial, add the substrate solution and an acyl donor (e.g., vinyl acetate for acylation).
-
Reaction Conditions: Incubate the vials at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: At regular time intervals, take aliquots from each vial and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of both the product and the remaining substrate.
-
Selection of Optimal Lipase: Identify the lipase that provides high enantioselectivity (E-value) at approximately 50% conversion.
| Lipase Source | Common Name/Supplier |
| Candida antarctica Lipase B | Novozym 435 |
| Pseudomonas cepacia Lipase | Amano Lipase PS |
| Candida rugosa Lipase | Sigma-Aldrich |
| Pseudomonas fluorescens Lipase | Amano Lipase AK |
| Thermomyces lanuginosus Lipase | Lipozyme TL IM |
Table 1: Suggested lipases for initial screening.
Protocol 4: Optimization of the Kinetic Resolution
Once the best lipase is identified, further optimization can enhance the efficiency and selectivity of the resolution.
-
Solvent Selection: Perform the resolution in a range of organic solvents to assess the impact on enzyme activity and enantioselectivity.
-
Temperature Optimization: Conduct the reaction at different temperatures (e.g., 25 °C, 30 °C, 40 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Acyl Donor: If using acylation, test different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride).
-
Enzyme Loading: Vary the amount of lipase to optimize the reaction time.
Work-up and Purification
After the resolution reaches the desired conversion (ideally close to 50%), the enzyme is filtered off. The filtrate, containing the acylated product and the unreacted alcohol, can be separated by column chromatography.
Caption: Workflow for enzymatic kinetic resolution.
Part 3: Alternative and Emerging Synthetic Strategies
Asymmetric Reduction of Methyl 2-fluoro-3-oxopropanoate
A direct and potentially more efficient route to optically active this compound is the asymmetric reduction of its corresponding β-keto ester, Methyl 2-fluoro-3-oxopropanoate. This approach avoids a resolution step and can theoretically provide up to 100% yield of the desired enantiomer.
However, a significant challenge for this route is the synthesis of the precursor, Methyl 2-fluoro-3-oxopropanoate. While methods for similar fluorinated β-keto esters exist, a straightforward, high-yield synthesis of this specific precursor is not well-documented in the literature and represents an area for process development. The Reformatsky reaction, which condenses aldehydes or ketones with α-halo esters using metallic zinc, could be a potential avenue for the synthesis of the target β-hydroxy ester.[4][5][6]
Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic Acid
A promising and environmentally friendly approach for the synthesis of the parent acid, 2-fluoro-3-hydroxypropionic acid, utilizes whole-cell biocatalysis with engineered Escherichia coli.[7][8][9][10] This method uses 2-fluoromalonic acid as a substrate.
It is important to note that the current literature on this biocatalytic method focuses on the production of the acid and does not report on the enantioselectivity of the process. Therefore, it is currently best viewed as a "green" route to racemic 2-fluoro-3-hydroxypropionic acid. This racemic acid can then be esterified to the methyl ester and subjected to the enzymatic kinetic resolution described in Part 2. Further research into the stereoselectivity of the enzymes involved could potentially lead to a direct biocatalytic route to the optically active acid.
Caption: Biocatalytic synthesis of racemic MFHP precursor.
Part 4: Analytical Methods for Chiral Purity Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for the development of any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for this purpose.
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of enantiomers of hydroxy esters.[11][12][13][14]
-
Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and isopropanol. The ratio can be adjusted to optimize the separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should have different retention times.
-
Quantification: The e.e. can be calculated from the peak areas of the two enantiomers.
Protocol 6: Chiral Gas Chromatography (GC) Analysis
-
Column Selection: Use a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin.[15][16]
-
Derivatization (if necessary): For better volatility and separation, the hydroxyl group can be derivatized, for example, by acylation with trifluoroacetic anhydride.
-
Sample Preparation: Dissolve the (derivatized) sample in a suitable solvent.
-
Analysis: Inject the sample into the GC. The temperature program of the oven should be optimized to achieve baseline separation of the enantiomers.
-
Quantification: Use a flame ionization detector (FID) and calculate the e.e. from the integrated peak areas.
| Method | Advantages | Disadvantages |
| Chiral HPLC | Wide applicability, robust, non-destructive. | Can use larger amounts of solvent. |
| Chiral GC | High resolution, fast analysis times, sensitive. | Sample must be volatile or derivatizable. |
Table 2: Comparison of Chiral HPLC and GC.
Caption: Analytical workflow for chiral purity.
Conclusion
The synthesis of optically active this compound can be achieved through several strategic approaches. The most established and currently practical method involves the synthesis of the racemic compound followed by a highly selective enzymatic kinetic resolution using lipases. Emerging biocatalytic methods offer a green alternative for the synthesis of the racemic precursor, and further developments may lead to a direct enantioselective biocatalytic route. The choice of the optimal synthetic strategy will depend on factors such as scale, cost, and available resources. The analytical methods described herein are essential for the successful implementation and validation of any of these chiral synthesis protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water | Semantic Scholar [semanticscholar.org]
- 3. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 9. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. gcms.cz [gcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Methyl 2-fluoro-3-hydroxypropanoate Synthesis
Welcome to the dedicated technical support center for the synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of this compound via the reaction of a Claisen salt with formaldehyde in an aqueous medium offers a green, high-yield, and straightforward approach.[1][2][3][4] This method avoids the use of hazardous reagents and harsh reaction conditions often associated with other fluorination techniques.[2] The overall reaction is depicted below:
Caption: Synthesis of this compound.
While the protocol is robust, achieving optimal and consistent yields requires careful attention to several experimental parameters. This guide will address the most common issues encountered during this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I followed the published procedure, but my yield of this compound is significantly lower than the reported 81.3%, or I obtained no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in this reaction can be frustrating, but it is often traceable to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Claisen Salt Purity: The purity of the starting Claisen salt (Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate) is critical. Impurities can inhibit the reaction or lead to the formation of byproducts. Ensure the starting material is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Formaldehyde Concentration: The procedure specifies a 37% aqueous solution of formaldehyde. Using a solution of a different concentration will alter the stoichiometry and may impact the reaction rate and yield. It is also important to note that formaldehyde solutions can polymerize over time to form paraformaldehyde, which is less reactive under these conditions. Use a fresh, clear solution of formaldehyde.
-
Incorrect Stoichiometry: Carefully re-calculate and re-weigh all reagents. An incorrect molar ratio of reactants is a common source of low yields.[5]
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically run at room temperature (20-30°C).[2] While the reaction is not highly exothermic, significant temperature deviations could affect the reaction rate and selectivity. Running the reaction at too low a temperature may lead to incomplete conversion, while higher temperatures could promote side reactions.
-
Reaction Time: The recommended reaction time is 2-3 hours.[2] Incomplete reactions are a common cause of low yields. Monitor the reaction progress by a suitable analytical method like TLC or GC-MS to ensure it has gone to completion.
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially during the addition of formaldehyde.
-
-
Work-up and Purification:
-
Extraction Efficiency: this compound is a polar molecule with some water solubility. Inefficient extraction from the aqueous reaction mixture is a likely cause of product loss. The protocol specifies extraction with ethyl acetate (3 x 200 mL for a 100 mmol scale reaction).[2] Ensure vigorous mixing during extraction and allow for complete phase separation.
-
Drying of Organic Phase: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before concentration. Residual water can interfere with purification and subsequent steps.
-
Purification: The product is a relatively high-boiling liquid (197°C at 1 atm).[2][6] Purification is typically achieved by concentration of the organic extracts. If further purification is required, distillation under reduced pressure is a suitable method. Be aware of the thermal stability of the product during distillation.
-
Issue 2: Formation of Significant Impurities
Question: My reaction seems to have worked, but I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Solutions:
-
Self-Condensation of the Claisen Salt: While the reaction with formaldehyde is generally fast, self-condensation of the Claisen salt can occur, especially if the addition of formaldehyde is too slow or if there are localized areas of high base concentration.
-
Solution: Ensure that the formaldehyde is added dropwise to a well-stirred solution of the Claisen salt and sodium bicarbonate.[2]
-
-
Cannizzaro Reaction of Formaldehyde: In the presence of a base, formaldehyde can undergo a Cannizzaro reaction, where two molecules disproportionate to form methanol and formic acid.[2] The formic acid will be neutralized by the sodium bicarbonate. While this is a potential side reaction for the formaldehyde, the use of a large excess of formaldehyde in the reported procedure likely compensates for any loss through this pathway.
-
Solution: Adhering to the recommended stoichiometry and reaction time should minimize the impact of this side reaction.
-
-
Polymerization of Formaldehyde: Formaldehyde has a tendency to polymerize, especially in aqueous solutions.[2] This can reduce the concentration of available formaldehyde for the desired reaction.
-
Solution: Use fresh, high-quality formaldehyde solution. Visually inspect the solution for any solid paraformaldehyde precipitate before use.
-
Frequently Asked Questions (FAQs)
Q1: Why is sodium bicarbonate used in the reaction?
A1: Sodium bicarbonate (NaHCO₃) acts as a weak base. In this reaction, its primary role is likely to neutralize any acidic impurities present in the starting materials and to maintain a slightly basic pH, which facilitates the reaction without promoting unwanted side reactions that can occur under strongly basic conditions.
Q2: Can I use a different base instead of sodium bicarbonate?
A2: While other bases could potentially be used, sodium bicarbonate is mild and inexpensive, making it a good choice for this reaction. Using a stronger base, such as sodium hydroxide, could increase the rate of the Cannizzaro reaction of formaldehyde and potentially lead to other side reactions. It is recommended to stick with sodium bicarbonate as specified in the optimized protocol.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Gas Chromatography (GC): This is the method mentioned in the primary literature.[2] It is an excellent technique for monitoring the disappearance of the starting materials and the appearance of the product.
-
Thin Layer Chromatography (TLC): TLC can be a quick and convenient way to monitor the reaction. You will need to identify a suitable solvent system that provides good separation between the starting materials and the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction by taking aliquots from the reaction mixture at different time points. This can provide detailed information about the conversion and the formation of any major byproducts.
Q4: What are the key safety precautions I should take when performing this synthesis?
A4: It is crucial to follow standard laboratory safety procedures. The main hazards in this synthesis are associated with formaldehyde.
-
Formaldehyde: Formaldehyde is a toxic and volatile substance and a suspected carcinogen.[7][8][9] All manipulations involving formaldehyde, especially the concentrated aqueous solution, should be performed in a well-ventilated fume hood.[7][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for handling formaldehyde solutions).[7][9]
-
Claisen Salt: While specific toxicity data for this particular Claisen salt may not be readily available, it is prudent to handle it with care. Avoid inhalation of dust and skin contact by wearing appropriate PPE.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the work of Fu et al.[2]
Materials:
-
Sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (1.0 equiv)
-
Sodium bicarbonate (1.0 equiv)
-
37% aqueous formaldehyde (9.0 equiv)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the Claisen salt (1.0 equiv) and sodium bicarbonate (1.0 equiv).
-
Add deionized water to dissolve the solids.
-
Begin vigorous stirring and slowly add the 37% aqueous formaldehyde solution (9.0 equiv) dropwise to the reaction mixture at room temperature (20-30°C).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 81.3% | [2] |
| Boiling Point | 197°C (at 1 atm) | [2][6] |
| Molecular Weight | 122.09 g/mol | [10][11] |
| Appearance | Yellowish liquid | [12] |
References
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1195-1199. [Link]
-
Fu, B., et al. (2022). Full article: Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Semantic Scholar. [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P
-
Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices - UW Environmental Health & Safety. [Link]
-
Purification of polar NHS esters - Chemistry Stack Exchange. [Link]
-
Formaldehyde Safety & Hazards - Lab Alley. [Link]
-
Standard Operating Procedures for Formaldehyde or Processes. [Link]
-
Asymmetric Aldol Reaction with Formaldehyde: A Challenging Process | Request PDF. [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
-
Hi, does anyone know how to carry out an aldol reaction using formaldehyde but without using a solution of it (usually it is in water)? | ResearchGate. [Link]
-
FORMALDEHYDE SAFETY GUIDELINES | Concordia University. [Link]
-
Safety Data Sheet: Formaldehyde solution - Carl ROTH. [Link]
-
The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. [Link]
-
Claisen condensation - Wikipedia. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry - HSCprep. [Link]
-
Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? - Quora. [Link])
-
This compound - MySkinRecipes. [Link]
-
This compound | C4H7FO3 | CID 53415982 - PubChem. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Claisen Condensation - Organic Chemistry Portal. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]
-
Example or Aldol yields and limiting reagents - YouTube. [Link]
-
Aldol Reaction - Chemistry LibreTexts. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. [Link]
-
Aldol reaction - Wikipedia. [Link]
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- 12. This compound | 671-30-7 [sigmaaldrich.com]
Technical Support Center: Purification of Crude Methyl 2-fluoro-3-hydroxypropanoate
Welcome to our dedicated technical support center for the purification of crude Methyl 2-fluoro-3-hydroxypropanoate (MFHP). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important fluorinated intermediate. Our focus is on providing practical, field-tested insights to enhance the purity, yield, and efficiency of your purification workflows.
Understanding the Purification Landscape for MFHP
This compound is a key building block in the synthesis of various pharmaceuticals and specialty materials. Its purification is critical to ensure the quality and integrity of the final products. The primary challenges in purifying crude MFHP often stem from residual starting materials, byproducts from the synthesis, and the compound's own chemical nature. This guide will walk you through the most common issues and their solutions, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude MFHP is highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include formaldehyde, Claisen salts, or their precursors.[1]
-
Methyl 2-fluoroacrylate (MFA): MFHP can readily eliminate water to form MFA, especially under basic conditions or at elevated temperatures.[1] The significant difference in their boiling points (MFHP: ~197 °C at 1 atm; MFA: 41 °C at 1 atm) is advantageous for separation by distillation.[1]
-
Polymeric byproducts: In some synthetic pathways, such as those involving epoxides, there is a risk of forming higher molecular weight oligomers or polymers.[2]
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., ethyl acetate, methanol) are common.
-
Water: The presence of water can be problematic, especially for subsequent reactions.
Q2: What is the recommended primary purification technique for crude MFHP?
A2: Vacuum distillation (rectification) is the most effective and widely reported method for purifying this compound on a laboratory and pilot scale.[1][3] This technique is particularly well-suited due to the compound's relatively high boiling point and the need to separate it from both lower and higher boiling point impurities. A typical procedure involves distillation under reduced pressure (1-2 mmHg) at a temperature of approximately 80 °C.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of MFHP is most commonly determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1] This method provides a quantitative measure of the main component and any volatile impurities. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) , Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR) , and Infrared (IR) spectroscopy are indispensable.[1][4]
Q4: What are the key safety precautions to consider when handling and purifying this compound?
A4: While specific toxicity data for MFHP is limited, it is prudent to handle it with the care afforded to other potentially hazardous laboratory chemicals. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7][8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[5][10] A storage temperature of 0-8 °C is recommended.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of crude this compound.
Purification by Vacuum Distillation
Issue 1: The crude material is dark and the distillate is discolored (yellow to brown).
-
Possible Cause: Thermal degradation of MFHP or high-boiling impurities at elevated temperatures. The presence of acidic or basic residues can catalyze decomposition.
-
Solution:
-
Neutralize the Crude Product: Before distillation, wash the crude organic extract with a mild bicarbonate solution to remove any acidic impurities, followed by a water wash to remove any residual base. Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.[1]
-
Optimize Vacuum and Temperature: A lower vacuum level will reduce the boiling point and minimize thermal stress on the compound. Aim for the lowest stable pressure your system can achieve.
-
Use a Fractionating Column: For better separation from colored, high-boiling impurities, use a short fractionating column (e.g., a Vigreux column).
-
Issue 2: The yield of purified MFHP is low.
-
Possible Cause:
-
Incomplete extraction from the aqueous reaction mixture.
-
Loss of product in the forerun or as residue in the distillation flask.
-
Co-distillation with closely boiling impurities.
-
Decomposition during distillation (see Issue 1).
-
-
Solution:
-
Optimize Extraction: MFHP has some water solubility. Perform multiple extractions (e.g., 3 x 200 mL for a 100 mmol scale reaction) with a suitable organic solvent like ethyl acetate to ensure complete recovery from the aqueous phase.[1]
-
Careful Fraction Collection: Monitor the distillation temperature and pressure closely. Collect a small forerun fraction to remove low-boiling impurities. Collect the main fraction at a stable temperature and pressure. Stop the distillation before the pot runs dry to avoid charring of the residue.
-
Check for Leaks: Ensure your vacuum distillation setup is airtight to maintain a stable, low pressure.
-
Issue 3: The purity of the distilled MFHP is not satisfactory, with persistent impurities.
-
Possible Cause:
-
The impurity has a boiling point very close to that of MFHP.
-
An azeotrope is forming between MFHP and an impurity.
-
Inefficient distillation setup.
-
-
Solution:
-
Improve Separation Efficiency: Use a more efficient fractionating column with a higher number of theoretical plates (e.g., a packed column).
-
Analytical Re-evaluation: Use GC-MS to identify the persistent impurity. Knowing its identity can help in devising a targeted removal strategy (e.g., a specific chemical wash prior to distillation).
-
Consider Alternative Purification: If distillation fails to provide the desired purity, column chromatography may be a viable, albeit more labor-intensive, alternative.
-
Purification by Column Chromatography
While less common for large-scale purification of MFHP, column chromatography can be an effective method for achieving very high purity on a smaller scale.
Issue 1: Poor separation of MFHP from a non-polar impurity on silica gel.
-
Possible Cause: The impurity and MFHP have similar polarities.
-
Solution:
-
Optimize the Solvent System: A systematic trial of different solvent systems is necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). A shallow gradient can improve separation.
-
Consider a Different Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. For fluorinated compounds, a fluorinated stationary phase might offer different selectivity.[11][12]
-
Experimental Protocols
Protocol 1: Purification of Crude MFHP by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude, dried this compound into the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of MFHP at the given pressure (approx. 80 °C at 1-2 mmHg), switch to a clean receiving flask to collect the main product fraction.[1]
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.
-
-
Termination: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Instrument Conditions (Example):
-
Column: DB-wax (30 m x 0.32 mm x 0.5 µm)[1]
-
Detector: Flame Ionization Detector (FID)[1]
-
Injector Temperature: 240 °C[1]
-
Detector Temperature: 250 °C[1]
-
Carrier Gas: Nitrogen at 1 mL/min[1]
-
Oven Program: 40 °C for 8 min, then ramp to 60 °C at 5 °C/min, then ramp to 200 °C at 25 °C/min, hold for 6 min.[1]
-
-
Sample Preparation: Prepare a dilute solution of the purified MFHP in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The peak area percentages can be used to estimate the purity.
Data Summary
| Parameter | Value | Reference |
| Boiling Point (Atmospheric Pressure) | 197 °C | [1] |
| Boiling Point (Reduced Pressure) | 80 °C at 1-2 mmHg | [1] |
| Appearance | Colorless to yellow liquid | [1][10] |
| Storage Temperature | 0-8 °C | [10] |
| Molecular Weight | 122.09 g/mol | [13] |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for vacuum distillation of MFHP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 3. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 4. 2-Fluoro-3-hydroxypropanoic acid methyl ester(671-30-7) 1H NMR [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. This compound | 671-30-7 [sigmaaldrich.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solute Attributes and Molecular Interactions Contributing to Retention on a Fluorinated High-Performance Liquid Chromatography Stationary Phase - Blacklight [etda.libraries.psu.edu]
- 13. This compound | C4H7FO3 | CID 53415982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thermal Degradation During Distillation of 2-methoxy-5-formylphenyl heptanoate (MFHP)
Welcome to the technical support center for the purification of 2-methoxy-5-formylphenyl heptanoate (MFHP). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with thermal degradation during the distillation of this compound. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying chemical principles that govern the stability of MFHP, enabling you to troubleshoot effectively and optimize your purification process.
Introduction to MFHP and its Challenges
2-methoxy-5-formylphenyl heptanoate (MFHP) is a multifunctional aromatic compound of interest in various research and development applications. Its structure, featuring a phenolic ester and an aldehyde group, presents unique challenges during purification, particularly by distillation. The presence of these functional groups makes the molecule susceptible to thermal degradation, leading to reduced yield, impurity formation, and discoloration of the final product. This guide will walk you through a systematic approach to diagnosing and mitigating these issues.
Core Principles of MFHP Stability
Understanding the potential degradation pathways of MFHP is the first step in troubleshooting. The molecule's lability under thermal stress is primarily attributed to two key structural features: the phenolic ester and the aromatic aldehyde.
-
Phenolic Ester Hydrolysis and Rearrangement: Phenolic esters can be less stable than their aliphatic counterparts, especially at elevated temperatures and in the presence of acidic or basic impurities.[1] Trace amounts of water or acid can catalyze hydrolysis back to the parent phenol and heptanoic acid.
-
Aldehyde Oxidation and Polymerization: The formyl group is prone to oxidation, especially at high temperatures and in the presence of atmospheric oxygen. This can lead to the formation of the corresponding carboxylic acid. Aldehydes can also undergo aldol-type condensation reactions, leading to the formation of high-molecular-weight, colored impurities (tars).[2][3]
The interplay of these degradation pathways can result in a complex impurity profile and a significant loss of your desired product.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address the most common issues encountered during the distillation of MFHP.
Q1: My MFHP product is discolored (yellow to dark brown) after distillation. What is the likely cause?
A1: Discoloration is a classic indicator of thermal degradation, often resulting from the formation of conjugated systems and polymeric materials.
Causality:
-
Aldehyde Condensation: The aldehyde group on the MFHP molecule can undergo self-condensation or polymerization reactions at high temperatures, forming colored, high-molecular-weight byproducts.[4] This is a common issue with aromatic aldehydes.
-
Oxidation: Exposure to air at elevated temperatures can lead to the oxidation of the aldehyde to a carboxylic acid, and potentially further oxidative degradation of the aromatic ring, which can contribute to color formation. Phenolic compounds are also susceptible to oxidation, which can generate colored quinone-type structures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored MFHP distillate.
Recommended Solutions:
-
Improve Vacuum: The most effective way to reduce the distillation temperature is to improve the vacuum. A high-quality vacuum pump and leak-free system are essential. Aim for a pressure below 1 mmHg.
-
Nitrogen Bleed: Introduce a slow bleed of inert gas (nitrogen or argon) into the distillation apparatus. This helps to prevent oxidation by minimizing the partial pressure of oxygen.
-
Use of Antioxidants: Consider adding a small amount of a high-boiling antioxidant, such as butylated hydroxytoluene (BHT), to the distillation flask.[5] This can inhibit radical-mediated oxidation and polymerization reactions.
Q2: I am experiencing low yield after distillation, with a significant amount of residue remaining in the distillation flask. What's happening?
A2: Low yield is often a direct consequence of thermal degradation leading to the formation of non-volatile byproducts.
Causality:
-
Polymerization: As mentioned, the aldehyde functionality can lead to the formation of high-molecular-weight polymers that are not volatile under the distillation conditions.
-
Hydrolysis and Salt Formation: If acidic or basic impurities are present, they can catalyze the hydrolysis of the ester. If a non-volatile base was used in the workup and not completely removed, it can form salts with any acidic impurities or the product itself, rendering them non-volatile.
Troubleshooting Steps:
-
Pre-distillation Purification: Ensure that the crude MFHP is as pure as possible before distillation.
-
Neutralize Acidity: Wash the crude product with a dilute solution of sodium bicarbonate to remove any residual acidic catalysts or byproducts.[6] Be sure to follow with a water wash to remove the bicarbonate.
-
Thorough Drying: Dry the crude product thoroughly before distillation. Water can promote hydrolysis at high temperatures.
-
-
Optimize Heating:
-
Heating Mantle and Stirring: Use a heating mantle with a magnetic stirrer to ensure even heating of the distillation flask. This prevents localized overheating, which can accelerate degradation.
-
Avoid Overheating: Do not heat the distillation flask too aggressively. Gradually increase the temperature to the point of distillation and maintain a steady rate.
-
Q3: The distillation is very slow, or "bumping" occurs frequently. How can I improve this?
A3: Slow distillation and bumping are often related to improper pressure and temperature control, as well as the physical properties of the high-boiling liquid.
Causality:
-
High Viscosity of Residue: As the distillation proceeds and the concentration of non-volatile impurities increases, the viscosity of the liquid in the distillation flask can increase, leading to poor heat transfer and bumping.
-
Insufficient Vacuum: A poor vacuum will require a higher temperature to achieve boiling, which can exacerbate degradation and lead to bumping.[4]
Recommended Solutions:
-
Use a Short-Path Distillation Apparatus: For high-boiling and thermally sensitive compounds like MFHP, a short-path distillation apparatus is highly recommended. The shorter distance the vapor has to travel minimizes heat loss and reduces the time the compound spends at elevated temperatures.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to break up superheated regions in the liquid and promote smooth boiling.
-
Introduce a Boiling Aid: While boiling chips can be used, they may become ineffective over time. A spinning band distillation column or a mechanical stirrer can provide more consistent results for vacuum distillations.
Experimental Protocols
Protocol 1: Pre-Distillation Neutralization and Drying
-
Dissolve the crude MFHP in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate.[6]
-
Separate the layers and then wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
Protocol 2: Short-Path Vacuum Distillation of MFHP
Caption: Experimental workflow for MFHP purification.
-
Place the pre-purified, dry MFHP into a round-bottom flask appropriately sized for the volume of material.
-
Add a magnetic stir bar.
-
Assemble a short-path distillation apparatus, ensuring all joints are well-sealed with a high-vacuum grease.
-
Connect the apparatus to a high-vacuum line with a cold trap.
-
Begin stirring and slowly apply the vacuum.
-
Once the vacuum is stable (ideally <1 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
Increase the temperature until the MFHP begins to distill. Collect the main fraction over a narrow temperature range.
-
Discontinue the distillation when the temperature begins to rise again or when only a small amount of residue remains.
Data Presentation: Impurity Profile Analysis
To effectively troubleshoot, it is crucial to analyze the impurity profile of your crude and distilled MFHP. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.
| Compound | Retention Time (min) | Crude MFHP (Area %) | Distilled MFHP (Area %) | Potential Identity |
| MFHP | 10.2 | 85.0 | 99.5 | Product |
| Impurity 1 | 4.5 | 5.0 | <0.1 | 2-hydroxy-4-methoxybenzaldehyde |
| Impurity 2 | 6.8 | 3.0 | <0.1 | Heptanoic Acid |
| Impurity 3 | >15.0 | 7.0 | 0.4 | Polymer/Degradation Products |
This table presents example data. Your actual results may vary.
Conclusion
The successful distillation of 2-methoxy-5-formylphenyl heptanoate is a balance of art and science. By understanding the inherent chemical instabilities of the molecule and adopting a systematic troubleshooting approach, you can significantly improve the yield and purity of your final product. The key takeaways are to minimize the thermal stress on the compound by using a high vacuum and a short-path distillation setup, and to ensure the removal of acidic and aqueous impurities prior to distillation.
References
- Anonymous. (n.d.). Esters. An Introduction.
- Request PDF. (2025). Thermal stability of some flavonoids and phenolic acids in sheep tallow olein.
- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
- ResearchGate. (2025). (PDF) Antioxidant Stability of Phenolic Acids and Their Esters.
- Benchchem. (n.d.). Technical Support Center: Purification of Liquid Ester Compounds.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- PMC - NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
- YouTube. (2025). How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone.
- PMC - NIH. (n.d.). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions.
- IEEE Xplore. (2024). Investigating the Impact of Phenolic Antioxidants on the Oxidation Stability of Synthetic Ester Insulating Oil.
- Anonymous. (n.d.). DISTILLATION COLUMN WITH REACTIVE PUMP AROUNDS.
- ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives.
- Carbotecnia. (n.d.). Aldehydes in distilled beverages.
- MDPI. (n.d.). Aldehydes: What We Should Know About Them.
- ResearchGate. (2025). (PDF) Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. carbotecnia.info [carbotecnia.info]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Investigating the Impact of Phenolic Antioxidants on the Oxidation Stability of Synthetic Ester Insulating Oil | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-formyl-N-hydroxy-DL-alanyl-L-phenylalanine (MFHP)
Welcome to the technical support center for the synthesis of N-formyl-N-hydroxy-DL-alanyl-L-phenylalanine (MFHP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MFHP synthesis, with a focus on identifying and minimizing common side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.
Visualizing the Synthetic Landscape: Desired Reaction and Key Side Reactions
To effectively troubleshoot, it is crucial to understand the intended synthetic pathway and the common deviations that can occur.
Caption: Desired MFHP synthesis pathway and major side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during MFHP synthesis in a question-and-answer format.
Question 1: My final product shows significant diastereomeric impurity. What is the likely cause and how can I minimize it?
Answer:
The most probable cause is racemization of the L-phenylalanine stereocenter during the peptide coupling step. The α-proton of the activated carboxylic acid is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L and D isomers.
Causality and Mitigation Strategies:
-
Choice of Coupling Reagent: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can promote racemization.[1] The use of phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), especially in combination with additives, can suppress this side reaction.[2][3]
-
Role of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are crucial.[4] They react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[5]
-
Base Selection: The choice and stoichiometry of the base are critical. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, using the minimum necessary amount is key, as excess base can accelerate racemization. For sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be preferable. Recent studies have shown that using pyridine as a base with TBTU can significantly reduce racemization of N-acetyl-L-phenylalanine.[6][7]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of both the desired reaction and the undesired racemization.
Experimental Protocol: Racemization Suppression
-
Dissolve N-formyl-DL-alanine and your L-phenylalanine derivative in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Add 1.1 equivalents of HOBt or Oxyma Pure.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1.1 equivalents of your chosen coupling reagent (e.g., PyBOP).
-
Slowly add 1.1-1.2 equivalents of DIPEA or NMM dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.
Question 2: I'm observing a significant, insoluble byproduct that is difficult to remove. What could it be?
Answer:
This is a classic sign of N-acylurea formation , a common side reaction when using carbodiimide coupling reagents like DCC or DIC (diisopropylcarbodiimide).[8] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.
Causality and Mitigation Strategies:
-
Mechanism: The O-acylisourea intermediate is the primary species that reacts with the amine component. However, it can rearrange to the N-acylurea, which is no longer reactive towards the amine, effectively terminating the desired reaction for that molecule.
-
Coupling Additives: The most effective way to prevent N-acylurea formation is to use coupling additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole). These additives rapidly trap the O-acylisourea to form an active ester, which is more stable towards rearrangement but still reactive enough for amidation.[5]
-
Alternative Coupling Reagents: Switching to phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU, TBTU) type reagents can circumvent this issue as they do not form the O-acylisourea intermediate.[4]
Visualizing N-Acylurea Formation:
Caption: Pathway to N-acylurea formation from the O-acylisourea intermediate.
Question 3: My product yield is low, and I detect a species with a lower molecular weight than expected after the hydroxamate formation step. What is happening?
Answer:
This is indicative of a Lossen rearrangement , a characteristic reaction of hydroxamic acids and their derivatives.[9] Under basic or thermal conditions, the hydroxamic acid can rearrange to an isocyanate, which can then be trapped by nucleophiles or hydrolyze to an amine.[10]
Causality and Mitigation Strategies:
-
Mechanism: The reaction is typically initiated by the deprotonation of the hydroxamic acid nitrogen, followed by a concerted rearrangement where the acyl group migrates to the nitrogen, expelling the hydroxyl group as a leaving group to form an isocyanate intermediate.[9]
-
pH Control: Avoid strongly basic conditions during workup and purification of the final MFHP product. The hydroxamate is an acidic proton, and its removal can initiate the rearrangement.
-
Temperature: Perform all purification steps, such as chromatography and extractions, at or below room temperature to minimize thermal decomposition.
-
Activating Agents: Be cautious with any reagents that can activate the hydroxyl group of the hydroxamic acid, as this will facilitate the Lossen rearrangement.
Visualizing the Lossen Rearrangement:
Caption: The Lossen rearrangement pathway leading to undesired side products.
Question 4: How can I effectively monitor the progress of my reaction and the purity of the final MFHP product?
Answer:
A multi-faceted analytical approach is recommended for robust monitoring and purity assessment.
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. HPLC can resolve the desired product from starting materials and most side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components in your reaction mixture.[11] By coupling the separation power of HPLC with the mass detection of MS, you can confirm the molecular weight of your desired product and tentatively identify the mass of any impurities, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your final product. Quantitative NMR (qNMR) can also be a powerful, orthogonal technique for determining absolute purity.[12]
Table 1: Recommended Analytical Methods for MFHP Synthesis
| Analytical Technique | Purpose | Key Information Provided |
| TLC | Reaction monitoring | Disappearance of starting materials, appearance of product spot. |
| RP-HPLC | Purity assessment | Percentage purity, detection of diastereomers and other impurities. |
| LC-MS | Identification | Molecular weight confirmation of product and impurities.[13][14] |
| ¹H and ¹³C NMR | Structural confirmation | Verification of the chemical structure of the final product. |
| qNMR | Absolute purity determination | Orthogonal method for quantifying the amount of pure substance.[12] |
Frequently Asked Questions (FAQs)
Q: What is the best strategy for introducing the N-formyl group?
A: N-formylation can be achieved on the alanine starting material before coupling. A common method is to use a mixture of formic acid and acetic anhydride.[15] Alternatively, on-resin formylation of the N-terminus of the dipeptide can be performed using formic acid activated with a carbodiimide like DCC.[16] The latter approach can be efficient but requires careful control to avoid side reactions.
Q: Should I use a protecting group for the N-hydroxy functionality?
A: Yes, it is highly advisable to use a protected form of hydroxylamine, such as O-benzylhydroxylamine or O-tritylhydroxylamine, during the coupling reaction to form the hydroxamate. The free hydroxylamine is a potent nucleophile that can lead to undesired side reactions. The protecting group is typically removed in the final step of the synthesis.
Q: My peptide is difficult to purify by standard silica gel chromatography. What are my options?
A: Peptides, even small ones like MFHP, can be challenging to purify by traditional column chromatography. Preparative reversed-phase HPLC is often the method of choice for achieving high purity.
Q: What are the optimal storage conditions for MFHP?
A: As a hydroxamic acid, MFHP can be susceptible to hydrolysis and the Lossen rearrangement. It should be stored as a dry solid at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
References
-
Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. National Institutes of Health. [Link]
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N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]
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Lossen rearrangement. Wikipedia. [Link]
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N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing. [Link]
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Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. National Institutes of Health. [Link]
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A View on the Importance of "Multi-Attribute Method" for Measuring Purity of Biopharmaceuticals and Improving Overall Control Strategy. PubMed. [Link]
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The Lossen rearrangement from free hydroxamic acids. Semantic Scholar. [Link]
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Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. ResearchGate. [Link]
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Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. PubMed. [Link]
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Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
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Methods for Hydroxamic Acid Synthesis. National Institutes of Health. [Link]
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Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. National Institutes of Health. [Link]
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What do you do when your peptide synthesis fails?. Biotage. [Link]
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Peptide synthesis troubleshooting. Reddit. [Link]
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Structure-Property Relationship Study of N-(Hydroxy)Pep- tides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv. [Link]
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. [Link]
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N-formyl hydroxylamine containing dipeptides: Generation of a new class of vasopeptidase inhibitors. ResearchGate. [Link]
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Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central. [Link]
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Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. National Institutes of Health. [Link]
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Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines. PubMed. [Link]
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Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. MDPI. [Link]
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Synthesis of peptides with hydroxamic acid side chain appendages. ThinkIR. [Link]
-
Peptide models XLV: Conformational properties of N-formyl-L-methioninamide and its relevance to methionine in proteins. ResearchGate. [Link]
-
Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. [Link]
-
Synthesis of Nα–protected hydroxamic acids 1. ResearchGate. [Link]
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N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]
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N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-( N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed. [Link]
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Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
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Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. [Link]
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health. [Link]
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Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Link]
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Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Institutes of Health. [Link]
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improving the stability of Methyl 2-fluoro-3-hydroxypropanoate in storage
Welcome to the technical support center for Methyl 2-fluoro-3-hydroxypropanoate (MFHP). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of MFHP during storage and experimental use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, particularly for creating active pharmaceutical ingredients.[1] Its stability is paramount for reproducible experimental outcomes. The primary degradation pathways of concern are hydrolysis of the ester functional group and elimination of the hydroxyl group, which is particularly favored under basic conditions, to form Methyl 2-fluoroacrylate (MFA).[2] This guide provides protocols and recommendations to mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term storage conditions for this compound?
A1: For short-term storage (up to several weeks), it is recommended to store this compound at 2-8°C in a tightly sealed container.[3] The container should be purged with an inert gas, such as nitrogen or argon, to minimize exposure to moisture and oxygen.
Q2: I need to store this compound for several months. What do you recommend?
A2: For long-term storage, store the compound at -20°C or below in a tightly sealed container, preferably made of amber glass or a compatible fluoropolymer, with a PTFE-lined cap. Purging the headspace with an inert gas is crucial to prevent degradation.[4]
Q3: My sample of this compound has turned a yellow color. What does this indicate?
A3: A change in color, such as the development of a yellow tint, can be an indicator of degradation. It is recommended to re-analyze the purity of the sample using a stability-indicating method, such as the HPLC protocol outlined in this guide, before use.
Q4: Can I store this compound in a standard polypropylene tube?
A4: While polypropylene has good general chemical resistance, for long-term storage or for storing high-purity material, it is advisable to use glass or fluoropolymer containers (e.g., FEP, PFA) to minimize the risk of leachables and extractables that could compromise your sample.[5][6]
Q5: I suspect my sample has been exposed to basic conditions. How can I check for degradation?
A5: Exposure to basic conditions can catalyze the elimination reaction to form Methyl 2-fluoroacrylate (MFA).[2] You can analyze your sample using the provided HPLC method. The presence of a new peak corresponding to MFA would confirm this degradation pathway.
Troubleshooting Guides
Issue 1: Decreased Purity of this compound Detected Over Time
Symptoms:
-
Lower than expected assay value in quantitative analysis (e.g., by NMR or HPLC).
-
Appearance of new, unidentified peaks in chromatograms.
-
Changes in physical appearance (e.g., color, viscosity).
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Moisture Contamination | The ester functionality is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. | Store the compound under a dry, inert atmosphere (nitrogen or argon). Use a desiccant in the secondary storage container.[7] Ensure all handling is done in a dry environment (e.g., glove box). |
| Exposure to Incompatible pH | Basic conditions promote the elimination of the hydroxyl group to form Methyl 2-fluoroacrylate (MFA).[2] Acidic conditions can catalyze ester hydrolysis. | Ensure the storage container is neutral and free of acidic or basic residues. Avoid contact with basic or acidic solutions unless it is part of a controlled reaction. |
| Elevated Temperature | Higher temperatures accelerate the rate of all chemical degradation reactions. | Strictly adhere to the recommended storage temperatures: 2-8°C for short-term and -20°C for long-term storage.[3][4] |
| Oxygen Exposure | While direct oxidation is a less common pathway for this molecule, it can't be entirely ruled out, especially in the presence of impurities that may act as catalysts. | Purge the container headspace with an inert gas (nitrogen or argon) before sealing to displace oxygen.[4] |
Issue 2: Inconsistent Results in Experiments Using this compound
Symptoms:
-
Poor reproducibility of reaction yields.
-
Formation of unexpected side products.
-
Variable reaction kinetics.
Logical Troubleshooting Workflow:
Sources
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- 7. susupport.com [susupport.com]
Technical Support Center: Scaling Up Methyl 2-fluoro-3-hydroxypropanoate Production
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 2-fluoro-3-hydroxypropanoate (MFHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this valuable fluorinated intermediate. MFHP is a stable precursor to Methyl 2-fluoroacrylate (MFA), a critical monomer in the production of advanced polymers with applications in optical materials, pharmaceuticals, and more.[1][2] Overcoming the challenges of MFA's high reactivity and tendency to polymerize during storage and transport is a key driver for the synthesis of the more stable MFHP.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during the synthesis and scale-up of MFHP.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound (MFHP) suitable for scale-up?
A1: Two primary routes have demonstrated potential for large-scale production. The first is a novel, facile method involving the reaction of a Claisen salt (sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate) with formaldehyde in an aqueous solution.[1][2] The second, detailed in patent literature, is a two-step process starting with methyl fluoroacetate and dimethyl oxalate to form a sodium enolate intermediate, which then reacts with formaldehyde.[3] Both methods utilize readily available and cost-effective starting materials, a key consideration for industrial production.[3]
Q2: Why is MFHP considered a better alternative to Methyl 2-fluoroacrylate (MFA) for storage and transportation?
A2: MFHP is significantly more stable than MFA. MFA has a low boiling point (41 °C) and is prone to polymerization, even with inhibitors, especially during long-distance or high-temperature transport.[2][3] In contrast, MFHP has a much higher boiling point (197 °C) and is a stable compound that can be easily converted to MFA under basic conditions when needed.[2] This "roundabout strategy" extends the storage life and reduces the costs associated with shipping and handling of this important fluorinated monomer.[1][2]
Q3: What are the primary safety concerns when scaling up MFHP production?
A3: The primary safety concerns revolve around the handling of key reagents. If using the sodium enolate route, sodium methylate (sodium methoxide) is a common strong base. It is a flammable and corrosive material that reacts violently with water.[1][3][4] Formaldehyde, used in both major synthetic routes, is a flammable, toxic, and carcinogenic substance that can undergo a violent polymerization reaction.[5][6] The reaction itself is an aldol addition, which is exothermic and carries a risk of thermal runaway if not properly controlled.[7]
Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product purity?
A4: Gas Chromatography (GC) is a highly effective method for monitoring the reaction progress and assessing the purity of the final product.[2] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.[4] Given the increasing emphasis on process understanding in pharmaceutical manufacturing, Process Analytical Technology (PAT) tools like inline FTIR or Raman spectroscopy could be implemented during scale-up for real-time monitoring and control of the reaction.[8][9][10]
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up of MFHP synthesis.
Issue 1: Low Yield and Incomplete Conversion
Low yield is a common challenge when moving from a lab to a pilot or production scale. Several factors can contribute to this issue.
| Potential Cause | Underlying Rationale & Explanation | Troubleshooting & Optimization Steps |
| Inefficient Enolate Formation | The formation of the fluorinated enolate is the critical first step. Incomplete deprotonation of the starting ester will lead to a lower concentration of the nucleophile, resulting in poor conversion. On a larger scale, mixing efficiency can be reduced, leading to localized areas of low base concentration. | - Ensure Anhydrous Conditions: If using a strong base like sodium methylate, ensure all solvents and reagents are rigorously dried. Water will consume the base and inhibit enolate formation.[1] - Optimize Base Stoichiometry: While lab-scale reactions may use a slight excess of base, at scale, this can lead to increased side reactions. Carefully titrate the base to determine the optimal amount. - Improve Agitation: Ensure the reactor is equipped with an appropriate agitator and baffle system to maintain homogenous mixing, especially during the addition of the base. |
| Suboptimal Reaction Temperature | Aldol additions are exothermic.[7] If the heat generated is not efficiently removed, the increased temperature can lead to side reactions or degradation of the product. The optimal temperature for the reaction of the Claisen salt with formaldehyde is reported to be 20-30 °C.[2] | - Implement Efficient Cooling: Use a reactor with a cooling jacket and ensure the heat transfer fluid is at the appropriate temperature and flow rate. - Controlled Reagent Addition: Add the formaldehyde solution dropwise or at a controlled rate to manage the exotherm. Monitor the internal temperature closely and adjust the addition rate as needed. |
| Reagent Quality and Stability | The purity of starting materials is critical. Impurities in the fluorinated starting ester or formaldehyde can inhibit the reaction or lead to byproducts. Paraformaldehyde, a solid source of formaldehyde, can vary in reactivity depending on its polymer chain length. | - Qualify Raw Materials: Perform incoming quality control checks on all raw materials to ensure they meet specifications. - Use Stabilized Formaldehyde: Aqueous formaldehyde solutions often contain methanol as a stabilizer, which is generally compatible with the reaction.[11] Ensure the concentration is known and consistent. |
Issue 2: Formation of Impurities and Side Products
The desired aldol addition of the fluorinated enolate to formaldehyde can be complicated by several competing reactions, especially under basic conditions.
Caption: Main and side reaction pathways in MFHP synthesis.
| Impurity/Side Reaction | Underlying Rationale & Explanation | Troubleshooting & Mitigation Strategies |
| Cannizzaro Reaction Products (Methanol and Formic Acid) | Formaldehyde, having no α-hydrogens, can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base to produce methanol and formic acid.[12][13][14] This consumes formaldehyde and the base, reducing the overall yield of MFHP. | - Control Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration.[14] Use the minimum effective amount of base. - Maintain Low Temperature: Lowering the reaction temperature can disfavor the Cannizzaro reaction relative to the desired aldol addition. - Controlled Formaldehyde Addition: Adding formaldehyde slowly to the enolate solution ensures its concentration remains low, minimizing the self-condensation reaction. |
| Bis-hydroxymethyl Byproduct | The product, MFHP, still possesses an acidic α-proton. Under basic conditions, it can be deprotonated to form a new enolate, which can then react with another molecule of formaldehyde, leading to a double addition product. | - Optimize Stoichiometry: Use a slight excess of the fluorinated ester starting material relative to formaldehyde to ensure the electrophile is consumed before significant multiple additions can occur. - Quench the Reaction: Once the reaction is complete (as determined by in-process controls), quench it by neutralizing the base to prevent further reactions. |
| Polymerization of Formaldehyde | In the presence of acids or bases, formaldehyde can polymerize. This is an exothermic process that can be difficult to control at scale.[5] | - pH Control: Maintain the reaction pH within the optimal range. The use of a milder base like sodium bicarbonate, as described in one of the primary synthetic routes, can help mitigate this.[2] - Temperature Control: As with other side reactions, maintaining a controlled temperature is crucial. |
Issue 3: Challenges in Product Purification
MFHP is a relatively high-boiling point (197 °C), water-miscible compound, which can present challenges for purification at scale.[2][15]
Caption: Decision tree for troubleshooting vacuum distillation of MFHP.
| Problem | Underlying Rationale & Explanation | Solutions & Best Practices |
| Thermal Degradation during Distillation | Although more stable than MFA, MFHP can still degrade at its atmospheric boiling point. High temperatures can lead to dehydration to form MFA (which could then polymerize) or other decomposition products, resulting in discoloration and yield loss.[15] | - Use Vacuum Distillation: Purifying MFHP under reduced pressure is essential to lower the boiling point and minimize thermal stress on the molecule.[2] - Minimize Residence Time: Use a distillation setup, such as a short-path distillation apparatus, that minimizes the time the product spends at high temperatures. |
| Poor Separation from Impurities | High-boiling impurities or byproducts with similar volatility to MFHP can be difficult to separate by simple distillation. | - Fractional Distillation: Employ a packed or trayed distillation column to increase the number of theoretical plates and improve separation efficiency.[15] - Optimize Work-up: Before distillation, ensure the work-up procedure (e.g., aqueous washes, extractions) is optimized to remove as many impurities as possible. Due to MFHP's water solubility, multiple extractions with a suitable organic solvent like ethyl acetate are necessary.[2] |
| Emulsion Formation during Extraction | The presence of salts and potentially polymeric byproducts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult and leading to product loss. | - Gentle Mixing: Use gentle agitation or a slow stirring speed during extraction instead of vigorous shaking. - Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous phase to increase its ionic strength, which can help break emulsions.[15] |
References
-
Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1125-1130. [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. (2016).
-
Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Bernhardson, D. J., et al. (2024). Synthesis of indole alkaloids via aldol crossed-Cannizzaro reaction. PubMed Central. [Link]
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Cannizzaro Reaction. (2021). YouTube. [Link]
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Cannizzaro reaction. (n.d.). Wikipedia. [Link]
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Handling Sodium Methylate Safely. (2007). Biodiesel Magazine. [Link]
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Sodium methanolate (30%). (2023). MSSA sas. [Link]
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Formaldehyde Safety & Hazards. (n.d.). Lab Alley. [Link]
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Thermal runaway. (n.d.). Wikipedia. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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Cannizzaro Reaction Mechanism. (n.d.). Allen. [Link]
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FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. [Link]
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Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent. [Link]
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Pilot Plant Scale Up Techniques Case Study Of. (n.d.). Scribd. [Link]
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Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. [Link]
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A Comprehensive Review on Pilot Plant Scale up And Platform Technology. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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What Is Thermal Runaway In Batteries? (n.d.). Dragonfly Energy. [Link]
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What Causes Thermal Runaway? (2021). UL Research Institutes. [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review. [Link]
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- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Emulsion Formation During Extraction of Hydroxypropanoates
Welcome to the technical support center for resolving emulsion-related challenges during the liquid-liquid extraction of hydroxypropanoates. This guide is designed for researchers, scientists, and drug development professionals who may encounter these common yet frustrating hurdles in their experimental workflows. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the efficiency and success of your extractions.
I. Understanding the Challenge: The "Why" Behind Emulsion Formation
Before diving into solutions, it's crucial to understand the underlying science of emulsions. An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets within the other.[1][2] In the context of extracting hydroxypropanoates, this typically involves an organic solvent and an aqueous phase.
The stability of these emulsions is often enhanced by surfactant-like molecules that reduce the interfacial tension between the two phases.[3][4][5] These emulsifying agents can be impurities, byproducts, or even the target molecules themselves, especially if they possess both hydrophilic and hydrophobic characteristics.[2][6] Vigorous shaking during extraction increases the surface area between the two liquids, promoting the formation of these stable droplets.[1][7]
Key Factors Influencing Emulsion Formation:
-
Presence of Surfactants: Impurities with surfactant-like properties are a primary cause of stable emulsions.[3][6]
-
pH of the Aqueous Phase: The pH can affect the charge and solubility of acidic or basic impurities, influencing their emulsifying potential.[2][8][9] For carboxylic acids like hydroxypropanoates, the pH relative to the pKa is critical.[10][11]
-
High Agitation: Vigorous shaking increases the dispersion of one liquid into the other, creating more opportunity for emulsion formation.[1][7]
-
Particulate Matter: Fine solid particles can accumulate at the interface and stabilize emulsions.[3]
-
High Concentration of Extracted Material: A high concentration of the target compound can sometimes contribute to emulsion formation.
Caption: Core factors leading to stable emulsion formation.
II. Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions
When faced with a persistent emulsion, a systematic approach is key. Start with the simplest, least invasive methods before moving to more aggressive techniques.
Q1: I have an emulsion in my separatory funnel. What is the first and simplest step I should take?
Answer: The most straightforward initial step is patience. Allow the separatory funnel to stand undisturbed for 10 to 60 minutes.[2][8] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the funnel or tapping the sides of the glass can sometimes expedite this process.[2][7][8]
Q2: The emulsion is persistent after waiting. What are the common physical and chemical methods to break it?
Answer: If mechanical methods are unsuccessful, several chemical and physical approaches can be employed to disrupt the emulsion. These methods work by altering the properties of the aqueous layer to force phase separation.
| Method | Principle of Action | When to Use |
| "Salting Out" with Brine | Increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and promoting phase separation.[6][12][13] | This is often the most effective and widely used technique for a variety of emulsions.[2] |
| pH Adjustment | Alters the charge of acidic or basic impurities that may be stabilizing the emulsion.[2][8] For hydroxypropanoate extraction, careful pH control is crucial. | Particularly effective if the emulsion is stabilized by acidic or basic impurities.[2] |
| Addition of a Different Solvent | A small amount of a miscible solvent can alter the polarity of the organic phase, helping to dissolve emulsifying agents.[1][6] | Useful when the emulsion is thought to be stabilized by compounds with partial solubility in both phases. |
| Centrifugation | The applied centrifugal force accelerates the separation of the denser and less dense phases.[14][15][16] | A highly effective method for small to moderate volumes, especially for stubborn emulsions.[1][7][8] |
| Filtration | Passing the mixture through a filter aid like Celite® or glass wool can physically break up the emulsion.[1][6][17] | A good option when other methods fail, especially if solid particulates are present. |
Experimental Protocols
Protocol 1: "Salting Out" with Brine
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add a small volume of the brine solution to the separatory funnel containing the emulsion.
-
Gently rock or swirl the funnel to mix the brine with the aqueous layer. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for phase separation. Repeat with additional small portions of brine if necessary.
Protocol 2: Centrifugation
-
Carefully transfer the emulsion and the two phases into appropriate centrifuge tubes.
-
Ensure the centrifuge is balanced by placing tubes of equal weight opposite each other.
-
Centrifuge the tubes at a low to moderate speed (e.g., 1000-3000 x g) for 5-10 minutes.
-
Carefully remove the tubes and observe the separation of the layers. The emulsion may have broken, or a solid "plug" of emulsified material may have formed at the interface.[18]
-
Pipette the desired layer out of the centrifuge tube.[7]
Caption: A decision-making workflow for resolving emulsions.
III. Frequently Asked Questions (FAQs)
Q3: How can I prevent emulsions from forming in the first place?
Answer: Prevention is always the best strategy.[1][6]
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[6] This minimizes the energy input that creates fine droplets.
-
Pre-emptive Salting Out: If you know a particular extraction is prone to emulsions, add salt to the aqueous phase before adding the organic solvent.[8]
-
pH Control: Adjust the pH of the aqueous phase to a value where the hydroxypropanoate is in its desired form (protonated for extraction into an organic solvent) and potential emulsifying impurities are not.
-
Solvent Choice: Sometimes, changing the organic solvent can prevent emulsion formation.
-
Supported Liquid Extraction (SLE): This technique immobilizes the aqueous phase on a solid support, eliminating the vigorous shaking that causes emulsions.[6]
Q4: Will adding salt affect my downstream analysis?
Answer: It's a valid concern. The increased ionic strength of the aqueous phase is unlikely to affect the organic phase significantly, especially if the salt is highly insoluble in the organic solvent (like NaCl). However, if you are recovering your product from the aqueous phase, you will need to consider the presence of the salt in subsequent steps.[18] If the organic layer is your target, ensure it is properly dried with a drying agent (e.g., anhydrous sodium sulfate) to remove any residual saline water before solvent evaporation.
Q5: Can temperature changes help break an emulsion?
Answer: Yes, gentle heating can sometimes help break an emulsion by reducing the viscosity of the liquids and increasing the kinetic energy of the droplets, which can promote coalescence.[19] However, this should be done with caution, especially when using volatile organic solvents or if your target compound is heat-sensitive. Conversely, cooling or even freezing the mixture can also be effective, as the formation of ice crystals can physically disrupt the emulsion structure.[19]
Q6: Are there chemical agents specifically designed to break emulsions?
Answer: Yes, these are known as demulsifiers or emulsion breakers.[20] They are typically surfactant-like molecules that migrate to the oil-water interface and displace the emulsifying agents, allowing the droplets to coalesce.[21][22] While highly effective, their use in a research or pharmaceutical context must be carefully considered, as they will introduce a new chemical into your system that may need to be removed later.[22]
IV. Concluding Remarks
Emulsion formation is a common challenge in the extraction of hydroxypropanoates, but with a systematic approach and an understanding of the underlying principles, it can be effectively managed. By starting with simple physical methods and progressing to chemical or mechanical interventions as needed, researchers can save time, improve recovery, and ensure the integrity of their experimental results.
V. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]
-
Demulsifier - Wikipedia. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Enhancing Extractions by Salting Out | LCGC International. [Link]
-
Evaluation of emulsion stability by interfacial rheology measurements - Biolin Scientific. [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]
-
How Does Surface Energy Affect Emulsions? - Chemistry For Everyone - YouTube. [Link]
-
The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods - MDPI. [Link]
-
[FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms - Brainly. [Link]
-
Demulsification | Surfactants & Emulsions - Biolin Scientific. [Link]
-
Emulsion Breakers | Smart Fluid Internacional. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
-
Stability of Oil-in-Water Emulsions in a Low Interfacial Tension System - ACS Publications. [Link]
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. [Link]
-
Full article: Enhancing Oil/Water Emulsion Stability: The Use of Capillary Contact Angle Measurements to Determine Liquid/Liquid Interfacial Tensions between Aqueous Alkanolamine Solutions and Oils - Taylor & Francis Online. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. [Link]
-
Centrifugal Separation Efficiency in the Treatment of Waste Emulsified Oils | Request PDF. [Link]
-
Centrifugation - Wikipedia. [Link]
-
Salting-out Extraction of 3-Hydroxypropionic Acid with Reactive Extraction and Aqueous Two-phase Systems - ResearchGate. [Link]
-
Centrifugation: Lab Techniques, Examples and Types - Corning. [Link]
-
Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. [Link]
-
Processing emulsions from desalting of crude oil using centrifuges - ResearchGate. [Link]
-
Salting-out Extraction of 3-Hydroxypropionic Acid with Reactive Extraction and Aqueous Two-phase Systems - Semantic Scholar. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]
-
Reactive extraction of 3-hydroxypropionic acid from model aqueous solutions and real bioconversion media. Comparison with its isomer 2-hydroxypropionic (lactic) acid - ResearchGate. [Link]
-
How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate. [Link]
-
Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. [Link]
-
The effect of pH on extraction of carboxylic acids from (a) M1 model... - ResearchGate. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. [Link]
-
Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]
-
Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - Publications. [Link]
-
Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - MDPI. [Link]
-
Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. go2eti.com [go2eti.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. brainly.com [brainly.com]
- 14. Centrifugation - Wikipedia [en.wikipedia.org]
- 15. corning.com [corning.com]
- 16. medsolut.com [medsolut.com]
- 17. Tips & Tricks [chem.rochester.edu]
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- 19. m.youtube.com [m.youtube.com]
- 20. Demulsifier - Wikipedia [en.wikipedia.org]
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- 22. smartfluid.es [smartfluid.es]
Technical Support Center: Optimizing Conditions for the Reaction of Enol Sodium Salt with Formaldehyde
Welcome to the technical support center for the hydroxymethylation of carbonyl compounds via the reaction of their enol sodium salts with formaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of enol sodium salts with formaldehyde, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Enolate Formation | The reaction's success hinges on the efficient generation of the enolate. If the base is not strong enough to completely deprotonate the carbonyl compound, the equilibrium will favor the starting materials.[1][2] Sodium hydride (NaH) is a common choice for generating sodium enolates, but its effectiveness can be hampered by poor quality (e.g., old or passivated) or an inappropriate solvent. | - Verify Base Quality: Use freshly opened or properly stored NaH. A simple test is to carefully add a small amount to a protic solvent (like ethanol) and observe for hydrogen gas evolution. - Optimize Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally preferred for enolate formation with NaH.[3] - Consider a Stronger Base: For less acidic carbonyl compounds, consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate, followed by transmetalation with a sodium salt if a sodium enolate is specifically required.[2][4] |
| Decomposition of Formaldehyde | Formaldehyde is a reactive electrophile that can polymerize (to paraformaldehyde) or undergo the Cannizzaro reaction in the presence of a base, especially at elevated temperatures.[5] | - Use a Reliable Formaldehyde Source: Anhydrous formaldehyde, generated in situ from a source like paraformaldehyde or a formaldehyde surrogate, is often preferred to aqueous solutions which introduce water and can complicate the reaction.[3][6] Cracking paraformaldehyde by heating just before use is a common practice. - Control Temperature: Add the enolate solution to the formaldehyde source at a low temperature (e.g., -78 °C to 0 °C) and then slowly warm the reaction to the desired temperature.[4] |
| Reaction Quenching | The enolate is a strong base and will be quenched by any protic species, such as water or alcohols, inadvertently introduced into the reaction. | - Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Explanation | Recommended Solution |
| Polysubstitution (Multiple Hydroxymethylations) | The product of the initial hydroxymethylation is often more acidic than the starting material, leading to a second deprotonation and subsequent reaction with another equivalent of formaldehyde.[7] | - Control Stoichiometry: Use a slight excess of the enolate relative to formaldehyde to ensure the formaldehyde is consumed before it can react a second time. - Slow Addition: Add the formaldehyde source slowly to the enolate solution to maintain a low concentration of the electrophile.[4] |
| Self-Condensation of the Carbonyl Compound | If enolate formation is not complete or is reversible, the enolate can react with the unreacted starting carbonyl compound in an aldol self-condensation reaction.[4][8] | - Pre-form the Enolate: Use a strong, non-nucleophilic base like LDA at low temperatures to ensure complete and irreversible formation of the enolate before the addition of formaldehyde.[2][4] |
| Cannizzaro Reaction | If the carbonyl compound cannot form an enolate, or in the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.[5] | - Control Basicity and Temperature: Use a non-nucleophilic base for enolate formation and maintain low reaction temperatures. The Cannizzaro reaction is more prevalent at higher temperatures and with stronger, nucleophilic bases. |
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in a directed aldol reaction between a ketone enolate and formaldehyde.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
overcoming polymerization of methyl 2-fluoroacrylate during synthesis and storage
Introduction: Methyl 2-fluoroacrylate (MFA) is a valuable monomer in the synthesis of advanced polymers, specialty coatings, and pharmaceutical intermediates. However, its high reactivity, driven by the electron-withdrawing fluorine atom, makes it exceptionally prone to spontaneous polymerization. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you successfully synthesize, purify, handle, and store MFA while mitigating unwanted polymerization.
Part 1: Understanding the Challenge: The Reactivity of MFA
The high propensity of MFA to polymerize stems from the influence of the fluorine atom on the acrylate double bond. The strongly electronegative fluorine atom enhances the electrophilicity of the β-carbon, making the monomer highly susceptible to nucleophilic attack and, more critically, to free-radical polymerization. Even trace amounts of initiators (e.g., peroxides, light, or heat) can trigger a rapid, often exothermic, polymerization event.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and storage of Methyl 2-Fluoroacrylate (MFA).
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate forming in my freshly distilled MFA, even at low temperatures. What is happening?
A1: This is a classic sign of spontaneous polymerization. The white precipitate is poly(methyl 2-fluoroacrylate). This can be triggered by several factors:
-
Incomplete Inhibitor Transfer: During distillation, common non-volatile inhibitors like Hydroquinone (HQ) may not carry over with the MFA vapor, leaving the fresh distillate unprotected.
-
Contamination: Trace impurities in the collection flask or exposure to air (oxygen can form peroxides) can initiate polymerization.
-
Light Exposure: UV light can generate free radicals, initiating the polymerization chain reaction.
Solution: Always ensure your receiving flask is pre-charged with a suitable inhibitor, such as 4-methoxyphenol (MEHQ), before starting the distillation. Additionally, conduct the distillation under a blanket of inert gas (e.g., argon or nitrogen) and protect the apparatus from light.
Q2: My MFA synthesis reaction is showing a rapid, uncontrolled temperature increase. What should I do?
A2: A rapid, uncontrolled temperature increase (a "runaway reaction") is a serious safety concern indicating exothermic polymerization is occurring within the reaction vessel.
Immediate Actions:
-
Emergency Cooling: Immediately apply external cooling using an ice bath or other available cooling system.
-
Inhibitor Quench: If safe to do so, add a pre-dissolved "short-stop" inhibitor solution (e.g., a concentrated solution of MEHQ or phenothiazine in a compatible solvent) to the reaction mixture to quench the polymerization.
-
Cease Reagent Addition: Immediately stop the addition of any further reagents.
Root Cause Analysis:
-
Insufficient Inhibition: The initial concentration of inhibitor in your reagents may have been too low or was consumed during the reaction.
-
Localized Hotspots: Poor stirring can create localized areas of high temperature, initiating polymerization.
-
Initiator Contamination: Impurities in the starting materials or solvents may be acting as initiators.
Q3: Can I store MFA in a standard laboratory refrigerator?
A3: While refrigeration is crucial, standard laboratory refrigerators are not ideal due to the risk of peroxide formation. Oxygen in the headspace can form explosive peroxides, especially at low temperatures. Moreover, if the refrigerator fails and the temperature rises, a catastrophic polymerization event can occur.
Best Practice: Store MFA in a designated, explosion-proof refrigerator or a properly ventilated, cool, dark area. The ideal storage temperature is between 2-8°C. Ensure the container is tightly sealed under an inert atmosphere (e.g., argon).
Q4: How do I remove the inhibitor from MFA before my polymerization reaction?
A4: Inhibitors must be removed immediately before use to allow for controlled polymerization. The most common and effective method is to pass the inhibited MFA through a column packed with an inhibitor-removal resin.
Caution: Never use distillation to remove inhibitors like MEHQ, as the heat can initiate polymerization in the distillation pot once the inhibitor is removed.
Part 3: Protocols and Methodologies
Protocol 1: Inhibitor Removal from MFA
This protocol details the removal of phenolic inhibitors (e.g., MEHQ) from MFA immediately prior to use.
Materials:
-
Inhibited Methyl 2-fluoroacrylate (MFA)
-
Inhibitor removal columns (e.g., packed with aluminum oxide, basic)
-
Round-bottom flask, pre-chilled
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Setup: In an inert atmosphere (glovebox or under a positive pressure of argon), securely clamp the inhibitor removal column above a pre-chilled receiving flask.
-
Column Preparation: Pass a small amount of an appropriate anhydrous solvent (e.g., dichloromethane) through the column to ensure it is packed correctly and to remove any fines. Gently dry the column with a stream of inert gas.
-
MFA Loading: Carefully load the inhibited MFA onto the top of the column.
-
Elution: Allow the MFA to pass through the column under gravity or with minimal positive pressure from the inert gas source. The inhibitor will be adsorbed by the stationary phase.
-
Collection: Collect the purified, inhibitor-free MFA in the pre-chilled flask.
-
Immediate Use: Use the purified MFA immediately. Do not attempt to store inhibitor-free MFA.
Workflow for Inhibitor Removal
Caption: Workflow for removing inhibitors from MFA before use.
Part 4: Data and Reference Tables
Table 1: Common Inhibitors for Methyl 2-Fluoroacrylate
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action | Volatility |
| 4-Methoxyphenol | MEHQ | 50 - 200 | Free-radical scavenger (requires O₂) | Low |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Free-radical scavenger | Moderate |
| Phenothiazine | PTZ | 100 - 500 | Free-radical scavenger | Low |
| Hydroquinone | HQ | 100 - 1000 | Free-radical scavenger (requires O₂) | Low |
Table 2: Recommended Storage Conditions for Inhibited MFA
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | Reduces the rate of potential polymerization. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen. |
| Container | Opaque, tightly sealed | Protects from light, which can initiate polymerization. |
| Inhibitor | MEHQ or BHT (50-200 ppm) | Scavenges free radicals that may form during storage. |
Part 5: Mechanism of Inhibition
The most common inhibitors for MFA, like MEHQ and BHT, are phenolic antioxidants. They function by intercepting radical species (R•) that would otherwise initiate or propagate the polymerization chain. This process requires the presence of molecular oxygen. The inhibitor donates a hydrogen atom to the radical, forming a stable, non-reactive radical species from the inhibitor itself, effectively terminating the chain reaction.
Inhibition Pathway Diagram
Caption: Free-radical scavenging by a phenolic inhibitor.
References
-
Storage and Handling of Acrylate Monomers: A guide to the safe storage and handling of acrylic monomers, including information on inhibitors and polymerization. Source: American Chemistry Council. [Link]
-
Free Radical Polymerization: An overview of the mechanisms of free radical polymerization. Source: Wikipedia. [Link]
Technical Support Center: Selection of Deuterated Solvents for NMR of Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, field-proven insights, and troubleshooting advice for selecting the appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated compounds. Proper solvent selection is critical for obtaining high-quality, reproducible ¹⁹F NMR spectra, which are essential for structural elucidation, reaction monitoring, and drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are deuterated solvents necessary for ¹⁹F NMR? Shouldn't they only matter for ¹H NMR?
A1: This is a common and insightful question. While the primary reason for using deuterated solvents in ¹H NMR is to eliminate overwhelming solvent proton signals, their use is still standard and highly recommended for ¹⁹F NMR for several critical reasons:[1][3][4]
-
Field-Frequency Lock: Modern NMR spectrometers rely on the deuterium (²H) signal from the solvent to "lock" the magnetic field.[1][4] This lock system continuously adjusts the magnetic field to compensate for any drift, ensuring the stability required for long experiments and high-resolution data. Without a deuterium lock, the spectral lines would broaden, and chemical shifts would be unstable.[4]
-
Automated Shimming: The deuterium signal is also used by the spectrometer's software to automatically optimize the homogeneity of the magnetic field (shimming). A strong, stable lock signal allows for more effective shimming, resulting in sharper peaks and better spectral resolution.[4]
-
Avoiding ¹H-¹⁹F Coupling in Residual Protons: Although the main proton signals are gone, deuterated solvents still contain a small amount of residual non-deuterated solvent (e.g., CHCl₃ in CDCl₃).[5] If your fluorinated analyte has signals that are close to these residual proton signals, you might observe ¹H-¹⁹F coupling, which can complicate the spectrum. While this is a minor effect, it's another point of consideration.
-
Consistency and Standard Practice: Using deuterated solvents is a standard practice that ensures consistency and comparability of data across different experiments and laboratories.
Q2: How does the choice of solvent affect my ¹⁹F NMR spectrum?
A2: The solvent can significantly influence the ¹⁹F NMR spectrum, primarily by altering the chemical shifts of the fluorine nuclei.[2][6][7] Fluorine is highly sensitive to its electronic environment.[2][8] Solvent molecules interact with the analyte through various mechanisms, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which change the electron density around the fluorine atoms and thus their resonance frequency.[9][10]
Key effects include:
-
Chemical Shift Changes: The same fluorinated compound can exhibit different ¹⁹F chemical shifts in different solvents. This effect can be substantial, sometimes shifting peaks by several ppm.[10][11] This is crucial when comparing spectra or reporting chemical shifts; always state the solvent used.
-
Peak Resolution and Shape: The viscosity of the solvent and specific interactions (like hydrogen bonding) can affect the relaxation times of the nuclei, influencing peak width. In some cases, a poor choice of solvent for your analyte's solubility can lead to broadened peaks or precipitation.[12] For instance, a study on PFAS compounds found that deuterated acetone and acetonitrile provided the best peak splitting and shape compared to solvents like CDCl₃, which caused significant line broadening.[12]
Q3: Are there any solvents I should absolutely avoid for fluorinated compounds?
A3: While there are no universally "banned" solvents, some can cause specific problems:
-
Reactive Solvents: Be cautious with solvents that could potentially react with your analyte. For example, deuterated methanol (CD₃OD) can exchange its deuterium with labile protons on your molecule, which might be an intended or unintended effect.[13]
-
Solvents with Overlapping Signals: Although the ¹⁹F chemical shift range is vast, it's theoretically possible for a solvent to contain a fluorinated impurity that could interfere with your spectrum. Always use high-purity NMR solvents from a reputable supplier.[14]
-
Protic vs. Aprotic Solvents: Protic solvents like D₂O and CD₃OD can form strong hydrogen bonds with fluorine atoms, which can significantly shift signals compared to aprotic solvents like CDCl₃ or acetone-d₆. This isn't necessarily something to "avoid," but it's a strong effect you must be aware of when interpreting your data.[9]
Solvent Selection Guide for Fluorinated Compounds
Choosing the right solvent is a balance between analyte solubility, chemical inertness, and the desired spectral characteristics. The following workflow and table provide a structured approach to making an informed decision.
Decision Workflow for Solvent Selection
Below is a decision-making workflow to guide you through the process of selecting an appropriate deuterated solvent for your fluorinated compound.
Caption: A workflow diagram for selecting a deuterated solvent for ¹⁹F NMR.
Comparative Table of Common Deuterated Solvents
This table summarizes the properties of commonly used deuterated solvents, with specific considerations for analyzing fluorinated compounds.
| Solvent | Formula | Typical ¹H Residual Peak (ppm) | Properties & Considerations for ¹⁹F NMR |
| Chloroform-d | CDCl₃ | 7.26 (singlet)[3] | Pros: Excellent general-purpose solvent for a wide range of organic compounds; low boiling point for easy sample recovery.[5][15] Cons: Weakly acidic proton can interact with basic sites; may not be suitable for highly polar molecules.[5] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet)[16] | Pros: Good solvating power for many compounds; can provide sharp, well-resolved peaks.[12][17] A good alternative when CDCl₃ fails. Cons: Can absorb water from the atmosphere. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet)[18] | Pros: Excellent for dissolving highly polar and sparingly soluble compounds; high boiling point is good for variable temperature studies.[13][18] Cons: High boiling point makes sample recovery difficult; very hygroscopic. |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet)[16] | Pros: Good for a range of polarities; often provides excellent resolution for fluorinated compounds.[12][19] Cons: Relatively low boiling point. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, -OD)[16] | Pros: Polar protic solvent, useful for compounds soluble in alcohols. Cons: The hydroxyl deuterium can exchange with labile protons on the analyte, which will be visible in ¹H NMR but can also affect the electronic environment for ¹⁹F NMR.[13] |
| Deuterium Oxide | D₂O | ~4.79 (singlet, HOD)[16] | Pros: The only choice for highly water-soluble compounds like proteins and some salts.[13] Cons: Limited to water-soluble analytes. Solvent effects from hydrogen bonding will be pronounced. |
Troubleshooting Guide
Problem: My ¹⁹F peaks are very broad or poorly resolved.
This is a common issue that can often be traced back to the solvent or sample preparation.
Caption: A troubleshooting flowchart for addressing broad peaks in ¹⁹F NMR.
Detailed Steps & Explanations:
-
Check Solubility: Visually inspect your NMR tube. If you see any precipitate or cloudiness, your compound is not fully dissolved. This is a primary cause of broad lines.
-
Solution: Choose a solvent in which your compound has higher solubility. Refer to the table above. For example, if your polar compound is poorly soluble in CDCl₃, try DMSO-d₆.[13]
-
-
Evaluate Concentration: Very high concentrations can lead to aggregation of molecules, which slows down molecular tumbling and results in broader peaks.
-
Solution: Prepare a more dilute sample.
-
-
Verify Instrument Shimming: Poor magnetic field homogeneity is a classic cause of broad peaks for all nuclei.
-
Solution: Ensure the instrument has been properly shimmed. A stable and strong lock signal is essential for good auto-shimming. If problems persist, manual shimming may be required.[4]
-
Problem: My chemical shifts are different from the literature values.
Causality & Solution:
-
Solvent Mismatch: This is the most likely reason. As discussed, ¹⁹F chemical shifts are highly sensitive to the solvent.[2][7] A study of polyfluoroaromatic compounds showed that chemical shifts could differ by over 2 ppm between CDCl₃ and DMSO-d₆.[20]
-
Action: Always verify that you are using the same solvent as the literature reference. If you must use a different solvent, report your results clearly stating the solvent and be aware that shifts will differ.
-
-
Referencing Issues: ¹⁹F NMR spectra are typically referenced externally to a standard like CFCl₃ (0 ppm) or internally to a reference compound.[2][21]
-
Action: Ensure your spectrometer is correctly calibrated and referenced. If you add an internal standard, make sure it is inert and does not interact with your compound. Common internal standards include C₆F₆ (-164.9 ppm) and Trifluoroacetic acid (-76.55 ppm).[21]
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹⁹F NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a fluorinated organic compound.
Materials:
-
Fluorinated analyte (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆)[14] (approx. 0.6-0.7 mL)
-
Clean, dry NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh Analyte: Accurately weigh 5-10 mg of your fluorinated compound directly into the clean, dry NMR tube.
-
Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolve Sample: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure the analyte is completely dissolved. If necessary, gentle warming or sonication can be used, but be cautious of solvent evaporation and analyte decomposition.
-
Visual Inspection: Hold the tube up to a light source to visually confirm that the solution is clear and free of any suspended particles or cloudiness.
-
Transfer to Spectrometer: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Instrument Setup: Lock, tune, and shim the instrument according to standard operating procedures before acquiring the ¹⁹F NMR spectrum.
References
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]
-
C. H. Langford, J. P. K. Tong. (1977). ¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. [Link]
-
University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]
-
Organofluorine / Alfa Chemistry. ¹⁹F NMR Chemical Shift Table. [Link]
-
ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ResearchGate. (2019). The ¹⁹F NMR shifts are not a measure for the nakedness of the fluoride anion. [Link]
-
Wikipedia. Deuterated chloroform. [Link]
-
ResearchGate. (2024). ³¹P- and ¹⁹F-NMR-spectra of P1 and P2 in deuterated acetone and D2O. [Link]
-
UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
J-STAGE. (1994). Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. [Link]
-
Scharlab. Solvents, deuterated for NMR for laboratory. [Link]
-
PubChem - NIH. Chloroform-D. [Link]
-
Reddit. (2018). Need help with a question about 13C and 19F NMR. [Link]
-
Defense Technical Information Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]
-
The Royal Society of Chemistry. (2020). Supplementary information for A ¹⁹F-MRI probe for the detection of Fe(II) ions in an aqueous system. [Link]
-
Wikipedia. Deuterated DMSO. [Link]
-
University of Ottawa. ¹⁹Fluorine NMR. [Link]
-
Taylor & Francis Online. (2018). A beginner's guide to ¹⁹F NMR and its role in drug screening. [Link]
-
Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]
-
Quora. How to interpret the ¹⁹F NMR spectra. [Link]
-
ResearchGate. (2020). Comparison of 1 H{ ¹⁹F}-NMR spectra of 14 in a) acetone, b) dichloromethane (DCM), and c) toluene. [Link]
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- 1. myuchem.com [myuchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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Validation & Comparative
A Multi-Spectroscopic Approach to the Structural Validation of Methyl 2-fluoro-3-hydroxypropanoate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the presence of fluorine in active pharmaceutical ingredients (APIs) has become increasingly prevalent, imparting desirable properties such as enhanced metabolic stability and binding affinity.[1][2] Methyl 2-fluoro-3-hydroxypropanoate is a key building block for synthesizing various fluorinated compounds, making the unambiguous confirmation of its structure a critical upstream requirement for any drug discovery pipeline.[3][4]
This guide provides an in-depth, multi-faceted approach to the structural elucidation of this compound (MFHP), moving beyond a simple recitation of data to explain the causal logic behind the selection of each analytical technique. We will demonstrate how a synergistic combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Analytical Strategy: An Orthogonal & Verifiable Workflow
Figure 1: A comprehensive workflow for the structural validation of this compound.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Causality: Mass spectrometry is the foundational first step. Its primary purpose is to provide the exact molecular weight and, with high-resolution instruments, the elemental formula. This immediately validates the success of the synthesis and rules out a vast number of alternative products. We opt for Electron Impact (EI) ionization as a standard method for small, relatively volatile molecules, as it provides both a molecular ion and a reproducible fragmentation pattern that can offer initial structural clues.[5]
Experimental Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of MFHP (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities.
-
Ionization: Utilize a standard Electron Impact (EI) source at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and relevant fragments.
Data Interpretation & Comparison
The molecular formula for MFHP is C₄H₇FO₃, with a calculated monoisotopic mass of approximately 122.04 Da.[6][7]
Table 1: Expected Mass Spectrometry Data for MFHP
| m/z (Daltons) | Proposed Fragment | Interpretation | Supporting Evidence |
| 122 | [C₄H₇FO₃]⁺ | Molecular Ion (M⁺) | Confirms the overall molecular weight. |
| 121 | [C₄H₆FO₃]⁻ | [M-H]⁻ | Often observed in negative ion mode; reported in literature.[3] |
| 92 | [C₃H₅FO₂]⁺ | [M - CH₂O]⁺ | Loss of formaldehyde, a common fragmentation pathway.[8] |
| 91 | [C₄H₆FO₂]⁺ | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 77 | [C₃H₆FO]⁺ | [M - COOCH₃]⁺ | Loss of the carbomethoxy group.[8] |
The presence of the molecular ion at m/z 122 is the primary confirmation. High-resolution MS would further narrow the possible elemental compositions to C₄H₇FO₃, providing a definitive formula. Unlike compounds with chlorine or bromine, fluorine is monoisotopic (¹⁹F), so we do not expect to see the characteristic M+2 isotope patterns.[9][10]
Infrared (IR) Spectroscopy: A Rapid Functional Group Scan
Expertise & Causality: While NMR provides the ultimate detail, IR spectroscopy offers a rapid and inexpensive confirmation of the key functional groups. Its value lies in its speed and ability to quickly verify the presence of the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds. The absence or presence of these characteristic peaks provides immediate validation of the molecule's core chemical architecture.
Experimental Protocol (ATR-IR)
-
Sample Application: Place a single drop of neat MFHP liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Data Interpretation & Comparison
The IR spectrum is analyzed by identifying characteristic absorption bands for the functional groups expected in MFHP.
Table 2: Characteristic IR Absorption Bands for MFHP
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding. Confirms the hydroxyl group.[11][12] |
| ~2960 (medium) | C-H stretch | sp³ C-H | Aliphatic C-H bonds in the methyl and methylene groups. |
| ~1750 (strong) | C=O stretch | Ester (-COOR) | A strong, sharp peak characteristic of a saturated ester carbonyl.[11][13] |
| ~1200-1000 (strong) | C-O stretch | Ester & Alcohol | Confirms the C-O single bonds of the ester and alcohol.[13] |
| ~1100-1000 (strong) | C-F stretch | Fluoroalkane | Confirms the presence of the carbon-fluorine bond.[14] |
The simultaneous presence of a broad O-H stretch and a strong C=O stretch around 1750 cm⁻¹ is powerful evidence for the hydroxy-ester structure. This quickly distinguishes it from potential side-products like methyl 2-fluoroacrylate, which would lack the O-H band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for the complete structural elucidation of organic molecules.[15] For MFHP, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, allows us to unambiguously determine the atomic connectivity. The unique spin properties of ¹⁹F (100% natural abundance, spin I=½) make it an excellent NMR nucleus, providing clear signals and characteristic couplings to nearby protons and carbons that act as definitive structural reporters.[16][17]
Experimental Protocol (Multinuclear NMR)
-
Sample Preparation: Dissolve approximately 10-15 mg of MFHP in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as the internal reference (0.0 ppm) for ¹H and ¹³C spectra.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Note that signals for carbons bonded to fluorine will appear as doublets due to ¹JCF and ²JCF coupling.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum. An external reference standard like CFCl₃ (0.0 ppm) is typically used.
-
2D NMR (COSY & HSQC):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
-
Data Interpretation & Comparison
The combination of 1D and 2D NMR data allows for a complete assignment of the molecule's structure.
Figure 2: Key NMR coupling interactions within this compound.
¹H NMR Analysis The proton NMR spectrum is expected to show four distinct signals.
Table 3: Predicted ¹H NMR Data for MFHP (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling (J, Hz) | Assignment |
| a | ~3.81 | 3H | Singlet (s) | - | -OCH₃ |
| b | ~4.9-5.1 | 1H | Doublet of Multiplets (dm) | ²JHF ≈ 45-50 Hz; ³JHH ≈ 3-7 Hz | F-CH -CH₂ |
| c | ~3.9-4.1 | 2H | Multiplet (m) | ³JHH ≈ 3-7 Hz; ³JHF ≈ 20-25 Hz | CH-CH₂ -OH |
| d | ~2.85 | 1H | Broad Singlet (br s) | - | -OH |
-
Causality: The methoxy protons (a) are a singlet as they have no adjacent protons. The methine proton (b) is shifted significantly downfield by the adjacent electron-withdrawing fluorine and carbonyl group. Its signal is split into a large doublet by the geminal fluorine (²JHF) and further split into smaller multiplets by the adjacent methylene protons (³JHH).[18] The methylene protons (c) are diastereotopic and form a complex multiplet due to coupling with both the methine proton (³JHH) and the vicinal fluorine (³JHF).[19] The hydroxyl proton (d) is typically a broad singlet that may exchange with trace water in the solvent. The observed values are consistent with published data.
¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum will display four signals, as each carbon is in a unique chemical environment.
Table 4: Predicted ¹³C NMR Data for MFHP (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling (J, Hz) | Assignment |
| ~168 | Doublet | ²JCF ≈ 20-25 Hz | C =O |
| ~90 | Doublet | ¹JCF ≈ 180-200 Hz | C HF |
| ~63 | Doublet | ²JCF ≈ 20-25 Hz | C H₂OH |
| ~53 | Singlet | - | OC H₃ |
-
Causality: The carbonyl carbon is the most downfield. The key diagnostic feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine, resulting in a widely split doublet.[1][2] The other carbons of the propanoate backbone also show smaller two-bond couplings to fluorine.
¹⁹F NMR Analysis The proton-coupled ¹⁹F NMR spectrum provides complementary information confirming the H-F coupling network.
-
Expected Spectrum: A single signal will appear, split into a complex multiplet. This multiplet arises from a large geminal coupling to the CH proton (²JHF ≈ 45-50 Hz) and a smaller vicinal coupling to the two CH₂ protons (³JHF ≈ 20-25 Hz). A proton-decoupled ¹⁹F experiment would collapse this multiplet into a sharp singlet, confirming the presence of a single, unique fluorine atom in the molecule.
2D NMR for Final Confirmation
-
¹H-¹H COSY: This experiment would show a clear cross-peak between the multiplet at δ ~4.9-5.1 (CH) and the multiplet at δ ~3.9-4.1 (CH₂), definitively proving that these two groups are adjacent.
-
¹H-¹³C HSQC: This experiment acts as a final verification, correlating the proton signals to their directly attached carbons: δH ~3.81 with δC ~53 (CH₃); δH ~4.9-5.1 with δC ~90 (CHF); and δH ~3.9-4.1 with δC ~63 (CH₂OH).
Conclusion: A Synthesized, Validated Structural Assignment
By integrating the data from these orthogonal spectroscopic techniques, we can confidently validate the structure of this compound.
-
Mass Spectrometry confirms the molecular weight of 122 and the elemental formula C₄H₇FO₃.
-
Infrared Spectroscopy verifies the presence of the essential hydroxyl (-OH) and ester carbonyl (C=O) functional groups.
-
NMR Spectroscopy provides the definitive structural map. ¹H and ¹³C NMR identify the four unique proton and carbon environments, while the characteristic H-F and C-F coupling constants, corroborated by ¹⁹F NMR, establish the precise location of the fluorine atom at the C2 position. 2D NMR experiments (COSY and HSQC) lock in these assignments by showing unambiguous C-H and H-H connectivities.
This systematic and self-validating workflow ensures that the identity and purity of this critical synthetic intermediate are established with the highest degree of scientific rigor, providing a solid foundation for its use in subsequent stages of drug development and materials science.
References
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Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
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Černochová, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-10. [Link]
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Chen, J., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1081-1087. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes. [Link]
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Peruchena, N. M., & Aucar, G. A. (2014). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 16(27), 14041-14049. [Link]
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Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19646-19651. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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Manatt, S. L., & Elleman, D. D. (1962). Opposite Relative Signs of Geminal and Vicinal Fluorine-Fluorine N.M.R. Coupling Constants in a Saturated Fluorocarbon by Double Resonance. Journal of the American Chemical Society, 84(8), 1579-1580. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Duke University NMR Center. Coupling constants. [Link]
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TETRAHEDRON CHEMISTRY CLASSES. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. [Link]
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Wiley-VCH GmbH. (n.d.). ERYTHRO-(METHYL 2-HYDROXY-2,3-DIPHENYL-3-FLUOROPROPANOATE). SpectraBase. [Link]
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University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. [Link]
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Alonso, J. L., et al. (1998). Vicinal fluorine-proton coupling constants. Semantic Scholar. [Link]
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LibreTexts Chemistry. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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Kumar, A., & Singh, S. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(2), 856-861. [Link]
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NMR Service. (n.d.). 19Fluorine NMR. [Link]
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Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 343-360. [Link]
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University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. [Link]
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LibreTexts Chemistry. (2023, September 11). Infrared Spectroscopy Absorption Table. [Link]
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Wiley-VCH GmbH. (n.d.). ETHYL-2-FLUORO-3-HYDROXY-3-METHYL-BUTANOATE. SpectraBase. [Link]
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Chen, J., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
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A Comparative Guide to Fluorinated Propanoate Building Blocks: Methyl 2-fluoro-3-hydroxypropanoate vs. Methyl 3-chloro-2-fluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. Small, fluorinated building blocks are indispensable tools in this endeavor, providing a reliable means to introduce this unique halogen. This guide offers an in-depth comparison of two such building blocks: Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivative, Methyl 3-chloro-2-fluoropropanoate (MCFP) . Both serve as valuable three-carbon synthons, yet their distinct functionalities at the C3 position—a hydroxyl group versus a chlorine atom—dictate their divergent reactivity and synthetic utility.
As precursors to the industrially significant monomer, methyl 2-fluoroacrylate (MFA), both MFHP and MCFP offer a strategic advantage by circumventing the storage and transportation challenges associated with the highly volatile and polymerizable MFA.[1][2] This guide will dissect the nuances of their synthesis, reactivity, and application, supported by experimental data and protocols to inform your selection of the optimal building block for your synthetic campaign.
Core Physicochemical and Safety Profile
A foundational understanding of the physical and safety properties of these reagents is paramount for their effective and safe implementation in a laboratory setting. The presence of the electronegative fluorine atom at the α-position influences the properties of both molecules. The primary distinction arises from the C3 substituent, with the hydroxyl group in MFHP capable of hydrogen bonding, leading to a significantly higher boiling point compared to the chlorinated analogue, MCFP.
| Property | This compound (MFHP) | Methyl 3-chloro-2-fluoropropanoate (MCFP) |
| CAS Number | 671-30-7 | 55900-27-1 |
| Molecular Formula | C₄H₇FO₃ | C₄H₆ClFO₂ |
| Molecular Weight | 122.09 g/mol [3] | 140.54 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] | Colorless liquid |
| Boiling Point | 197 °C at 760 mmHg[6] | ~153 °C at 760 mmHg (estimated) |
| Density | 1.204 g/cm³ at 25 °C[1] | ~1.186 g/cm³ (similar to methyl 3-chloropropionate)[7] |
| Key Hazards | Skin, eye, and respiratory irritation (H315, H319, H335)[5] | Flammable liquid, skin/eye/respiratory irritant (similar to related chloro-esters)[8] |
Synthesis and Interconversion: A Strategic Workflow
The synthesis of these building blocks is intrinsically linked. MFHP is typically prepared first and can then be readily converted to MCFP. This two-step approach provides access to both synthons from common starting materials.
Synthesis of this compound (MFHP)
A robust and environmentally conscious method for synthesizing MFHP proceeds from methyl fluoroacetate via a Claisen-type condensation, followed by reaction with formaldehyde.[1][9] This "one-pot" approach avoids the use of heavy metals and provides the target compound in high yield. The causality behind this experimental design lies in the in-situ generation of a stable enolate from methyl fluoroacetate, which then acts as a nucleophile, attacking formaldehyde to furnish the desired β-hydroxy ester.
graph Synthesis_MFHP {
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node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
MFA [label="Methyl Fluoroacetate"];
Base [label="Strong Base\n(e.g., NaOMe)", shape=ellipse, fillcolor="#FFFFFF"];
Enolate [label="Stable Enolate\nIntermediate"];
Formaldehyde [label="Formaldehyde (aq)", shape=ellipse, fillcolor="#FFFFFF"];
MFHP [label="Methyl 2-fluoro-3-\nhydroxypropanoate (MFHP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
MFA -> Enolate [label=" +"];
Base -> Enolate;
Enolate -> MFHP [label=" +"];
Formaldehyde -> MFHP;
}
Caption: Conversion of MFHP to MCFP.
Reactivity Profile: The Impact of the C3-Substituent
The synthetic utility of MFHP and MCFP is defined by the reactivity of their respective C3 functional groups. The choice between the two depends on the desired subsequent transformation.
-
This compound (MFHP): The primary hydroxyl group of MFHP can undergo a range of reactions typical for alcohols. It can be oxidized to the corresponding aldehyde, protected with various protecting groups, or used as a nucleophile in etherification reactions. Its key value lies in its ability to be converted into a better leaving group, as demonstrated in its conversion to MCFP.
-
Methyl 3-chloro-2-fluoropropanoate (MCFP): The chlorine atom in MCFP serves as a good leaving group in nucleophilic substitution reactions. This opens up a wide array of synthetic possibilities, allowing for the introduction of various nucleophiles such as azides, cyanides, thiols, and amines at the C3 position. This makes MCFP a more versatile intermediate for building molecular complexity compared to MFHP. The electron-withdrawing effect of the adjacent α-fluoro ester moiety can influence the rate of these substitution reactions.
Applications in Drug Discovery and Development
Both MFHP and MCFP are valuable building blocks for the synthesis of complex, biologically active molecules. The presence of the α-fluoro ester motif is of particular interest in drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[3][6]
While specific, publicly disclosed examples of MFHP and MCFP in the synthesis of late-stage clinical candidates are limited, the broader class of α-fluoro-β-hydroxy and α-fluoro-β-chloro esters are key intermediates in the synthesis of fluorinated analogues of natural products and other bioactive compounds. For example, they can be used to synthesize fluorinated amino acids, sugars, and nucleoside analogues, which are important in the development of antiviral and anticancer agents.[8] The ability to introduce diverse functionalities at the C3 position of MCFP makes it a particularly attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound (MFHP) [2]
This protocol is adapted from a reported environmentally friendly synthesis.
-
Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, add 160 mL of deionized water.
-
Addition of Reagents: To the stirred water, add sodium (Z)-2-fluoro-1,4-dimethoxy-3,4-dioxobut-1-en-1-olate (20 g, 100 mmol) and sodium bicarbonate (4.2 g, 50 mmol).
-
Addition of Formaldehyde: Slowly dropwise, add 37% aqueous formaldehyde (73 g, 900 mmol) to the reaction mixture while maintaining the temperature between 20-30 °C.
-
Reaction: Stir the reaction mixture vigorously for 3 hours at 20-30 °C. Monitor the reaction progress by gas chromatography (GC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (1-2 mmHg) to collect the fraction boiling at approximately 80 °C. This should yield MFHP as a colorless oil.
Protocol 2: Synthesis of Methyl 3-chloro-2-fluoropropanoate (MCFP) from MFHP
This is a general procedure for the chlorination of a primary alcohol using thionyl chloride.
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) or another suitable solvent.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the stirred solvent.
-
Addition of MFHP: Dissolve this compound (MFHP) (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the thionyl chloride solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude MCFP.
-
Purification: The crude product can be purified by vacuum distillation to yield pure methyl 3-chloro-2-fluoropropanoate.
Spectroscopic Validation
The identity and purity of MFHP and MCFP should be confirmed by standard spectroscopic methods. Below are the expected spectral characteristics.
This compound (MFHP)
-
¹H NMR: The spectrum will show a multiplet for the proton at the C2 position, coupled to both the fluorine atom and the C3 protons. The C3 protons will appear as a multiplet, also coupled to the C2 proton and the fluorine. The methyl ester protons will be a singlet, and the hydroxyl proton will be a broad singlet.
-
¹³C NMR: The spectrum will show four distinct carbon signals. The carbon attached to the fluorine (C2) will appear as a doublet due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight.
Methyl 3-chloro-2-fluoropropanoate (MCFP)
-
¹H NMR: Similar to MFHP, the proton at C2 will be a multiplet due to coupling with fluorine and the C3 protons. The C3 protons, now adjacent to a chlorine, will be shifted downfield compared to MFHP and will appear as a multiplet. The methyl ester protons will be a singlet.
-
¹³C NMR: The spectrum will show four distinct carbon signals. The C2 carbon will be a doublet due to C-F coupling. The C3 carbon, now attached to chlorine, will be shifted significantly compared to the C3 in MFHP.
-
¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Conclusion
Both this compound and Methyl 3-chloro-2-fluoropropanoate are valuable and versatile building blocks in the synthesis of complex organic molecules, particularly in the field of drug discovery.
-
Choose MFHP when you need a stable, high-boiling point precursor to MFA, or when the synthetic route requires reactions specific to a primary alcohol, such as oxidation or specific etherifications.
-
Choose MCFP for its enhanced versatility as a synthetic intermediate. The chloro group at the C3 position serves as a good leaving group, enabling a wide range of nucleophilic substitution reactions to build molecular diversity.
The choice between these two reagents will ultimately be dictated by the specific synthetic strategy and the desired target molecule. A thorough understanding of their respective properties and reactivity, as outlined in this guide, is essential for their successful application in your research and development endeavors.
References
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2. Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. *Phosphorus, Sulfur, and Silicon and the Related Elements*, 197(11), 1123-1129. [https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2097587](https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2097587)
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6. Sammakia, T., & Greenberg, J. A. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. *The Journal of Organic Chemistry*, 82(6), 3245–3251. [https://pubs.acs.org/doi/10.1021/acs.joc.6b02931](https://pubs.acs.org/doi/10.1021/acs.joc.6b02931)
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12. Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. *Taylor & Francis Online*. [https://www.tandfonline.com/doi/abs/10.1080/10426507.2022.2097587](https://www.tandfonline.com/doi/abs/10.1080/10426507.2022.2097587)
13. Fu, B., et al. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. *Taylor & Francis Online*. [https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2097587](https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2097587)
14. ChemicalBook. *2-Fluoro-3-hydroxypropanoic acid methyl ester*. [https://www.chemicalbook.com/ProductChemicalPropertiesCB51113885_EN.htm](https://www.chemicalbook.com/ProductChemicalPropertiesCB51113885_EN.htm)
15. Doc Brown's Chemistry. *1H proton NMR spectrum of 1-chloro-2-methylpropane*. [http://www.docbrown.info/page06/molecule_spectroscopy/h1nmr_haloalkanes_2.htm](http://www.docbrown.info/page06/molecule_spectroscopy/h1nmr_haloalkanes_2.htm)
16. Google Patents. *Synthesis method of 2-fluoro-methyl 3-hydroxypropionate*. [https://patents.google.com/patent/CN105646216A/en](https://patents.google.com/patent/CN105646216A/en)
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18. Chemistry LibreTexts. *13.11: Characteristics of ¹³C NMR Spectroscopy*. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.11%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.11%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy)
19. Doc Brown's Chemistry. *1H proton NMR spectrum of 1-chloropropane*. [http://www.docbrown.info/page06/molecule_spectroscopy/h1nmr_haloalkanes_1.htm](http://www.docbrown.info/page06/molecule_spectroscopy/h1nmr_haloalkanes_1.htm)
20. Doc Brown's Chemistry. *mass spectrum of 2-chloro-2-methylpropane*. [http://www.docbrown.info/page06/molecule_spectroscopy/ms_haloalkanes_2.htm](http://www.docbrown.info/page06/molecule_spectroscopy/ms_haloalkanes_2.htm)
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A Comparative Analysis of Synthetic Routes to Mifepristone (MFHP)
Introduction: The Significance of Mifepristone and Its Synthesis
Mifepristone (MFHP), also known by its developmental code RU-486, is a synthetic steroid that has garnered significant attention for its potent antiprogestational and antiglucocorticoid activities.[1][2][3][4] Chemically, it is 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-(prop-1-ynyl)-estra-4,9-dien-3-one.[1][2] Its primary clinical application is in combination with a prostaglandin analog, like misoprostol, for medical termination of pregnancy.[3][5] Beyond this, its therapeutic potential is being explored in the treatment of Cushing's syndrome, uterine leiomyomas, endometriosis, and certain types of cancer.[3][4][6][7][8]
The intricate stereochemistry of the mifepristone molecule presents a considerable challenge for chemical synthesis. The development of efficient, scalable, and cost-effective synthetic routes is crucial for ensuring its availability for both clinical use and further research. This guide provides a comparative analysis of different synthetic strategies for mifepristone, offering insights into the chemical logic behind these routes and presenting experimental data to support the comparison.
Core Synthetic Strategies for Mifepristone
The synthesis of mifepristone is a multi-step process that typically begins with a readily available steroid precursor.[9] While numerous variations and improvements have been reported, the foundational routes share several key transformations. Here, we will compare the classical approach, largely based on the pioneering work at Roussel-Uclaf, and subsequent modifications aimed at improving efficiency and yield.
Route 1: The Classical Roussel-Uclaf Synthesis Pathway
The original synthesis of mifepristone, developed by Georges Teutsch and his team at Roussel-Uclaf in the early 1980s, established the fundamental framework for producing this complex molecule.[9][10] This route typically commences from a steroid nucleus, such as a derivative of estrone or 19-nortestosterone. A generalized scheme is presented below.
Key Stages of the Classical Synthesis:
-
Formation of the Dienone System: The synthesis often starts with a precursor that is converted to the characteristic estra-4,9-dien-3-one steroidal backbone. This conjugated system is crucial for the biological activity of mifepristone.
-
Protection of the C3 Carbonyl Group: To prevent unwanted reactions in subsequent steps, the ketone at the C3 position is selectively protected, often as a ketal.[9]
-
Epoxidation: A key step involves the formation of an epoxide ring, typically at the 5α,10α position. This epoxide serves as a precursor for the introduction of the crucial 11β-substituent.
-
Grignard Reaction for 11β-Aryl Group Introduction: The epoxide is then opened by a Grignard reagent, specifically p-bromophenyl magnesium bromide with a protected amino group, or a similar organometallic reagent. This reaction introduces the bulky 4-(dimethylamino)phenyl group at the 11β position, a hallmark of mifepristone's structure.[9]
-
Introduction of the 17α-Propynyl Group: The ketone at the C17 position is reacted with a propynylating agent, such as propynylmagnesium bromide or propynyllithium, to install the 17α-(1-propynyl) side chain.
-
Deprotection and Isomerization: Finally, the protecting group at C3 is removed, and any necessary isomerizations are carried out to yield mifepristone.
Visualizing the Classical Pathway:
Caption: A generalized workflow of the classical synthesis route for Mifepristone.
Route 2: Improved Synthesis of a Key Mifepristone Intermediate
Later developments in the synthesis of mifepristone have focused on optimizing specific steps to improve overall yield, reduce costs, and enhance safety. One such improvement is in the preparation of the key intermediate, 3α,3β-ethylenedioxy-17β-hydroxyl-(1-propynyl)-estra-5(10),9(11)-diene.
A patented method highlights a more efficient way to generate the propynyl magnesium bromide reagent and its subsequent reaction with the steroid core.[11]
Key Improvements:
-
Optimized Grignard Reagent Formation: The process begins with the reaction of magnesium sheets and bromoethane in tetrahydrofuran (THF) at a controlled temperature of 25-39°C to form ethyl magnesium bromide. Propyne gas is then introduced to this solution to generate propynyl magnesium bromide.[11] This method provides better control and potentially higher purity of the Grignard reagent compared to older methods.
-
Improved Reaction Conditions: The subsequent reaction of propynyl magnesium bromide with 3α,3β-ethylenedioxy-estra-5(10),9(11)-dien-17-one is carried out in THF. This improved process is claimed to increase the purity of the resulting intermediate.[11]
This refined approach to a critical step in the overall synthesis can lead to a higher overall yield and purity of the final mifepristone product, making the industrial-scale production more economically viable.
Visualizing the Intermediate Synthesis Workflow:
Caption: Workflow for the improved synthesis of a key Mifepristone intermediate.
Comparative Performance Analysis
A direct, quantitative comparison of different mifepristone synthesis routes from the literature is challenging due to variations in reporting and scale. However, we can construct a qualitative and semi-quantitative comparison based on the available information.
| Parameter | Classical Roussel-Uclaf Route | Improved Intermediate Synthesis Route |
| Starting Material | Estrone or 19-nortestosterone derivatives | 19-hydroxy-4-androstenedione (for the dienone intermediate)[12] |
| Key Reagents | Grignard reagents, epoxidizing agents | Lead tetraacetate, p-toluene sulfonic acid (for dienone formation)[12], optimized Grignard reagents[11] |
| Reported Yield | Varies, often with room for optimization in individual steps. | A yield of 72.7% with >98% purity is reported for the estra-4,9-diene-3,17-dione intermediate.[12] |
| Number of Steps | Generally a multi-step synthesis (often 10+ steps). | The synthesis of the dienone intermediate is shortened to two steps from 19-hydroxy-4-androstenedione.[12] |
| Scalability | Has been successfully scaled for industrial production. | The improved methods are designed for industrial applicability, aiming to reduce costs and improve purity.[11][12] |
| Environmental & Safety Concerns | Some classical routes may use hazardous reagents like chromium-based oxidants. | The improved synthesis for the dienone intermediate avoids the use of chromium-containing Jones reagent, reducing environmental pollution.[12] |
Experimental Protocols
The following are generalized, illustrative protocols based on the descriptions of the synthetic routes. These are not exhaustive and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: General Procedure for the Introduction of the 11β-Aryl Group (Illustrative)
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous THF. A solution of 4-bromo-N,N-dimethylaniline in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Epoxide Opening Reaction: The solution of the steroid epoxide (e.g., 5α,10α-epoxy-estra-9-en-3,17-dione, with the C3 and C17 positions appropriately protected) in anhydrous THF is cooled to a low temperature (e.g., -20°C to 0°C). The prepared Grignard reagent is then added slowly via cannula.
-
Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 11β-arylated steroid.
Protocol 2: Improved Synthesis of Estra-4,9-diene-3,17-dione[12]
-
Degradation Esterification: 19-hydroxy-4-androstenedione is dissolved in an organic solvent such as toluene. Lead tetraacetate is added, and the mixture is heated to conduct the degradation esterification of the 19-hydroxy group.
-
Reaction Monitoring and Workup: The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is filtered, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield the crude degradation esterification product.
-
Dehydration and Isomerization: The crude product from the previous step is dissolved in an organic solvent (e.g., toluene), and p-toluene sulfonic acid is added. The mixture is heated to effect dehydration and isomerization to the desired estra-4,9-diene-3,17-dione.
-
Purification: After the reaction is complete, the mixture is washed to neutrality with saturated sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product can be further purified by recrystallization or chromatography. A reported yield for this two-step process is 72.7% with a purity of over 98%.[12]
Conclusion and Future Outlook
The synthesis of mifepristone has evolved significantly since its initial discovery. While the classical Roussel-Uclaf route laid the groundwork, subsequent research has focused on improving the efficiency, safety, and cost-effectiveness of the synthesis. The development of shorter synthetic routes to key intermediates, such as estra-4,9-diene-3,17-dione, and the optimization of critical reactions like the Grignard addition, have been instrumental in making mifepristone more accessible.
Future research in this area will likely continue to focus on the principles of green chemistry, seeking to replace hazardous reagents with more environmentally benign alternatives and to improve the atom economy of the overall synthesis. Furthermore, the development of novel synthetic methodologies may open up new avenues for creating analogues of mifepristone with enhanced therapeutic properties or reduced side effects.[1][13][14]
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A Tale of Two Syntheses: Biocatalytic vs. Chemical Routes to 2-Fluoro-3-hydroxypropionic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) represents a valuable chiral building block in the synthesis of complex fluorinated pharmaceuticals and materials.[1][2] The choice of synthetic methodology to access this key intermediate is critical, with both biocatalytic and traditional chemical approaches presenting distinct advantages and limitations. This guide provides an in-depth, objective comparison of these two synthetic paradigms, supported by experimental data, to inform rational decision-making in research and development.
At a Glance: Key Performance Indicators
| Metric | Biocatalytic Synthesis | Chemical Synthesis |
| Starting Materials | 2-Fluoromalonic acid, glucose (for whole-cell catalysis) | Methyl fluoroacetate, dimethyl oxalate, formaldehyde |
| Reaction Conditions | Aqueous buffer, near-neutral pH, ambient temperature and pressure | Organic solvents, strong bases, variable temperatures |
| Yield | 50.0 mg/L (product titer)[2] | ~81.3% (for methyl ester intermediate)[3] |
| Stereoselectivity | High (enantiopure product expected) | Racemic (unless chiral catalysts/auxiliaries are used) |
| Environmental Impact | Minimal, biodegradable catalysts, aqueous media | Use of organic solvents and strong reagents, potential for hazardous waste |
| Process Complexity | Requires genetic engineering of microorganisms | Multi-step process with intermediate isolation |
The Biocatalytic Approach: Harnessing Nature's Precision
The biosynthesis of 2-F-3-HP leverages the exquisite selectivity of enzymes to construct the target molecule under mild, environmentally benign conditions. A notable example involves the use of engineered Escherichia coli as a whole-cell biocatalyst.[2][4]
The Enzymatic Pathway
This biocatalytic route employs a synthetic metabolic pathway engineered into E. coli. The key enzymatic transformations are catalyzed by methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR), with a malonate transmembrane protein (MadLM) facilitating the uptake of the precursor, 2-fluoromalonic acid (2-FMA).[1][2]
Caption: Biocatalytic synthesis of 2-F-3-HP in engineered E. coli.
Experimental Protocol: Whole-Cell Biocatalysis
The following is a representative protocol for the whole-cell biocatalytic synthesis of 2-F-3-HP:
-
Strain Cultivation: An engineered E. coli strain co-expressing the genes for MatBrp, MCR, and MadLM is cultured in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Gene Expression: Protein expression is induced by the addition of an appropriate inducer (e.g., arabinose and IPTG) and the culture is further incubated at a lower temperature (e.g., 16°C) for a defined period (e.g., 12-16 hours).
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing glucose as a carbon source.
-
Substrate Addition and Reaction: 2-Fluoromalonic acid is added to the cell suspension to a final concentration of 20 mM. The reaction mixture is incubated at 30°C with shaking for 24 hours.[1]
-
Product Analysis: The concentration of 2-F-3-HP in the supernatant is determined by High-Performance Liquid Chromatography (HPLC). A product titer of 50.0 mg/L has been reported under these conditions.[2]
Advantages and Causality
The primary advantage of the biocatalytic route is its inherent stereoselectivity. Enzymes, with their well-defined three-dimensional active sites, typically produce a single enantiomer of a chiral molecule. This is a critical feature for pharmaceutical applications where often only one enantiomer is biologically active. Furthermore, the reaction is conducted in an aqueous medium under mild conditions, which significantly reduces the environmental footprint and eliminates the need for harsh reagents and solvents.[4]
The Chemical Synthesis Approach: A Stepwise Construction
Chemical synthesis offers a more traditional route to 2-F-3-HP, typically involving a multi-step process. A common strategy involves the synthesis of a stable ester precursor, which is subsequently hydrolyzed to the desired carboxylic acid.[3][5]
The Chemical Pathway
A representative chemical synthesis involves two main stages: the formation of methyl 2-fluoro-3-hydroxypropanoate, followed by its hydrolysis.[3]
Caption: A two-step chemical synthesis of 2-F-3-HP.
Experimental Protocol: Chemical Synthesis
The following protocol is based on a described method for the synthesis of the methyl ester of 2-F-3-HP, followed by a general hydrolysis step.[3]
-
Formation of the Enolate: Methyl fluoroacetate and dimethyl oxalate are dissolved in a suitable solvent (e.g., methanol). A strong base, such as sodium methoxide, is added to generate the enolate intermediate.
-
Reaction with Formaldehyde: An aqueous solution of formaldehyde is added to the enolate solution. The reaction is stirred at room temperature for 2-3 hours to yield this compound. An isolated yield of 81.3% for the ester has been reported.[3]
-
Hydrolysis to the Acid: The methyl ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating the ester with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to isolate the final product. The hydrolysis step is reported to have a nearly quantitative yield.[6]
Advantages and Causality
The chemical synthesis route offers the advantage of being readily scalable and not dependent on the complexities of microbial fermentation. The starting materials are relatively inexpensive and the reaction procedures are well-established in organic synthesis.[5] However, a significant drawback is the lack of inherent stereocontrol. The reaction of the planar enolate with formaldehyde will typically result in a racemic mixture of the (R) and (S) enantiomers of 2-F-3-HP. Achieving an enantiopure product via a chemical route would necessitate additional, often costly and complex, steps such as chiral resolution or asymmetric catalysis.
Conclusion: A Choice Guided by Priorities
The selection between a biocatalytic and a chemical synthesis for 2-fluoro-3-hydroxypropionic acid is a decision contingent on the specific priorities of the project.
For applications where enantiopurity is paramount and a green, sustainable process is desired, biocatalysis stands out as the superior choice. The mild reaction conditions and the use of renewable resources are in line with the principles of green chemistry. While the reported product titer is currently modest, there is significant potential for optimization through metabolic engineering and fermentation process development.
Conversely, for applications where a racemic mixture is acceptable or where rapid, large-scale production is the primary driver, chemical synthesis offers a more direct and established route. The higher concentration of the product in the reaction mixture can simplify downstream processing. However, the environmental impact and the need for additional steps to achieve enantiopurity are significant considerations.
Ultimately, the ongoing advancements in both synthetic chemistry and biotechnology will continue to shape the landscape of fluorinated molecule synthesis, offering an expanding toolkit for researchers and drug developers.
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A Comparative Guide to Alternative Stable Precursors for Methyl 2-Fluoroacrylate (MFA) Synthesis
Introduction: The Challenge and Importance of Methyl 2-Fluoroacrylate (MFA)
Methyl 2-fluoroacrylate (MFA) is a pivotal monomer in the development of advanced fluorinated polymers and specialty materials.[1] Its unique structure, featuring a fluorine atom at the α-position, imparts desirable properties such as high thermal stability, chemical resistance, and specific optical characteristics to the resulting polymers.[2][3] These polymers are indispensable in high-performance applications, including optical fibers, coatings, sealants, and semiconductor photoresists.[1][3] Furthermore, MFA serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Despite its utility, the direct synthesis and handling of MFA are fraught with challenges. The molecule is highly reactive, prone to spontaneous polymerization, and exhibits significant toxicity, being harmful if inhaled, swallowed, or in contact with skin.[5][6][7] Many traditional synthetic routes also rely on hazardous and toxic starting materials, such as methyl fluoroacetate (MFAc), posing considerable risks to safety and the environment.[8] These factors complicate storage, transportation, and large-scale industrial production, driving the critical need for safer, more stable precursors that can be efficiently converted to MFA on demand.
This guide provides a comparative analysis of alternative, stable precursors for MFA synthesis, offering researchers and process chemists a data-driven overview of safer and more practical synthetic strategies. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of these alternatives to traditional methods.
The "Roundabout" Strategy: Leveraging Stable Hydroxy-Fluoro Intermediates
A highly promising approach to circumvent the challenges of MFA's instability is a "roundabout" strategy involving stable, easily handled intermediates that can be converted to MFA in a final, high-yielding step. Methyl 2-fluoro-3-hydroxypropanoate (MFHP) and its derivative, methyl 3-chloro-2-fluoropropanoate (MCFP), are central to this strategy.[9][10] This methodology separates the synthesis of the fluorinated backbone from the formation of the reactive acrylate double bond, significantly enhancing the safety and logistics of the overall process.
Workflow for the "Roundabout" Synthesis of MFA
Caption: Comparative workflows for major MFA synthesis routes.
Quantitative Performance and Safety Comparison
To facilitate an objective comparison, the following table summarizes key performance indicators and safety considerations for each major synthetic route.
| Feature | Route 1: MCFP Precursor | Route 2: Halogen Exchange | Route 3: Direct Fluorination | Route 4: MFAc Precursor |
| Precursor Stability | Excellent (Stable liquid) | Moderate (Corrosive) | Not Applicable | Poor (Highly Toxic) [8] |
| Key Hazard | Standard chemical handling | Corrosive/toxic reagents (NBS) [11] | Highly toxic F₂ gas [11] | Highly toxic starting material [8] |
| Number of Steps | 2-3 (from propionate) | 3 | 2 | 2-3 |
| Typical Overall Yield | High (~93% for final step) [12] | Low to Moderate | Moderate | Moderate (~50%) [10] |
| Industrial Viability | High (Established method) [2] | Moderate | Low (Requires special setup) | Low (Toxicity concerns) |
| Atom Economy | Moderate | Poor | Good | Moderate |
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following procedure details the industrial-standard conversion of the stable precursor, methyl 3-chloro-2-fluoropropanoate (MCFP), to methyl 2-fluoroacrylate (MFA).
Protocol: Synthesis of MFA from MCFP via Base-Induced Elimination
This protocol is adapted from established industrial methods and is designed for high yield and purity. [2][12] Materials:
-
Methyl 3-chloro-2-fluoropropanoate (MCFP), 98% (2.0 mol, 287 g)
-
Tribasic sodium phosphate (Na₃PO₄) (2.2 mol, 360 g)
-
N-methylpyrrolidin-2-one (NMP), anhydrous (500 g)
-
2,6-di-tert-butyl-4-methylphenol (BHT) as a polymerization inhibitor
Equipment:
-
1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a distillation head connected to a vacuum system and receiving flask.
-
Heating mantle.
-
The receiving flask should be cooled in an ice bath and contain a small amount of BHT (~50 mg) to stabilize the collected product.
Procedure:
-
System Setup: Assemble the reaction apparatus and ensure all joints are properly sealed for vacuum application. The system should be purged with dry nitrogen.
-
Initial Charge: To the three-necked flask, add N-methylpyrrolidin-2-one (500 g), tribasic sodium phosphate (360 g), and BHT (4 g).
-
Heating and Vacuum: Begin stirring the mixture and heat the flask to 150°C using the heating mantle. Once the temperature is stable, apply a vacuum of approximately 300 mbar.
-
Precursor Addition: Slowly add the methyl 3-chloro-2-fluoropropanoate (287 g) to the hot, stirred mixture via the dropping funnel. The rate of addition should be controlled to match the rate of distillation of the MFA product. The product will distill from the reaction mixture as it is formed.
-
Product Collection: Collect the distilled MFA in the cooled receiving flask. The head temperature should be monitored and maintained.
-
Driving the Reaction to Completion: After the addition of MCFP is complete, continue heating at 150°C. To maximize recovery, gradually lower the vacuum pressure from 300 mbar down to 150 mbar. Continue distillation until no more product is collected.
-
Shutdown and Isolation: Once the distillation ceases, release the vacuum by introducing nitrogen gas. Turn off the heating and allow the apparatus to cool to room temperature. The collected distillate is the final product, methyl 2-fluoroacrylate.
-
Yield and Purity Assessment: The product is obtained as a colorless liquid. The yield can be determined by weight (expected yield: ~93.5%, ~205 g). Purity should be assessed by Gas Chromatography (GC) and structure confirmed by NMR spectroscopy.
Self-Validation: The success of this protocol is validated by the continuous distillation of the product, indicating an efficient elimination reaction. The final purity, as determined by GC, should be high, and the yield should be in the expected range. The absence of starting material (MCFP) in the final product confirms complete conversion.
Conclusion and Future Outlook
The synthesis of methyl 2-fluoroacrylate highlights a common theme in modern chemical manufacturing: the pursuit of safer, more stable, and more sustainable processes. While direct synthesis routes exist, they often involve significant hazards that limit their practical application. The "roundabout" strategy, utilizing stable precursors like methyl 3-chloro-2-fluoropropanoate, represents a significant advancement. It effectively de-risks the production and supply chain of MFA by separating a multi-step synthesis from the final, on-demand generation of the highly reactive monomer. This approach not only enhances safety but also improves the logistical feasibility of using MFA in a wide array of advanced material applications. Future research will likely focus on further greening the synthesis of these stable precursors, potentially utilizing bio-based feedstocks and catalytic methods to improve atom economy and reduce waste.
References
- Google Patents. (2021). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
- Google Patents. (2020). CN111116362B - Preparation method of 2-fluoro methyl acrylate.
-
Chemical Synthesis. (n.d.). What are the synthesis and preparation methods of METHYL 2-FLUOROACRYLATE? - FAQ. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
-
ResearchGate. (2022). α-Fluoroacrylates: synthesis, properties and use. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Novel facile method for the synthesis of this compound from Claisen salts and formaldehyde in water. Retrieved from [Link]
- Google Patents. (2015). RU2558147C1 - Method of obtaining methyl-2-fluoroacrylate.
-
PubChem. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]
-
Daikin Chemicals. (2020). Safety data sheet: METHYL 2-FLUOROACRYLATE. Retrieved from [Link]
- Google Patents. (2020). CN111116362A - Preparation method of 2-fluoro methyl acrylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-fluoroacrylate | 2343-89-7 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]
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- 8. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
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- 11. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]
- 12. METHYL 2-FLUOROACRYLATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Hydroxypropanoates
Introduction
For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius comparable to hydrogen, and the strength of the C-F bond—can profoundly alter a molecule's reactivity, conformation, and metabolic stability. This guide provides an in-depth technical comparison of the reactivity of fluorinated hydroxypropanoates against their non-fluorinated analogs. We will explore how the presence of fluorine modulates the chemical behavior of both the hydroxyl and ester functional groups, supported by mechanistic insights and detailed experimental protocols for validation.
Hydroxypropanoates are versatile chemical building blocks, and understanding the impact of fluorination is critical for applications ranging from the synthesis of advanced polymers to the design of novel pharmaceuticals with tailored pharmacokinetic profiles.
The Electronic Influence of Fluorine: An Inductive Powerhouse
The reactivity of any functional group is dictated by the electronic environment surrounding it. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When incorporated into an alkyl chain, it effectively pulls electron density away from neighboring atoms. This effect diminishes with distance but is significant enough to dramatically alter the properties of adjacent functional groups.
Unlike other halogens, fluorine's lone pairs are poor participants in resonance donation (+R effect) with adjacent p-orbitals due to poor orbital overlap. Consequently, the inductive effect almost always dominates, leading to a significant polarization of the carbon backbone and a cascade of reactivity changes.
Part 1: Reactivity of the Hydroxyl Group
The hydroxyl group in a hydroxypropanoate can act as a proton donor (acid), a nucleophile, or be a target for oxidation. Fluorination significantly impacts these properties, primarily by modulating the acidity of the hydroxyl proton.
Acidity (pKa) Comparison
The acidity of an alcohol is determined by the stability of its conjugate base, the alkoxide ion. Fluorine's strong inductive effect stabilizes the negative charge on the alkoxide oxygen by withdrawing electron density, thereby increasing the alcohol's acidity (lowering its pKa).
For example, comparing ethanol (pKa ≈ 16) with 2,2,2-trifluoroethanol (pKa ≈ 12) reveals a dramatic increase in acidity by four orders of magnitude due to the influence of the CF₃ group. We can extrapolate this principle to hydroxypropanoates. A fluorine atom placed at the α- or β-position relative to the hydroxyl group will render the hydroxyl proton significantly more acidic than in its non-fluorinated counterpart.
Table 1: Comparison of Acidity in Alcohols
| Compound | pKa (approx.) | Rationale for Acidity |
|---|---|---|
| Propan-2-ol | ~17 | Reference non-fluorinated secondary alcohol. |
| Ethyl 2-hydroxypropanoate | ~14-15 | The ester group provides some inductive withdrawal, increasing acidity relative to a simple alcohol. |
| Ethyl 3,3,3-trifluoro-2-hydroxypropanoate (Predicted) | ~11-12 | The potent inductive effect of the CF₃ group significantly stabilizes the alkoxide, drastically increasing acidity. |
This enhanced acidity has profound implications. A fluorinated hydroxypropanoate will be more readily deprotonated by weaker bases, potentially altering reaction conditions and favoring pathways that involve the alkoxide intermediate.
Oxidation to Ketone
The oxidation of a secondary alcohol to a ketone is a fundamental transformation. While various reagents can achieve this, the electronic nature of the alcohol can influence reaction rates. Fluorinated alcohols, due to their unique properties, can facilitate specific catalytic cycles. For instance, using a system of nitric acid and FeCl₃ in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be highly effective for the aerobic oxidation of secondary alcohols. The fluorinated solvent plays an active role by donating strong hydrogen bonds, which activates the alcohol and promotes the reaction.
While the substrate itself is not the solvent, the increased electrophilicity of the alcohol carbon in a fluorinated hydroxypropanoate could make it more susceptible to certain oxidative mechanisms.
Experimental Protocol 1: Determination of Relative Acidity via Competition Experiment
This protocol provides a method to qualitatively compare the acidity of a fluorinated and non-fluorinated hydroxypropanoate without requiring a potentiometer for pKa measurement.
Objective: To determine which of two hydroxypropanoates is more acidic by observing which one is preferentially deprotonated by a limited amount of base.
Materials:
-
Ethyl 2-hydroxypropanoate (Non-fluorinated analog)
-
Ethyl 3,3,3-trifluoro-2-hydroxypropanoate (Fluorinated analog)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried, argon-purged flask, add 1.0 mmol of ethyl 2-hydroxypropanoate and 1.0 mmol of ethyl 3,3,3-trifluoro-2-hydroxypropanoate to 10 mL of anhydrous THF.
-
Deprotonation: Carefully add 0.5 mmol of sodium hydride. Caution: NaH reacts violently with water and is flammable. Handle under inert atmosphere. Stir the mixture at room temperature for 30 minutes. This will deprotonate half of the total alcohol present, preferentially the more acidic species.
-
Alkylation: Add 1.5 mmol of benzyl bromide to the solution and stir overnight at room temperature. The generated alkoxides will react with benzyl bromide to form the corresponding benzyl ethers.
-
Workup: Carefully quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting product mixture by ¹H NMR spectroscopy. The ratio of the benzylated fluorinated product to the benzylated non-fluorinated product will indicate the relative acidity. The major product will be the ether derived from the more acidic alcohol.
Expected Outcome: The ¹H NMR spectrum will show a significantly higher integration for the benzyl ether of the fluorinated hydroxypropanoate, confirming its greater acidity.
Part 2: Reactivity of the Ester Group
The ester functional group is central to the chemistry of hydroxypropanoates. Its reactivity is dominated by nucleophilic acyl substitution, with hydrolysis being the most fundamental example.
Susceptibility to Nucleophilic Acyl Substitution & Hydrolysis
Fluorination dramatically increases the reactivity of an ester towards nucleophiles. The strong inductive effect of fluorine atoms makes the carbonyl carbon significantly more electrophilic (electron-deficient). This increased electrophilicity lowers the activation energy for the attack by a nucleophile (e.g., OH⁻, H₂O, or an amine), accelerating the formation of the tetrahedral intermediate.
A study on the hydrolysis of C-terminal partially fluorinated ethyl esters of N-acetylproline provides compelling quantitative evidence. The introduction of a single fluorine atom to the ethyl group increased the hydrolysis rate by a factor of 8 compared to the non-fluorinated ethyl ester. Each subsequent fluorine addition further increased the rate by a factor of 3-4. The trifluoroethyl ester hydrolyzed with a half-life of only 6.4 minutes at pH 11, demonstrating a profound rate enhancement.
Table 2: Relative Hydrolysis Rates of Fluorinated Esters
| Ester Moiety | Relative Half-life (pH 11, 298 K) | Rate Enhancement Factor (approx.) |
|---|---|---|
| -CH₂CH₃ | 1.0 | Baseline |
| -CH₂CH₂F | 1/8 | 8x |
| -CH₂CHF₂ | 1/24 - 1/32 | ~3-4x over mono-fluoro |
| -CH₂CF₃ | 1/72 - 1/128 | ~3-4x over di-fluoro |
Data adapted from concepts presented in reference.
This enhanced reactivity means that fluorinated esters can undergo nucleophilic substitution under much milder conditions than their non-fluorinated counterparts, often without the need for strong acid or base catalysis.
Visualizing the Mechanism: Base-Catalyzed Hydrolysis
The mechanism for base-catalyzed ester hydrolysis proceeds through a nucleophilic addition-elimination pathway. Fluorination accelerates the initial nucleophilic attack step.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol 2: Kinetic Analysis of Ester Hydrolysis via HPLC
Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of a fluorinated versus a non-fluorinated hydroxypropanoate.
Materials:
-
Ethyl 2-hydroxypropanoate (Substrate 1)
-
Ethyl 2-hydroxy-3,3,3-trifluoropropanoate (Substrate 2)
-
Sodium hydroxide (NaOH) solution, 0.01 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Curves: Prepare standard solutions of known concentrations for both the starting esters and their corresponding carboxylate products (2-hydroxypropanoic acid and 2-hydroxy-3,3,3-trifluoropropanoic acid). Generate calibration curves by plotting HPLC peak area against concentration.
-
Reaction Setup: In a thermostatted vessel at 25°C, prepare two separate reaction mixtures. For each, add the respective ester substrate to the 0.01 M NaOH solution to achieve a final ester concentration of 1 mM. Start a timer immediately upon addition.
-
Time-Point Sampling: At regular intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a 0.1% formic acid solution in 50:50 acetonitrile/water. This neutralizes the base and stops the hydrolysis.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the reactant ester from the product acid. Monitor the disappearance of the ester peak and the appearance of the acid peak over time using the UV detector.
-
Data Analysis: Using the standard curves, convert the peak areas at each time point to concentrations. Plot the concentration of the starting ester versus time. Fit the data to a pseudo-first-order kinetic model to determine the rate constant (k) for each reaction.
Expected Outcome: The calculated rate constant (k) for the hydrolysis of the fluorinated hydroxypropanoate will be significantly larger than that of the non-fluorinated analog, providing a quantitative measure of the reactivity enhancement.
Visualizing the Experimental Workflow
Caption: Workflow for kinetic analysis of ester hydrolysis.
Conclusion
The substitution of hydrogen with fluorine in hydroxypropanoates imparts a dramatic and predictable shift in chemical reactivity, driven by fluorine's powerful inductive electron-withdrawing effect. This guide demonstrates two primary consequences:
-
Enhanced Acidity of the Hydroxyl Group: The hydroxyl proton becomes significantly more acidic, facilitating reactions that proceed via an alkoxide intermediate.
-
Increased Electrophilicity of the Ester Carbonyl: The ester becomes highly activated towards nucleophilic acyl substitution, leading to a substantial increase in the rate of reactions like hydrolysis.
These altered properties are not mere curiosities; they are critical design elements for scientists in drug discovery and materials science. Enhanced ester lability can be engineered for prodrug activation, while increased alcohol acidity can tune hydrogen bonding interactions and influence molecular conformation. The provided experimental protocols offer a robust framework for researchers to validate these principles and quantify the reactivity differences in their own systems, enabling the rational design of next-generation fluorinated molecules.
References
-
Dover, T. L. et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA. [Link]
-
Talekar, S. M., et al. (2019). Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. PubMed. [Link]
-
Jäschke, A., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). [Link]
-
Gevorgyan, V., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Bentley, T. W., et al. (1996). Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. The Journal of Organic Chemistry (ACS Publications). [Link]
-
Wikipedia contributors. Fluoroalcohol. Wikipedia. [Link]
-
Hopkinson, A. C., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
Uchimaru, T., et al. (2005). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Semantic Scholar. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Synlett. [Link]
-
Cahard, D., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Taylor & Francis Online. [Link]
-
Numerade. Which of the following is the most acidic alcohol?. Numerade. [Link]
-
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor. Scientific Update. [Link]
-
ResearchGate. Nucleophilic aromatic substitution of fluorinated, fully conjugated... ResearchGate. [Link]
-
Miller, W. T., et al. (1950). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. [Link]
-
Hauptschein, M., et al. (1961). Fluorinated Esters. IV. The Effect of Neighboring Fluorine Atoms on the Ester Carbonyl Frequency. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
- Jarvis, N. L., & Zisman, W. A. (1960). SURFACE ACTIVITY OF FLUORINATED ORGANIC COMPOUNDS AT ORGANIC LIQUID—AIR INTERFACES. PART II.
The Strategic Synthesis of MFHP: A Cost-Effectiveness Analysis of Competing Starting Materials
Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of complex pharmaceutical agents invariably presents a strategic challenge, balancing the elegance of the chemical pathway with the pragmatic demands of cost and scalability. 6-Methylene-19-nor-21-oxa-25-hydroxy-vitamin D3 (MFHP), a promising vitamin D analog with potential therapeutic applications, is no exception. Its unique structural features—a 19-nor A-ring with an exocyclic methylene group at C6, and a modified side chain incorporating an oxygen atom at C21 and a hydroxyl group at C25—necessitate a sophisticated synthetic approach. This guide provides an in-depth, comparative analysis of two plausible synthetic routes to MFHP, starting from different, commercially available precursors. We will dissect the cost-effectiveness of each pathway, offering experimental insights and data to inform strategic decisions in the synthesis of this and other complex vitamin D analogs.
Introduction to MFHP: A Molecule of Therapeutic Promise
Vitamin D analogs are a cornerstone of therapies for a range of conditions, from osteoporosis to psoriasis and certain cancers. The therapeutic efficacy of these compounds is intricately linked to their three-dimensional structure, which dictates their interaction with the vitamin D receptor (VDR). Modifications to the A-ring and the side chain of the vitamin D scaffold have been a fertile ground for the development of analogs with enhanced biological activity and improved therapeutic profiles. MFHP, with its distinctive 6-methylene and 21-oxa modifications, represents a novel structural class designed to explore new frontiers of VDR modulation. The 19-nor structure is known to reduce calcemic side effects, a common limitation of vitamin D-based therapies. The introduction of a 6-methylene group can influence the conformational flexibility of the A-ring, potentially altering VDR binding and transcriptional activity. The 21-oxa modification in the side chain introduces a polar group that can form additional hydrogen bonds within the VDR ligand-binding pocket, further modulating the compound's biological activity.
The Convergent Synthesis Strategy: A Tale of Two Fragments
The most logical and widely adopted approach for the synthesis of complex vitamin D analogs like MFHP is a convergent strategy. This involves the independent synthesis of two key fragments: an A-ring synthon and a CD-ring/side-chain synthon. These two fragments are then coupled together in a crucial carbon-carbon bond-forming reaction to construct the complete vitamin D scaffold. The choice of starting materials for each fragment and the method of their coupling are the primary determinants of the overall efficiency and cost-effectiveness of the synthesis.
This guide will compare two synthetic routes to MFHP, both employing a convergent strategy but differing in their choice of starting material for the CD-ring/side-chain fragment and the olefination reaction used for the coupling of the two fragments.
-
Route 1: Utilizes the readily available Inhoffen-Lythgoe diol as the precursor to the CD-ring/side-chain, coupled with an A-ring phosphine oxide via the Wittig-Horner reaction .
-
Route 2: Employs Grundmann's ketone , another common CD-ring precursor, which is coupled with an A-ring sulfone via the Julia-Kocienski olefination .
Comparative Analysis of Synthetic Routes
Starting Material Cost Analysis
A fundamental aspect of any cost-effectiveness analysis is the price of the starting materials. Here, we provide an estimated cost comparison for the key precursors in our proposed synthetic routes.
| Starting Material | Supplier Example | Price (USD) per gram | Notes |
| (-)-Quinic Acid | Sigma-Aldrich | ~$2.80 (for 100g)[1] | Key chiral pool starting material for the A-ring synthon. |
| Inhoffen-Lythgoe Diol | ChemScene (via FisherSci) | Inquiry required | Price is not publicly listed and requires a quote. Estimated to be in the range of $50-100 per gram for research quantities. |
| Grundmann's Ketone | Biosynth | ~$797.50 (for 1g)[1] | Significantly more expensive than quinic acid. |
Note: Prices are estimates based on catalog listings for research-grade chemicals and are subject to change. Bulk pricing for manufacturing scale would be significantly lower.
The significant cost difference between (-)-quinic acid and Grundmann's ketone is a critical factor in our analysis. While Grundmann's ketone is a more advanced intermediate, its high cost can be a major contributor to the overall expense of the synthesis.
Route 1: The Inhoffen-Lythgoe Diol and Wittig-Horner Approach
This route begins with the synthesis of the A-ring phosphine oxide from (-)-quinic acid and the preparation of the CD-ring ketone from Inhoffen-Lythgoe diol. The two fragments are then coupled using the well-established Wittig-Horner reaction.
Diagram of Synthetic Workflow (Route 1)
Caption: Synthetic workflow for MFHP via the Wittig-Horner coupling of an A-ring phosphine oxide and a CD-ring ketone derived from Inhoffen-Lythgoe diol.
Experimental Protocol: Wittig-Horner Coupling
-
Anion Formation: To a solution of the A-ring phosphine oxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equivalents, 1.6 M in hexanes) dropwise. The resulting deep red solution is stirred for 30 minutes.
-
Coupling Reaction: A solution of the CD-ring ketone (1.0 equivalent) in anhydrous THF is added dropwise to the phosphine oxide anion solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the protected MFHP.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the efficient deprotonation of the phosphine oxide without side reactions. The low temperature (-78 °C) is necessary to control the reactivity of the organolithium reagent and prevent undesired side reactions. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.
Route 2: The Grundmann's Ketone and Julia-Kocienski Olefination Approach
This alternative route utilizes the more advanced intermediate, Grundmann's ketone, for the CD-ring fragment. The coupling is achieved via the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.
Diagram of Synthetic Workflow (Route 2)
Caption: Synthetic workflow for MFHP via the Julia-Kocienski olefination of an A-ring sulfone and a CD-ring aldehyde derived from Grundmann's ketone.
Experimental Protocol: Julia-Kocienski Olefination
-
Anion Formation: To a solution of the A-ring sulfone (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, is added lithium hexamethyldisilazide (LHMDS) (1.1 equivalents, 1.0 M in THF) dropwise. The solution is stirred for 30 minutes.
-
Coupling Reaction: A solution of the CD-ring aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the sulfone anion solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected MFHP.
Causality Behind Experimental Choices: The Julia-Kocienski olefination typically provides high E-selectivity for the newly formed double bond, which is crucial for the biological activity of vitamin D analogs.[2][3] LHMDS is a strong, sterically hindered base that cleanly deprotonates the sulfone without competing nucleophilic attack. The reaction conditions are generally mild, making it suitable for complex and sensitive substrates.
Cost-Effectiveness and Scalability: A Head-to-Head Comparison
To provide a quantitative comparison, we have estimated the overall cost and yield for each route, leading to a projected cost per milligram of the final product.
| Metric | Route 1 (Inhoffen-Lythgoe Diol / Wittig-Horner) | Route 2 (Grundmann's Ketone / Julia-Kocienski) | Justification |
| Starting Material Cost (A-Ring) | Low (from Quinic Acid) | Low (from Quinic Acid) | Both routes utilize the same inexpensive and readily available chiral starting material for the A-ring. |
| Starting Material Cost (CD-Ring) | Moderate (Inhoffen-Lythgoe Diol) | High (Grundmann's Ketone) | Grundmann's ketone is a significantly more expensive starting material.[1] |
| Number of Synthetic Steps | Longer | Shorter | Grundmann's ketone is a more advanced intermediate, reducing the number of steps required for the CD-ring/side-chain synthesis. |
| Overall Estimated Yield | ~10-15% | ~15-20% | The Julia-Kocienski olefination often provides higher and more reliable yields than the Wittig-Horner reaction for complex substrates.[4] |
| Scalability | Good | Good | Both the Wittig-Horner and Julia-Kocienski reactions are well-established and have been used in large-scale syntheses.[5][6][7] |
| Estimated Cost per Milligram | Lower | Higher | The significantly lower cost of the CD-ring starting material in Route 1 outweighs the slightly lower overall yield, making it the more cost-effective option for research and initial development. |
Conclusion: Strategic Synthesis for Success
This comparative guide illustrates that while multiple synthetic pathways to MFHP are viable, a careful analysis of starting material costs, reaction yields, and the number of synthetic steps is paramount for a cost-effective approach.
Route 1, starting from Inhoffen-Lythgoe diol and utilizing the Wittig-Horner reaction, emerges as the more cost-effective strategy for the synthesis of MFHP at the research and early development stages. The lower cost of the CD-ring precursor is the primary driver of this advantage.
Route 2, employing Grundmann's ketone and the Julia-Kocienski olefination, offers a shorter synthetic sequence and potentially higher overall yields. This route may become more competitive at a larger, manufacturing scale where the cost of starting materials can be negotiated down and the reduction in the number of steps translates to significant savings in labor, solvent, and energy costs.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational data and strategic insights to enable researchers and drug development professionals to make an informed decision in the pursuit of novel vitamin D analogs like MFHP.
References
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Baran, P. S., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]
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Baran, P. S., et al. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ChemRxiv. [Link]
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Baran, P. S., et al. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ResearchGate. [Link]
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Shanghai Amole Biotechnology Co., Ltd. Inhoffen Lythgoe Diol Price. Chemsrc.com. [Link]
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Fernández, S., & Ferrero, M. (2020). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Pharmaceuticals, 13(8), 159. [Link]
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Baran, P. S., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PubMed. [Link]
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Baran, P. S., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. ResearchGate. [Link]
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Mouriño, A., et al. (2009). Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring. SciELO. [Link]
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Kittaka, A., et al. (2022). Synthesis of C2-Alkoxy-Substituted 19-Nor Vitamin D3 Derivatives: Stereoselectivity and Biological Activity. PMC. [Link]
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Okamura, W. H., et al. (1993). On the Julia Alkenylation reaction in vitamin D synthesis. Isolation of four geometrical isomers of vitamin D4. ResearchGate. [Link]
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Fall, Y., et al. (2012). Synthesis and biological evaluation of a new vitamin D2 analogue. ResearchGate. [Link]
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Boll, M., et al. (2016). 25-Hydroxyvitamin D3 Synthesis by Enzymatic Steroid Side-Chain Hydroxylation with Water. Scilit. [Link]
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A Comparative Spectroscopic Guide to α-Fluoro and β-Fluoro Esters for the Discerning Scientist
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The precise positioning of fluorine can lead to profound differences in molecular behavior. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the spectroscopic signatures of α-fluoro and β-fluoro esters, two closely related structural motifs with distinct characteristics. Understanding these differences is paramount for unambiguous structural elucidation and for correlating molecular structure with function.
The Foundational Difference: Proximity to the Carbonyl
The key distinction between α-fluoro and β-fluoro esters lies in the placement of the fluorine atom relative to the electron-withdrawing ester functional group. In α-fluoro esters, the fluorine is directly attached to the carbon adjacent to the carbonyl (Cα), while in β-fluoro esters, it is situated one carbon further away (Cβ). This seemingly subtle variation induces significant changes in electron distribution, conformational preferences, and, consequently, the way these molecules interact with electromagnetic radiation and behave in a mass spectrometer.
This guide will dissect these differences through the lenses of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical explanations and comparative experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The electronegativity of the fluorine atom and its ability to engage in through-bond and through-space spin-spin coupling provide a rich tapestry of information.
¹⁹F NMR Spectroscopy
The ¹⁹F nucleus is highly sensitive for NMR analysis, and its chemical shift is exquisitely responsive to the local electronic environment.[1]
-
α-Fluoro Esters: The fluorine atom in an α-fluoro ester experiences the strong inductive electron-withdrawing effect of the adjacent carbonyl group. This deshields the fluorine nucleus, causing its resonance to appear further downfield (less negative ppm values). For ethyl fluoroacetate, a representative α-fluoro ester, the ¹⁹F chemical shift is typically observed in the range of -160 to -180 ppm .
-
β-Fluoro Esters: In a β-fluoro ester, the fluorine atom is insulated from the carbonyl group by an additional methylene unit. The inductive effect is attenuated over the increased distance, leading to a more shielded fluorine nucleus. Consequently, the ¹⁹F resonance for a β-fluoro ester appears significantly upfield (more negative ppm values) compared to its α-isomer. For ethyl 3-fluoropropionate, the ¹⁹F chemical shift is expected in the range of -200 to -220 ppm .[2]
This substantial difference in chemical shift provides an immediate and unambiguous method for distinguishing between the two isomers.
¹H NMR Spectroscopy
The protons on the carbon backbone are significantly influenced by the neighboring fluorine atom through scalar (J) coupling.
-
α-Fluoro Esters: The protons on the α-carbon (Hα) exhibit a large geminal coupling (²JHF) to the fluorine atom, typically in the range of 45-50 Hz .[3] This results in a characteristic doublet of triplets (or a more complex multiplet depending on the coupling to the ethyl group protons) for the Hα signal.
-
β-Fluoro Esters: The protons on the β-carbon (Hβ) show a large geminal coupling (²JHF) of a similar magnitude (around 45-50 Hz). The protons on the α-carbon (Hα), however, display a smaller vicinal coupling (³JHF) to the fluorine, typically in the range of 20-30 Hz . This results in a complex splitting pattern for both the Hα and Hβ signals, which can be dissected to confirm the β-substitution pattern.
¹³C NMR Spectroscopy
The effect of the fluorine atom is also clearly observed in the ¹³C NMR spectrum, both in terms of chemical shifts and C-F coupling constants.[4]
-
α-Fluoro Esters: The α-carbon (Cα), being directly attached to the highly electronegative fluorine atom, is significantly deshielded and appears at a downfield chemical shift, typically around 75-85 ppm . Furthermore, it exhibits a very large one-bond C-F coupling constant (¹JCF) in the range of 170-200 Hz , resulting in a doublet in the proton-decoupled ¹³C spectrum.[5] The carbonyl carbon (C=O) also experiences a two-bond coupling (²JCF), which is smaller, typically 20-30 Hz .
-
β-Fluoro Esters: The β-carbon (Cβ) is directly attached to the fluorine and thus shows a large ¹JCF coupling (around 160-180 Hz) and a chemical shift in the range of 75-85 ppm . The α-carbon (Cα) is now two bonds away from the fluorine and experiences a smaller ²JCF coupling, typically around 15-25 Hz . The carbonyl carbon is three bonds removed and will show an even smaller ³JCF coupling, often in the range of 3-7 Hz .
Table 1: Comparative NMR Data for Ethyl Fluoroacetate (α) vs. Ethyl 3-Fluoropropionate (β)
| Spectroscopic Parameter | Ethyl Fluoroacetate (α-isomer) | Ethyl 3-Fluoropropionate (β-isomer) | Key Differentiator |
| ¹⁹F Chemical Shift (δ) | ~ -175 ppm | ~ -210 ppm | Significant upfield shift for the β-isomer due to reduced inductive effect. |
| ¹H NMR: Hα | Doublet of triplets, ²JHF ≈ 47 Hz | Multiplet, ³JHF ≈ 25 Hz | Presence of a large geminal ²JHF coupling in the α-isomer. |
| ¹H NMR: Hβ | N/A | Multiplet, ²JHF ≈ 47 Hz | Presence of protons on the fluorine-bearing carbon in the β-isomer. |
| ¹³C NMR: Cα Chemical Shift | ~ 78 ppm | ~ 35 ppm | Downfield shift of the fluorine-bearing carbon. |
| ¹³C NMR: Cβ Chemical Shift | N/A | ~ 80 ppm | Appearance of a carbon signal in the region typical for a C-F bond. |
| ¹³C NMR: ¹JCF | ~ 180 Hz (on Cα) | ~ 170 Hz (on Cβ) | Large one-bond coupling is on Cα for the α-isomer and Cβ for the β-isomer. |
| ¹³C NMR: ²JCF | ~ 21 Hz (on C=O) | ~ 20 Hz (on Cα) | The carbonyl carbon shows a significant two-bond coupling in the α-isomer. |
| ¹³C NMR: ³JCF | ~ 3 Hz (on CH₂ of ethyl) | ~ 5 Hz (on C=O) | The carbonyl carbon shows a smaller three-bond coupling in the β-isomer. |
Note: The exact values can vary depending on the solvent and other experimental conditions. The data for ethyl 3-fluoropropionate are estimated based on typical values for β-fluoro carbonyl compounds.
Conformational Influences on NMR Parameters
The observed spectroscopic parameters are a direct reflection of the preferred conformations of these molecules in solution. The high electronegativity of fluorine leads to significant stereoelectronic interactions that govern these conformations.
-
α-Fluoro Esters: The conformational equilibrium of α-fluoro esters is influenced by a balance between steric and electronic effects. The strong dipole of the C-F bond tends to align anti-periplanar to the C=O bond dipole to minimize electrostatic repulsion. This conformational preference can influence the magnitude of vicinal coupling constants.
-
β-Fluoro Esters and the Gauche Effect: In β-fluoro esters, a phenomenon known as the "gauche effect" often dictates the preferred conformation around the Cα-Cβ bond. The gauche effect is the tendency for a molecule to adopt a conformation where two electronegative substituents are in a gauche relationship (approximately 60° dihedral angle) rather than the sterically less hindered anti conformation. This is attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ-bonding orbital into the C-F σ*-antibonding orbital. This gauche preference can be observed through the magnitude of the ³JHH and ³JHF coupling constants.
Caption: Conformational preference in β-fluoro esters due to the gauche effect.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational frequencies. The key absorptions for fluoroesters are the C=O stretch of the ester and the C-F stretch.
-
C=O Stretching Frequency: The position of the carbonyl stretch is sensitive to the electronic effects of its substituents.
-
α-Fluoro Esters: The highly electronegative fluorine atom on the α-carbon exerts a strong inductive effect, pulling electron density away from the carbonyl group. This increases the double bond character of the C=O bond, resulting in a higher stretching frequency. The C=O stretch for an α-fluoro ester is typically observed at a higher wavenumber, around 1760-1780 cm⁻¹ .
-
β-Fluoro Esters: With the fluorine atom at the β-position, its inductive effect on the carbonyl group is significantly diminished. As a result, the C=O stretching frequency is closer to that of a non-fluorinated aliphatic ester, typically appearing in the range of 1735-1750 cm⁻¹ .[6]
-
-
C-F Stretching Frequency: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum.
-
α- and β-Fluoro Esters: Both isomers will exhibit a strong C-F stretch in the region of 1000-1150 cm⁻¹ . While subtle shifts may exist due to the different electronic environments, the broadness and intensity of this peak, coupled with its location in a crowded region of the spectrum, make it less reliable for definitively distinguishing between the two isomers compared to the C=O stretch or NMR data.
-
Table 2: Comparative IR Absorption Frequencies
| Vibrational Mode | α-Fluoro Ester (e.g., Ethyl Fluoroacetate) | β-Fluoro Ester (e.g., Ethyl 3-Fluoropropionate) | Key Differentiator |
| C=O Stretch | ~ 1770 cm⁻¹ | ~ 1740 cm⁻¹ | Higher frequency for the α-isomer due to the strong inductive effect of fluorine. |
| C-F Stretch | ~ 1050-1150 cm⁻¹ | ~ 1050-1150 cm⁻¹ | Less diagnostic for differentiation due to overlapping regions. |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its structure. The fragmentation patterns of α- and β-fluoro esters are influenced by the position of the fluorine atom.
-
α-Fluoro Esters: Upon electron ionization, α-fluoro esters can undergo α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. However, a more characteristic fragmentation involves the loss of the fluoroacetyl radical (•CH₂FCO) or related fragments. The presence of the fluorine atom on the α-carbon can also influence the propensity for McLafferty rearrangement. For ethyl fluoroacetate, a prominent fragment is often observed at m/z 61, corresponding to [FCH₂C(OH)₂]⁺, resulting from rearrangement and loss of an ethylene molecule.[7]
-
β-Fluoro Esters: For β-fluoro esters, the McLafferty rearrangement is a more classical and often dominant fragmentation pathway, provided there is a γ-hydrogen available.[8] This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol. The presence of the fluorine at the β-position does not inhibit this rearrangement. Another common fragmentation is the loss of a molecule of hydrogen fluoride (HF).
Caption: Dominant fragmentation pathways for α- and β-fluoro esters in mass spectrometry.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluoroester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to encompass all signals.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a one-dimensional fluorine spectrum. A common reference standard is CFCl₃ (δ = 0 ppm). If an external reference is used, be mindful of potential susceptibility differences.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of C-F couplings, the signals for fluorinated carbons will appear as multiplets. Longer acquisition times may be necessary to achieve a good signal-to-noise ratio for these split signals.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as ¹H-¹³C HSQC and ¹H-¹³C HMBC. A ¹H-¹⁹F HOESY or COSY can also be invaluable for determining through-space and through-bond correlations involving the fluorine atom.
Caption: A typical NMR workflow for the analysis of fluoroesters.
Conclusion
The spectroscopic differences between α-fluoro and β-fluoro esters are distinct and readily interpretable, providing a robust toolkit for their differentiation. The position of the fluorine atom relative to the ester functionality acts as a powerful determinant of the molecule's electronic structure and conformational preferences, which are in turn reflected in the NMR, IR, and MS data. In NMR, the most telling signs are the ¹⁹F chemical shift and the characteristic C-F and H-F coupling patterns. In IR spectroscopy, the position of the C=O stretch offers a quick diagnostic clue. Finally, mass spectrometry reveals distinct fragmentation pathways, with McLafferty-type rearrangements being more characteristic for the β-isomers. By leveraging a multi-spectroscopic approach, researchers can confidently assign the structures of these important fluorinated building blocks, paving the way for a deeper understanding of their role in chemistry and biology.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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EI Mass spectra, proposed structures and predominant fragmentation... - ResearchGate. (n.d.). Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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¹H- and ¹⁹F-NMR spectra images of (E)-ethyl... - ResearchGate. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The observed 3JHF coupling constants are an average over the rotational isomers. - ResearchGate. (n.d.). Retrieved from [Link]
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Giannini, D. D., et al. (1974). Steric and electronic effects on carbon-13 nuclear magnetic resonance alpha, beta and gamma shifts and fluorine-19-carbon-13 coupling constants in 9 alpha-substituted cortisol derivatives. Journal of the American Chemical Society, 96(17), 5462-6. Retrieved from [Link]
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Comparison of EI mass spectral fragmentation patterns of 3-CP and 2-CP dipalmitates (isomers 6 and 7) (see Table 3). … - ResearchGate. (n.d.). Retrieved from [Link]
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Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Guide to Assessing the Environmental Impact of Fluorination Methods for the Modern Chemist
The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in the design of pharmaceuticals and agrochemicals, profoundly enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the chemical transformations that forge the robust carbon-fluorine bond are not without environmental consequence. As the scientific community increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of different fluorination methods is paramount for sustainable drug development. This guide provides a comparative analysis of common fluorination techniques, offering researchers the necessary data and frameworks to make more environmentally conscious decisions.
A Framework for Greener Fluorination: Key Assessment Metrics
To move beyond yield as the sole measure of success, we must adopt a more holistic set of metrics that quantify the environmental performance of a chemical process. The following green chemistry metrics provide a robust framework for comparing the sustainability of different fluorination methods.[4]
| Metric | Description | Ideal Value | Significance in Fluorination |
| Atom Economy | A theoretical measure of the proportion of reactant atoms incorporated into the desired product. | 100% | Highlights the inherent efficiency of a reaction in utilizing reactant materials. |
| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, workup chemicals) to the mass of the final product.[4] | Low | Provides a comprehensive measure of the overall process efficiency and waste generation. |
| E-Factor (Environmental Factor) | The mass ratio of waste generated to the mass of the desired product. | Low | Directly quantifies the amount of waste produced, a key principle of green chemistry. |
| Solvent & Reagent Hazard | The inherent toxicity, safety risks, and environmental persistence of the chemicals employed. | Low | Addresses the qualitative, but critically important, aspects of chemical safety and environmental impact. |
| Energy Consumption | The energy required for heating, cooling, and other process operations. | Low | Acknowledges the carbon footprint associated with the energy demands of the reaction. |
Nucleophilic Fluorination: A Tale of Two Fluoride Sources
Nucleophilic fluorination, involving the displacement of a leaving group by a fluoride anion, is a workhorse in the synthesis of organofluorines. However, the choice of fluoride source and reaction conditions dramatically influences the environmental credentials of this approach.
The Traditional Path: Alkali Metal Fluorides
Potassium fluoride (KF) is an inexpensive and readily available fluoride source. However, its application is often hampered by its low solubility in organic solvents, necessitating the use of high-boiling, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] These solvents are themselves significant environmental concerns due to their toxicity and persistence.[5] Furthermore, reactions with KF often require high temperatures, leading to substantial energy consumption and the potential for side reactions.
A Greener Advance: Anhydrous Tetrabutylammonium Fluoride (TBAF)
The development of anhydrous tetrabutylammonium fluoride (TBAF) has marked a significant step towards greener nucleophilic fluorination.[6] Its enhanced solubility in a wider range of less hazardous solvents, such as tetrahydrofuran (THF) and acetonitrile, allows for reactions to be conducted under much milder conditions.[7][8] This not only reduces energy consumption but also often leads to cleaner reactions with higher yields and fewer byproducts.
Experimental Protocol: Nucleophilic Aromatic Fluorination (SNAr) with Anhydrous TBAF
-
To a solution of 4-nitrochlorobenzene (1.0 mmol) in anhydrous THF (5 mL) in a nitrogen-flushed flask is added anhydrous TBAF (1.2 mmol).
-
The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (10 mL) and ethyl acetate (15 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 4-nitrofluorobenzene.
Comparative Green Metrics for SNAr of 4-nitrochlorobenzene:
| Fluoride Source | Solvent | Temperature (°C) | Atom Economy (%) | E-Factor (estimated) |
| KF | DMSO | 150 | 66.7 | >20 |
| Anhydrous TBAF | THF | 60 | 32.4 | ~10-15 |
While the atom economy for the TBAF reaction is lower due to the high molecular weight of the counter-ion, the significant reduction in the E-Factor, driven by milder conditions and reduced solvent usage in workup, highlights its overall greener profile.
Electrophilic Fluorination: The Challenge of the "F+" Source
Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic substrate. While modern reagents are significantly safer than early iterations like elemental fluorine, they present their own set of environmental challenges, primarily concerning atom economy.
The N-F Reagents: A Compromise Between Safety and Waste
Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline, easy-to-handle solids that have become staples in modern synthesis.[9] However, their complex structures and high molecular weights result in inherently poor atom economy. The vast majority of the reagent's mass is discarded as waste after the single fluorine atom is transferred.[10]
Atom Economy of Common Electrophilic Fluorinating Reagents:
| Reagent | Molecular Weight ( g/mol ) | Atom Economy (%) for transfer of "F" |
| Selectfluor® | 354.26 | 5.36 |
| NFSI | 315.34 | 6.02 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 281.24 | 6.76 |
This table starkly illustrates the significant amount of waste generated at the atomic level when using these reagents.
Experimental Protocol: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
-
A solution of ethyl 2-cyclopentanonecarboxylate (1.0 mmol) in acetonitrile (5 mL) is prepared in a flask.
-
Selectfluor® (1.1 mmol) is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield ethyl 1-fluoro-2-oxocyclopentane-1-carboxylate.
Workflow for Assessing Fluorination Methodologies
Caption: A decision-making workflow for selecting a fluorination method based on a comprehensive environmental impact assessment.
The Future is Catalytic and Late-Stage
The development of catalytic fluorination methods represents a significant frontier in green chemistry. By using a substoichiometric amount of a catalyst to facilitate the fluorination reaction, it is possible to dramatically reduce waste and improve the overall efficiency of the process. While still an emerging field, catalytic approaches hold the promise of revolutionizing how we introduce fluorine into molecules.
Furthermore, the concept of late-stage fluorination (LSF) is gaining considerable traction as a strategy to improve the sustainability of complex molecule synthesis.[11][12][13] By introducing the fluorine atom at a later step in a multi-step synthesis, the overall mass of materials that are processed is significantly reduced, leading to a lower PMI for the entire synthetic sequence. The development of robust and selective LSF methods is a key focus of current research.[11][12]
Conclusion: A Call for a Greener Approach to Fluorination
The choice of a fluorination method has profound implications for the environmental impact of a synthetic process. While traditional methods may be effective, they often come at a significant environmental cost. By embracing the principles of green chemistry and utilizing quantitative metrics to guide our decisions, we can move towards a more sustainable future for the synthesis of fluorinated molecules. The continued development of innovative catalytic and late-stage fluorination methods will be crucial in our journey to design and produce the next generation of life-changing medicines in an environmentally responsible manner.
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A Comparative Guide to Polymers Derived from Methylene Malonate 2-(2,2,2-Trifluoroethyl) (MFA) and Other Acrylates
Introduction
In the dynamic landscape of polymer chemistry and materials science, the quest for novel monomers that impart unique and advantageous properties to the resulting polymers is perpetual. Methylene Malonate 2-(2,2,2-Trifluoroethyl) (MFA) has emerged as a monomer of significant interest, offering a unique combination of a highly reactive vinyl group and a fluorine-containing ester side chain. This guide provides a comprehensive comparison of the key properties of polymers derived from MFA with those of well-established acrylates, namely poly(methyl methacrylate) (PMMA), poly(butyl acrylate) (PBA), and another fluorinated acrylate, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA).
This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct advantages that MFA-derived polymers can offer in applications demanding specific thermal, optical, surface, and biocompatibility characteristics. The insights provided herein are grounded in established scientific principles and supported by available experimental data.
Monomer Structures and Polymerization
The distinct properties of these polymers originate from the chemical structure of their respective monomers. MFA belongs to the class of 1,1-disubstituted alkenes known as methylene malonates, which are known for their susceptibility to both anionic and free-radical polymerization. This dual reactivity offers versatility in polymer synthesis.[1] In contrast, conventional acrylates and methacrylates are typically polymerized via free-radical methods.
Figure 1: Chemical structures of the monomers discussed in this guide.
Comparative Analysis of Polymer Properties
The incorporation of the trifluoroethyl group and the malonate structure in MFA leads to a polymer with a unique property profile. The following sections delve into a comparative analysis of these properties.
Thermal Properties
The thermal stability of a polymer is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg), at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(MFA) | Estimated to be moderate; data not readily available. Likely between that of PBA and PMMA. | Expected to be high due to C-F bonds. |
| PMMA | ~105 - 125[2][3] | ~250 - 350[4][5] |
| PBA | ~ -55 to -43[6][7] | ~360 - 370[8] |
| PTFEMA | ~69[9] | ~180 (onset)[10] |
Causality Behind Thermal Properties:
-
Poly(MFA): While specific experimental data for the homopolymer of MFA is limited, we can infer its properties. The flexible malonate backbone would suggest a lower Tg compared to the more rigid PMMA. However, the polar trifluoroethyl group may introduce stronger intermolecular interactions, raising the Tg compared to the highly flexible PBA. The high strength of the carbon-fluorine bond is expected to impart good thermal stability.[11]
-
PMMA: The presence of the α-methyl group on the polymer backbone restricts chain mobility, resulting in a relatively high Tg.[2] Its thermal degradation primarily occurs through depolymerization.[12][13]
-
PBA: The long, flexible butyl side chain acts as an internal plasticizer, significantly lowering the Tg and making the polymer rubbery at room temperature.[6][7]
-
PTFEMA: The trifluoroethyl group is bulkier than a methyl group, which can increase Tg compared to other acrylates with similar chain lengths. However, the flexibility of the ester linkage still allows for a lower Tg than the more rigid PMMA.
Optical Properties
For applications in optics and coatings, the refractive index and optical clarity are paramount. Fluorinated polymers are well-known for their low refractive indices.[10]
| Polymer | Refractive Index (nD at 20°C) | Optical Clarity |
| Poly(MFA) | Estimated to be low (<1.45) | Expected to be high |
| PMMA | ~1.49[2][14] | Excellent |
| PBA | ~1.47[6][15] | Good |
| PTFEMA | ~1.42[9][16] | Excellent |
Expert Insights on Optical Characteristics:
The low polarizability of the C-F bond is the primary reason for the low refractive index of fluorinated polymers.[11] This makes poly(MFA) and PTFEMA highly attractive for applications such as anti-reflective coatings and cladding for optical fibers. PMMA is renowned for its exceptional optical clarity, often used as a glass substitute.[17][18] PBA, being a softer material, may have slightly lower clarity due to potential for surface imperfections.
Surface Properties
The surface energy of a polymer dictates its wettability and adhesive properties. Fluorinated polymers are celebrated for their exceptionally low surface energies, leading to hydrophobic and oleophobic surfaces.[6]
| Polymer | Surface Energy (mN/m) | Water Contact Angle (°) |
| Poly(MFA) | Estimated to be very low (<20) | Expected to be high (>100) |
| PMMA | ~33 - 41[19][20][21] | ~68 - 80[17][18] |
| PBA | ~33[5] | ~91[7] |
| PTFEMA | Low (data varies) | ~98[10] |
Understanding Surface Behavior:
The trifluoromethyl (-CF3) group in poly(MFA) and PTFEMA is highly effective at lowering surface energy. This is because the fluorine atoms create a uniform, low-energy surface that repels both water and oils. This property is highly desirable for creating self-cleaning, anti-fouling, and low-friction surfaces. In contrast, the ester groups in PMMA and PBA contribute to a higher surface energy, making them more wettable.
Biocompatibility
For drug delivery and biomedical device applications, the biocompatibility of the polymer is non-negotiable. This refers to the ability of a material to perform with an appropriate host response in a specific application.
-
Poly(MFA): Polymers derived from methylene malonates have been investigated for various pharmaceutical and biomedical applications and are generally considered to be biocompatible.[2][22] Their degradation products are not expected to be cytotoxic.
-
PMMA: PMMA is widely used in dentistry and for bone cements, demonstrating good biocompatibility.[9][10][20][23] However, the leaching of residual monomer can be a concern.
-
PBA: Poly(butyl acrylate) has been explored for use in biomedical applications, and studies have shown it to be non-cytotoxic and to have good immuno-compatibility.
-
PTFEMA: While fluoropolymers are generally considered inert, specific biocompatibility data for PTFEMA should be evaluated for any given application. The presence of fluorine can sometimes influence protein adsorption and cellular interactions.
Experimental Protocols
To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential. The following are detailed methodologies for characterizing the key polymer properties discussed.
Thermal Analysis: DSC and TGA
Figure 2: Workflow for thermal characterization of polymers.
Differential Scanning Calorimetry (DSC) for Tg Determination:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to a temperature well below its Tg.
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA) for Td Determination:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Optical Property Measurement: Refractive Index
Figure 3: Workflow for refractive index measurement.
Using an Abbe Refractometer:
-
Ensure the polymer sample has a flat, polished surface.
-
Place a small drop of a suitable contact liquid (with a refractive index higher than the polymer) on the prism of the refractometer.
-
Carefully place the polymer sample onto the prism, ensuring good contact with the liquid.
-
Illuminate the sample and adjust the refractometer to bring the dividing line between the light and dark fields into focus at the crosshairs.
-
Read the refractive index directly from the instrument's scale.
Surface Property Characterization: Contact Angle and Surface Energy
Sessile Drop Method for Water Contact Angle:
-
Prepare a flat, clean, and smooth surface of the polymer sample.
-
Place the sample on a level stage.
-
Using a microsyringe, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the polymer surface.
-
Capture a high-resolution image of the droplet profile using a goniometer or a suitable camera setup.
-
Analyze the image to measure the angle formed at the three-phase (liquid-solid-vapor) contact point. This is the water contact angle.
Conclusion
Polymers derived from MFA represent a promising class of materials with a unique combination of properties. The presence of the trifluoroethyl group imparts low surface energy and a low refractive index, making them excellent candidates for advanced coatings and optical applications. While more extensive experimental data on the homopolymer of MFA is needed for a complete quantitative comparison, the available information and the known structure-property relationships in polymer science strongly suggest that poly(MFA) offers a compelling alternative to traditional acrylates in applications where hydrophobicity, oleophobicity, and specific optical properties are critical. Its inherent biocompatibility, a characteristic of the poly(methylidene malonate) family, further expands its potential into the biomedical and pharmaceutical fields. Researchers and developers are encouraged to consider the unique attributes of MFA when designing next-generation materials.
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Safety Operating Guide
Proper Disposal of Methyl 2-fluoro-3-hydroxypropanoate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 2-fluoro-3-hydroxypropanoate (CAS No. 671-30-7). As a fluorinated organic ester, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document synthesizes technical data and field-proven practices to offer a clear, step-by-step approach to its waste management.
Understanding the Compound: Hazard Profile and Properties
This compound is a functionalized organic molecule that, while not universally classified under GHS, presents notable hazards that must be addressed. Information from leading chemical suppliers indicates that this compound is a skin, eye, and respiratory irritant. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Property | Value | Source |
| CAS Number | 671-30-7 | [1] |
| Molecular Formula | C₄H₇FO₃ | |
| Molecular Weight | 122.1 g/mol | |
| Appearance | Yellow liquid | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds. This classification is critical for waste segregation and disposal, as halogenated waste streams are treated differently from non-halogenated ones, primarily due to the potential for forming acidic and other hazardous byproducts during incineration.
Core Disposal Directive: Segregation and Incineration
The primary route for the proper disposal of this compound is high-temperature incineration at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.
The logic behind this directive is twofold:
-
Environmental Protection: The compound's potential for environmental persistence and the ecotoxicity of its degradation products are not fully characterized. Incineration ensures complete destruction of the organic molecule.
-
Regulatory Compliance: Most jurisdictions have stringent regulations governing the disposal of halogenated organic compounds.
The following diagram illustrates the decision-making process for the disposal of this chemical.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Immediate Safety Precautions
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don the following minimum personal protective equipment (PPE):
-
Gloves: Nitrile gloves are recommended. For extended contact, consider double-gloving.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Protective Clothing: A buttoned lab coat should be worn.
Step 2: Waste Segregation
This is the most critical step in the disposal process.
-
Designated Container: Use a waste container specifically designated for halogenated organic waste . These are often color-coded or clearly labeled by your institution's Environmental Health and Safety (EHS) department.
-
No Mixing: Do not mix this compound waste with non-halogenated organic waste. This is because the disposal of mixed waste is often more complex and costly. Furthermore, do not mix it with aqueous waste, strong acids, bases, or oxidizers.
Step 3: Waste Collection and Labeling
-
Transfer: Carefully transfer the waste into the designated halogenated organic waste container. Avoid splashing.
-
Labeling: Ensure the waste container is accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume
-
The date of accumulation
-
Step 4: Storage
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Location: Store the container in a designated satellite accumulation area. This area should be away from heat sources and incompatible materials.
Step 5: Final Disposal
-
Professional Removal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete any necessary waste manifests or logbooks as required by your institution and local regulations.
The Science of Fluorinated Waste Incineration
The incineration of fluorinated organic compounds like this compound is more complex than that of their non-halogenated or even chlorinated counterparts. The high thermal stability of the carbon-fluorine bond requires very high temperatures (often exceeding 1000°C) and sufficient residence time in the incinerator to ensure complete destruction.
Incomplete combustion can lead to the formation of hazardous byproducts, including:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.
-
Carbonyl Fluoride (COF₂): Another toxic gas.
-
Perfluorinated Carbons (PFCs): Potent greenhouse gases.
Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems to neutralize acidic gases like HF and to manage other potential pollutants, ensuring that the final emissions comply with strict environmental standards.
Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Work within a fume hood or ensure adequate ventilation.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
References
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 2-fluoro-3-hydroxypropanoate
As a Senior Application Scientist, my foremost priority is to empower our research community with the knowledge and tools to conduct their work safely and effectively. This guide provides essential, in-depth information on the proper selection and use of personal protective equipment (PPE) when handling Methyl 2-fluoro-3-hydroxypropanoate. Moving beyond a simple checklist, we will delve into the rationale behind these recommendations, ensuring a deep understanding of the risks and the science of protection.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated ester, and like many compounds in this class, it requires careful handling. A thorough risk assessment is the foundation of a safe experimental workflow. The primary hazards associated with this compound, as identified in its Safety Data Sheet, include potential skin, eye, and respiratory irritation. While specific toxicity data for this exact molecule is limited, the presence of the fluoro- group necessitates a cautious approach due to the potential for metabolic release of fluoride ions.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.
A comprehensive risk assessment should be performed before any new experimental procedure involving this compound. This assessment should consider the quantity of the chemical being used, the duration of the experiment, and the potential for aerosol or vapor generation.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before we discuss specific PPE, it is crucial to remember the hierarchy of controls. This framework prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
As the diagram illustrates, PPE is the last line of defense.[1][2] Before handling this compound, you should first consider:
-
Elimination and Substitution: Can the experiment be redesigned to eliminate the need for this chemical? Is there a less hazardous alternative that can be used?[3][4]
-
Engineering Controls: These are physical changes to the workspace to isolate you from the hazard. The most critical engineering control for handling this compound is a properly functioning and certified chemical fume hood.[5][6]
-
Administrative Controls: These are procedural changes to how work is done. This includes developing Standard Operating Procedures (SOPs) for handling the chemical, providing thorough training, and ensuring proper labeling and storage.
Only after these controls have been implemented should you turn to PPE to mitigate any remaining residual risk.
Recommended Personal Protective Equipment (PPE)
The following recommendations are based on a standard laboratory setting. Your specific needs may vary based on your risk assessment.
Hand Protection
The choice of glove material is critical to prevent skin contact. Not all gloves offer the same level of protection against all chemicals. For halogenated esters like this compound, you need a glove material that is resistant to permeation and degradation.
Recommended Glove Materials:
| Glove Material | Breakthrough Time (Estimated) | Rating | Notes |
| Nitrile | Good | Recommended | Standard for most laboratory work. Ensure they are of sufficient thickness (at least 4 mil). Double-gloving is recommended for extended procedures. |
| Neoprene | Excellent | Recommended | Offers excellent protection against a broad range of chemicals. |
| Latex | Poor | Not Recommended | Prone to degradation by many organic solvents. Also a common allergen. |
| Vinyl | Poor | Not Recommended | Offers very limited protection against most chemicals. |
Protocol for Glove Use:
-
Inspect: Before each use, visually inspect gloves for any signs of damage, such as tears or pinholes.
-
Donning: Don gloves over clean, dry hands.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them immediately in the appropriate waste container.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Given the risk of serious eye irritation, proper eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as when transferring the liquid or working with larger quantities.
-
Face Shield: A face shield should be used in conjunction with chemical splash goggles when there is a significant risk of a large splash, for example, during a highly exothermic reaction or when handling large volumes.
Skin and Body Protection
A standard, flame-resistant laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, consider using a chemically resistant apron over the lab coat. Closed-toe shoes are also mandatory in the laboratory.
Respiratory Protection
In most cases, working in a properly functioning chemical fume hood will provide adequate respiratory protection. However, a respirator may be necessary in the following situations:
-
Spill Cleanup: During the cleanup of a large spill outside of a fume hood.
-
Weighing and Transferring Large Quantities: If there is a potential for generating significant aerosols or vapors.
-
Inadequate Ventilation: If a fume hood is not available or is not functioning correctly.
If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is recommended. A full respiratory protection program, including fit testing and training, is required by OSHA for tight-fitting respirators.
Operational and Disposal Plans
Handling Procedures
-
Work in a Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use Small Quantities: Whenever possible, work with the smallest quantity of the chemical necessary for the experiment.
-
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes) to handle the chemical.
-
Keep Containers Closed: Keep containers of the chemical tightly sealed when not in use.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Evacuate the immediate area and alert your colleagues.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Clean-up: Use a spill kit with an absorbent material suitable for organic compounds. Collect the absorbed material in a sealed container for proper disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Disposal of Contaminated PPE and Chemical Waste
All waste contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. Follow your institution's guidelines for the disposal of halogenated organic waste. Typically, this involves collecting the waste in a designated, labeled, and sealed container for pickup by your institution's environmental health and safety department.
Conclusion
The safe handling of this compound is paramount for the well-being of researchers and the integrity of scientific work. By understanding the hazards, implementing the hierarchy of controls, and diligently using the correct personal protective equipment, you can confidently and safely advance your research. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet for the most current information.
References
- BLD Pharmatech Ltd. (n.d.).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hierarchy of Controls. Retrieved from [Link]
-
University of Kentucky. (n.d.). Hierarchy of Controls | Research Safety. Retrieved from [Link]
-
Illinois Department of Labor. (n.d.). The Hierarchy of Hazard Controls. Retrieved from [Link]
-
CrelioHealth. (2023, November 10). From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. Retrieved from [Link]
-
Lab Manager. (2023, June 20). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]
-
OSHA Education Center. (n.d.). The Hierarchy of Hazard Controls: What It Is and How to Implement It. Retrieved from [Link]
-
Safety International, LLC. (2022, September 5). The 5 Levels of the Hierarchy of Controls Explained. Retrieved from [Link]
-
Skillmaker. (n.d.). Hierarchy of Control in Laboratory Operations. Retrieved from [Link]
-
Redlist. (n.d.). What is the OSHA Hierarchy of Controls?. Retrieved from [Link]
Sources
- 1. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 2. safety-international.com [safety-international.com]
- 3. oshaeducationcenter.com [oshaeducationcenter.com]
- 4. skillmaker.education [skillmaker.education]
- 5. osha.gov [osha.gov]
- 6. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
